molecular formula C11H11NO3 B1362061 Methyl 5-methoxy-1H-indole-2-carboxylate CAS No. 67929-86-6

Methyl 5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1362061
CAS No.: 67929-86-6
M. Wt: 205.21 g/mol
InChI Key: OXXJVMUTSUYQBR-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-1H-indole-2-carboxylate
Source PubChem
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InChI

InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXJVMUTSUYQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987314
Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67929-86-6
Record name 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester
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Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Record name Methyl 5-methoxy-1H-indole-2-carboxylate
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Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable and scalable synthetic route to Methyl 5-methoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is based on the well-established Fischer indole synthesis, a robust method for the construction of the indole nucleus.[2][3][4]

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step process commencing with readily available starting materials. The core of this strategy involves the Fischer indole synthesis, which entails the acid-catalyzed cyclization of a phenylhydrazone.[2][3] The overall process can be summarized in the following key stages:

  • Diazotization of p-Anisidine: The synthesis begins with the conversion of p-anisidine to a diazonium salt.

  • Azo Coupling and Japp-Klingemann Rearrangement: The diazonium salt is then coupled with a malonate derivative, followed by a Japp-Klingemann rearrangement to form a hydrazono-intermediate.[5][6]

  • Fischer Indole Synthesis: The hydrazono-intermediate undergoes an acid-catalyzed cyclization to form the indole ring, yielding Ethyl 5-methoxy-1H-indole-2-carboxylate.[5][6]

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid.

  • Esterification: Finally, the carboxylic acid is esterified to afford the target compound, this compound.

II. Experimental Protocols

A. Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate (9)

This procedure is adapted from a process development study and has been shown to be scalable.[5][6]

Materials:

  • p-Anisidine (2)

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-methylmalonate

  • Ethanol

  • Water

Procedure:

  • Formation of the Hydrazono-intermediate (7): The synthesis begins with the diazotization of p-anisidine (2) and subsequent reaction with a malonate derivative to form the azo-intermediate, which then rearranges to the hydrazono-intermediate (7) under acidic conditions.[5][6]

  • Fischer Indole Synthesis: The reaction mixture containing the hydrazono-intermediate (7) is heated to reflux. Gaseous HCl (120 g, 3290 mmol) is added over a period of 2 hours.[5][6]

  • The reaction is maintained at reflux for an additional 15 minutes after the HCl addition is complete.[5][6]

  • The reaction mixture is then cooled to room temperature, and 100 mL of water is added.[5][6]

  • The mixture is further cooled to 0°C for 2.5 hours, resulting in the precipitation of the product.[5][6]

  • The suspension is filtered, and the collected solid is washed sequentially with precooled (0°C) ethanol (4 x 100 mL) and water (2 x 250 mL).[5][6]

  • The resulting crude Ethyl 5-methoxy-1H-indole-2-carboxylate (9) is obtained as a yellow powder.[5][6]

B. Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid (10)

Materials:

  • Crude Ethyl 5-methoxy-1H-indole-2-carboxylate (9)

  • Potassium hydroxide

  • Water

  • Concentrated Hydrochloric acid

Procedure:

  • A suspension of crude Ethyl 5-methoxy-1H-indole-2-carboxylate (9) (~146 g) in 1300 mL of water is prepared in a 2.5 L reactor equipped with mechanical stirring.[5]

  • Potassium hydroxide (56 g, 850 mmol) is added to the suspension.[5]

  • The mixture is heated to reflux for 1 hour, resulting in a clear solution.[5]

  • The solution is then cooled to 0°C.[5]

  • Concentrated aqueous HCl (150 mL) is added, leading to the formation of a heavy white precipitate of 5-Methoxy-1H-indole-2-carboxylic acid (10).[5]

C. Synthesis of this compound

Materials:

  • 5-Methoxy-1H-indole-2-carboxylic acid (10)

  • Methanol

  • Sulfuric acid (catalytic amount) or Thionyl chloride

Procedure (Acid-Catalyzed Esterification):

  • 5-Methoxy-1H-indole-2-carboxylic acid (10) is dissolved in an excess of anhydrous methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol).

III. Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
5-Methoxy-1H-indole-2-carboxylic Acid (10)C₁₀H₉NO₃191.18199-20175-80 (overall from p-anisidine)[5]
Ethyl 5-Methoxy-1H-indole-2-carboxylate (9)C₁₂H₁₃NO₃219.24--
This compoundC₁₁H₁₁NO₃205.21--

IV. Visualizations

A. Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G p_anisidine p-Anisidine diazonium Diazonium Salt p_anisidine->diazonium NaNO2, HCl hydrazono Hydrazono-intermediate diazonium->hydrazono Ethyl 2-methylmalonate, Japp-Klingemann ethyl_ester Ethyl 5-methoxy-1H- indole-2-carboxylate hydrazono->ethyl_ester Fischer Indole Synthesis (HCl, heat) carboxylic_acid 5-Methoxy-1H- indole-2-carboxylic Acid ethyl_ester->carboxylic_acid Hydrolysis (KOH) methyl_ester Methyl 5-methoxy-1H- indole-2-carboxylate carboxylic_acid->methyl_ester Esterification (MeOH, H+)

Caption: Synthetic pathway for this compound.

B. Fischer Indole Synthesis Mechanism

The core of the synthesis is the Fischer indole reaction. The mechanism involves an acid-catalyzed intramolecular cyclization.

G cluster_0 Fischer Indole Synthesis phenylhydrazone Phenylhydrazone enamine Enamine Tautomer phenylhydrazone->enamine Tautomerization protonation Protonated Enamine enamine->protonation Protonation (H+) sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate protonation->sigmatropic aromatization Aromatization Intermediate sigmatropic->aromatization Cyclization indole Indole Product aromatization->indole Elimination of NH3

Caption: Mechanism of the Fischer Indole Synthesis.

V. Conclusion

The described synthetic route provides a clear and efficient pathway for the preparation of this compound. The use of the Fischer indole synthesis with readily available starting materials makes this a practical approach for laboratory and potential pilot-scale production. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the successful synthesis of this valuable intermediate for applications in drug discovery and development.

References

The Biological Activity of Methyl 5-methoxy-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic functionalization of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Among these, Methyl 5-methoxy-1H-indole-2-carboxylate has emerged as a versatile intermediate and a key pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on anticancer, neuroprotective, and antifungal properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Derivatives of the 5-methoxy-1H-indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular targets such as tubulin and the Epidermal Growth Factor Receptor (EGFR).

Inhibition of Tubulin Polymerization

Several indole derivatives are known to target the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While specific data for this compound is limited, related 5-methoxyindole derivatives have shown potent tubulin polymerization inhibitory activity.

Quantitative Data: Antiproliferative and Tubulin Inhibition Activity of Indole Derivatives

Compound/DerivativeCancer Cell LineActivity TypeValueReference
5-methoxyindole tethered C-5 functionalized isatin (5o)-Antiproliferative (IC₅₀)1.69 µM[1]
5-methoxyindole tethered C-5 functionalized isatin (5w)-Antiproliferative (IC₅₀)1.91 µM[1]
6-heterocyclyl-1H-indole derivative (1k)MCF-7Tubulin Polymerization (IC₅₀)0.58 ± 0.06 µM[2]
6-methoxy group on indole nucleus derivative (5m)-Tubulin Polymerization (IC₅₀)0.37 ± 0.07 µM[2]
2-phenylindole derivative (36)-Tubulin Polymerization (IC₅₀)1.0–2.0 µM
2-phenylindole derivative (37)-Tubulin Polymerization (IC₅₀)1.0–2.0 µM
Indole derivative (3a)SGC7901Antiproliferative (IC₅₀)12.3 ± 1.6 nM[2]
Indole derivative (3a)KBAntiproliferative (IC₅₀)13.5 ± 1.5 nM[2]
Indole derivative (3a)HT1080Antiproliferative (IC₅₀)25.1 ± 2.0 nM[2]
Indole-benzimidazole derivative (9)-Tubulin Polymerization (IC₅₀)1.5 ± 0.56 μM[2]
Indole-benzimidazole derivative (9)A549Antiproliferative (IC₅₀)2.4 ± 0.42 μM[2]
Indole-benzimidazole derivative (9)HepG2Antiproliferative (IC₅₀)3.8 ± 0.5 μM[2]
Indole-benzimidazole derivative (9)MCF-7Antiproliferative (IC₅₀)5.1 ± 0.42 μM[2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of a compound on tubulin polymerization in vitro.

  • Reagent Preparation :

    • Reconstitute lyophilized tubulin (e.g., from bovine brain) to a concentration of 3 mg/mL in a general tubulin buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO. Prepare serial dilutions to achieve final assay concentrations.

    • Prepare positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control (DMSO).

  • Assay Procedure :

    • Pre-warm a 96-well microplate to 37°C.

    • Add 100 µL of the reconstituted tubulin solution to each well.

    • Add the test compound at various concentrations to the respective wells.

    • Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis :

    • Plot the absorbance at 340 nm against time for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitute Tubulin Reconstitute Tubulin Add Tubulin to Plate Add Tubulin to Plate Reconstitute Tubulin->Add Tubulin to Plate Prepare Compound Dilutions Prepare Compound Dilutions Add Compound/Controls Add Compound/Controls Prepare Compound Dilutions->Add Compound/Controls Prepare Controls Prepare Controls Prepare Controls->Add Compound/Controls Add Tubulin to Plate->Add Compound/Controls Incubate & Read Absorbance Incubate & Read Absorbance Add Compound/Controls->Incubate & Read Absorbance Plot Data Plot Data Incubate & Read Absorbance->Plot Data Calculate IC50 Calculate IC50 Plot Data->Calculate IC50

Caption: Workflow for in vitro tubulin polymerization assay.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Certain indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant EGFR, a key driver in many cancers.

Quantitative Data: EGFR Inhibition by Indole-2-Carboxamide Derivatives

CompoundEGFR TypeIC₅₀ (nM)Reference
5fEGFRWT68 ± 5[3]
5gEGFRWT85 ± 6[3]
Erlotinib (Reference)EGFRWT80 ± 5[3]
5fEGFRT790M9.5 ± 2[3]
5gEGFRT790M11.9 ± 3[3]
Osimertinib (Reference)EGFRT790M8 ± 2[3]

Experimental Protocol: EGFR Kinase Assay

This protocol describes a method to assess the inhibitory activity of compounds against EGFR kinase.

  • Reagent Preparation :

    • Recombinant human EGFR (wild-type or mutant) enzyme.

    • Kinase assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM sodium orthovanadate, 1.2 mM DTT, 50 µg/mL PEG20000).

    • Substrate solution (e.g., Poly(Glu,Tyr)4:1).

    • ATP solution containing [γ-³³P]-ATP.

    • Test compound dilutions in 10% DMSO.

  • Assay Procedure :

    • In a 96-well plate, combine the assay buffer, ATP solution, and the test compound solution.

    • Add a premixture of the substrate and enzyme solutions to initiate the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity of the incorporated phosphate in a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: EGFR and Downstream Akt/mTOR/NF-κB

G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Indole-2-carboxylate Derivative Indole-2-carboxylate Derivative Indole-2-carboxylate Derivative->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IκBα IκBα mTOR->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Survival, Proliferation Cell Survival, Proliferation Gene Transcription->Cell Survival, Proliferation

Caption: Inhibition of the EGFR/Akt/mTOR/NF-κB signaling pathway.[4]

Neuroprotective Activity

Derivatives of 5-methoxy-indole-2-carboxylic acid have shown promise as neuroprotective agents, particularly in models of ischemic stroke and Alzheimer's disease. These compounds are believed to exert their effects through antioxidant mechanisms and by modulating neuronal signaling pathways.

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture :

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment and Oxidative Stress Induction :

    • Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

    • Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium.

    • Include a control group (cells only), a H₂O₂-only group, and a positive control group (e.g., a known antioxidant).

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay) :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate cell viability as a percentage of the control group.

    • Plot cell viability against compound concentration to determine the protective effect.

Antifungal Activity

The 5-methoxyindole scaffold has also been explored for its antifungal properties. While specific data on the methyl ester is not widely available, related indole derivatives have been tested for their minimum inhibitory concentrations (MICs) against various fungal strains.

Quantitative Data: Antifungal Activity of Indole Derivatives

Fungal StrainCompoundMIC (µg/mL)Reference
Candida albicans6-methoxy-1H-indole-2-carboxylic acid-[5]
Aspergillus niger--

Note: Specific MIC values for 6-methoxy-1H-indole-2-carboxylic acid were not provided in the abstract, but the study indicates promising antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation :

    • Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., Sabouraud Dextrose Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution :

    • Prepare serial twofold dilutions of the test compound in the broth in a 96-well microplate.

  • Inoculation and Incubation :

    • Add the fungal inoculum to each well containing the diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination :

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Logical Relationship: From Core Scaffold to Biological Activity

G cluster_derivatization Chemical Derivatization cluster_activity Biological Activities This compound This compound Amidation Amidation This compound->Amidation Substitution at N1 Substitution at N1 This compound->Substitution at N1 Modification of Ester Modification of Ester This compound->Modification of Ester Anticancer Anticancer Amidation->Anticancer Neuroprotective Neuroprotective Substitution at N1->Neuroprotective Antifungal Antifungal Modification of Ester->Antifungal

Caption: Derivatization of the core scaffold to yield diverse biological activities.

This compound serves as a valuable starting point for the development of novel therapeutic agents with a range of biological activities. Its derivatives have shown significant promise as anticancer agents through mechanisms such as tubulin polymerization and EGFR inhibition. Furthermore, the neuroprotective and antifungal potential of this scaffold warrants further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute further studies, ultimately aiming to translate the therapeutic potential of these compounds into clinical applications. Future work should focus on the systematic evaluation of a library of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized potency and pharmacokinetic profiles.

References

The Synthesis and Biological Activities of 5-methoxy-1H-indole-2-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active compounds. The strategic placement of the methoxy group at the 5-position of the indole ring, combined with various substitutions at the 2-position carboxylic acid moiety, has yielded derivatives with significant potential in treating a range of diseases, including cancer, viral infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and key mechanisms of action of these promising derivatives.

Synthesis of 5-methoxy-1H-indole-2-carboxylic Acid and its Derivatives

The core structure, 5-methoxy-1H-indole-2-carboxylic acid, is accessible through several synthetic strategies, with the Fischer indole synthesis being a prominent and widely utilized method. This approach typically involves the reaction of a substituted phenylhydrazine with a pyruvate derivative under acidic conditions to construct the indole ring system.

A common and scalable process for synthesizing the ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate, starts from p-anisidine. The synthesis proceeds through a diazonium salt intermediate, which then undergoes a Japp-Klingemann rearrangement followed by a Fischer indole synthesis cyclization. This process is advantageous due to the use of readily available starting materials and generally high yields. The resulting ester can then be hydrolyzed to the carboxylic acid or used directly in the synthesis of other derivatives.

General Synthetic Schemes:
  • Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • Amide Formation: Carboxamide derivatives are typically synthesized by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI) or a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), followed by the addition of a desired amine.[1]

  • Hydrazide and Hydrazone Formation: The methyl or ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding carbohydrazide.[2] This hydrazide can then be condensed with various aldehydes or ketones to generate a diverse library of hydrazone derivatives.[2]

Biological Activities and Quantitative Data

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

A significant area of investigation for these derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: Anticancer Activity of 5-methoxy-1H-indole-2-carboxylic Acid Derivatives

Derivative ClassCompound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Key Structural Features
5-Methoxyindole-isatin Hybrid5oZR-75 (Breast), HT-29 (Colon), A-549 (Lung)1.69Sunitinib8.11Isatin moiety at the 2-position, N-benzyl group on the isatin
5-Methoxyindole-isatin Hybrid5wZR-75 (Breast), HT-29 (Colon), A-549 (Lung)1.91Sunitinib8.11Isatin moiety at the 2-position, N-phenyl group on the isatin
Indole-2-carboxamide5fPanc-1 (Pancreatic)-Erlotinib-N-(4-morpholinophenethyl) carboxamide
Indole-2-carboxamide5gPanc-1 (Pancreatic)-Erlotinib-5-chloro substitution, 3-(2-methoxyvinyl) group, N-(4-morpholinophenethyl) carboxamide

Note: Specific IC50 values for compounds 5f and 5g against Panc-1 were not provided in the search results, but they were identified as potent derivatives.

Antiviral Activity

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have also emerged as promising antiviral agents, particularly as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the HIV-1 virus.

Table 2: Antiviral Activity of 5-methoxy-1H-indole-2-carboxylic Acid Derivatives

Derivative ClassCompound IDViral TargetAssayIC50 / EC50 (µM)Key Structural Features
Indole-2-carboxylic Acid3HIV-1 IntegraseStrand Transfer-Core indole-2-carboxylic acid scaffold
Indole-2-carboxylic Acid Derivative17aHIV-1 IntegraseStrand Transfer0.136-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl) substitution
Indole-2-carboxylic Acid Derivative20aHIV-1 IntegraseStrand Transfer0.136-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) substitution
Neuroprotective Activity

5-methoxy-1H-indole-2-carboxylic acid and its derivatives have shown significant neuroprotective effects. The parent compound is a known inhibitor of dihydrolipoamide dehydrogenase (DLDH), a mitochondrial enzyme. Inhibition of DLDH has been linked to neuroprotection against ischemic injury.[2]

Table 3: Neuroprotective Activity of 5-methoxy-1H-indole-2-carboxylic Acid and Derivatives

CompoundBiological Target/ModelAssayActivity
5-methoxy-1H-indole-2-carboxylic acid (MICA)Dihydrolipoamide Dehydrogenase (DLDH)Enzymatic AssayIC50: 700 nM
5-methoxy-1H-indole-2-carboxylic acid (MICA)Ischemic Stroke Model (Rat)In vivoSignificant reduction in brain infarction volume at 100 mg/kg
N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazideH2O2-induced oxidative stress in SH-SY5Y cellsCell-based neuroprotection assayStrong neuroprotective effects
N'-(2-hydroxy-4-methoxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazideH2O2-induced oxidative stress in SH-SY5Y cellsCell-based neuroprotection assayStrong neuroprotective effects
Antidiabetic Activity

The parent compound, 5-methoxy-1H-indole-2-carboxylic acid (MICA), has been investigated for its potential as an antidiabetic agent. It is a potent hypoglycemic agent that inhibits gluconeogenesis in the liver. The mechanism is thought to involve the inhibition of pyruvate carboxylase, a key enzyme in this pathway. While MICA itself has shown glucose-lowering abilities, the development and quantitative testing of its derivatives specifically for antidiabetic activity remains a promising area for future research.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of these indole derivatives are a result of their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer: EGFR Signaling Pathway Inhibition

Many of the anticancer indole-2-carboxamides function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Indole_Derivative 5-Methoxy-1H-indole- 2-carboxylic acid Derivative Indole_Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 5-methoxy-1H-indole-2-carboxylic acid derivatives.

Antiviral: HIV-1 Integrase Inhibition

The antiviral activity of these derivatives against HIV-1 is primarily due to the inhibition of the integrase enzyme. The indole-2-carboxylic acid moiety plays a crucial role in chelating the magnesium ions (Mg2+) in the active site of the enzyme, which is essential for its catalytic activity in integrating the viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site Mg1 Mg2+ Viral_DNA Viral DNA Mg2 Mg2+ Indole_Derivative 5-Methoxy-1H-indole- 2-carboxylic acid Derivative Indole_Derivative->Mg1 Chelation Indole_Derivative->Mg2 Integration Integration into Host Genome Viral_DNA->Integration Blocked

Caption: Mechanism of HIV-1 integrase inhibition by chelation of Mg2+ ions.

Neuroprotection: DLDH Inhibition and Nrf2 Pathway Activation

The neuroprotective effects of 5-methoxy-1H-indole-2-carboxylic acid are linked to its inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH). This inhibition leads to the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like NQO1, thereby reducing oxidative stress and promoting neuronal survival.

Neuroprotection_Pathway MICA 5-methoxy-1H-indole- 2-carboxylic acid (MICA) DLDH DLDH MICA->DLDH Inhibition Nrf2 Nrf2 DLDH->Nrf2 Leads to Activation NQO1 NQO1 (Antioxidant Enzyme) Nrf2->NQO1 Upregulates Oxidative_Stress Oxidative Stress NQO1->Oxidative_Stress Reduces Neuroprotection Neuroprotection NQO1->Neuroprotection

Caption: Neuroprotective mechanism via DLDH inhibition and Nrf2 pathway activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative derivative and a key biological assay.

Synthesis of N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide

This protocol describes the synthesis of a carbohydrazide derivative, which can be a precursor for further modifications.

Step 1: Synthesis of Benzyl Hydrazine

  • Dissolve substituted benzyl chloride (1 equivalent) in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for an appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and isolate the benzyl hydrazine product.

Step 2: Amide Coupling

  • Dissolve 5-methoxy-1H-indole-2-carboxylic acid (1 equivalent) and the synthesized benzyl hydrazine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up by washing the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the final N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against EGFR.

1. Reagents and Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)

  • ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT)

  • Test compounds (5-methoxy-1H-indole-2-carboxylic acid derivatives)

  • 384-well microtiter plates

  • Plate reader capable of fluorescence detection

2. Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 384-well plate, add the EGFR enzyme to each well.

  • Add the serially diluted test compounds to the wells and pre-incubate for 30 minutes at 27°C to allow for enzyme-inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Immediately begin monitoring the increase in fluorescence in real-time using a plate reader (e.g., excitation at 360 nm and emission at 485 nm).

  • Record data at regular intervals for a set period.

3. Data Analysis:

  • Determine the initial reaction velocity from the linear phase of the fluorescence-time curve for each inhibitor concentration.

  • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Caption: Experimental workflow for the in vitro EGFR kinase inhibition assay.

Conclusion

The 5-methoxy-1H-indole-2-carboxylic acid scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and diverse biological activities, including promising anticancer, antiviral, and neuroprotective properties. The provided quantitative data, mechanistic insights, and experimental protocols serve as a valuable resource for researchers in the field. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising compounds into clinically effective drugs. The antidiabetic potential of this class of compounds, in particular, warrants further investigation.

References

A Comprehensive Technical Guide to the Neuroprotective Properties of 5-Methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of 5-methoxy-1H-indole-2-carboxylic acid (MICA), a promising small molecule with therapeutic potential in neurological disorders. This document synthesizes key findings from preclinical studies, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its neuroprotective capabilities.

Core Mechanism of Action: Mitochondrial Modulation and Antioxidant Defense

The primary neuroprotective mechanism of 5-methoxy-1H-indole-2-carboxylic acid revolves around its ability to induce a state of cellular preconditioning and postconditioning, primarily through the modulation of mitochondrial function and the enhancement of endogenous antioxidant systems. A key molecular target is dihydrolipoamide dehydrogenase (DLDH), a mitochondrial enzyme.[1][2][3]

Inhibition of DLDH by MICA triggers a signaling cascade that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of several cytoprotective genes, including NAD(P)H: quinone oxidoreductase 1 (NQO1).[1][4] This amplified antioxidant capacity, coupled with the preservation of mitochondrial function, culminates in the attenuation of oxidative stress and a reduction in apoptotic cell death, thereby conferring neuroprotection.[1][4][5]

Signaling Pathway Diagram

MICA_Neuroprotection_Pathway MICA 5-Methoxy-1H-indole- 2-carboxylic acid (MICA) DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH Inhibits Mito_Function Preservation of Mitochondrial Function MICA->Mito_Function Nrf2 Nrf2 Activation DLDH->Nrf2 Triggers NQO1 NQO1 Upregulation Nrf2->NQO1 Oxidative_Stress Attenuation of Oxidative Stress NQO1->Oxidative_Stress ATP Increased ATP Production Mito_Function->ATP Mito_Function->Oxidative_Stress Neuroprotection Neuroprotection ATP->Neuroprotection Apoptosis Decreased Apoptosis Oxidative_Stress->Apoptosis Reduces Apoptosis->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effect of 5-Methoxy-1H-indole-2-carboxylic acid.

Quantitative Data Summary

The neuroprotective efficacy of MICA has been quantified in several preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Neuroprotective Effects of MICA in a Rat Model of Ischemic Stroke

ParameterControl GroupMICA-Treated GroupPercentage ChangeReference
Infarct Volume
Preconditioning (IP injection)~35%~15%~57% Reduction[1]
Preconditioning (dietary)~40%~20%~50% Reduction[1][2][3]
Postconditioning (IP injection)Significantly higherSignificantly lowerReduction in brain infarction[4][5][6][7]
Mitochondrial Function
ATP OutputLowerIncreasedEnhancement[1][2][3]
Complex I & IV ActivityLowerElevatedPreservation[4][7]
Oxidative Stress Markers
H₂O₂ ProductionHigherDecreasedAttenuation[4][5][7]
Protein CarbonylationHigherDecreasedAttenuation[4][7]
Lipid PeroxidationHigherDecreasedAttenuation[4][7]
Apoptosis
Caspase-3 ActivityHigherDecreasedReduction[4][7]

Table 2: In Vitro Effects of MICA Derivatives on Neuronal Cells

AssayCell LineTreatmentKey FindingReference
Neuroprotection SH-SY5YH₂O₂-induced oxidative stressDerivatives exhibited strong neuroprotection[8]
Antioxidant Activity Rat brain synaptosomes6-OHDA-induced neurotoxicityDerivatives showed significant neuroprotective effects[8]
MAO-B Inhibition Hydrazone hybrids showed increased inhibition[8]
Amyloid Disaggregation Neuroblastoma cellsAβ(25–35)Marked reduction in fluorescence intensity[9]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

1. In Vivo Model of Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Animal Model: Young adult male Sprague-Dawley rats are typically used.[4]

  • Anesthesia: Anesthesia is induced and maintained with 1–3% isoflurane in 30% oxygen.[4]

  • Occlusion: The left middle cerebral artery (MCA) is occluded using a 4-0 monofilament suture coated with silicon. The suture is introduced via the internal carotid artery.[4]

  • Duration: The occlusion is maintained for 60 minutes.[4]

  • Reperfusion: After 60 minutes, the suture is withdrawn to allow for reperfusion, which typically lasts for 24 hours before tissue collection.[2][3][4]

  • MICA Administration:

    • Preconditioning: MICA can be administered via daily intraperitoneal (IP) injections for 7 days prior to tMCAO or through dietary intake for 4 weeks.[1]

    • Postconditioning: MICA (100 mg/kg body weight) is injected intraperitoneally at the onset of reperfusion.[4][5][7]

tMCAO_Workflow cluster_preconditioning Preconditioning Phase cluster_postconditioning Postconditioning Phase Dietary 4-Week Dietary MICA Surgery tMCAO Surgery (60 min occlusion) Dietary->Surgery IP_Pre 7-Day IP Injection of MICA IP_Pre->Surgery IP_Post IP Injection of MICA at Onset of Reperfusion Surgery->IP_Post Reperfusion 24h Reperfusion IP_Post->Reperfusion Analysis Tissue Collection & Biochemical Analysis Reperfusion->Analysis

Caption: Experimental workflow for the in vivo tMCAO model.

2. Assessment of Brain Infarction

  • Staining: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.[1]

  • Quantification: The infarct volume is quantified using image analysis software and is typically expressed as a percentage of the total brain volume.[10]

3. Mitochondrial Isolation and Function Assays

  • Isolation: Mitochondria are isolated from brain tissue homogenates by differential centrifugation.[4]

  • Enzyme Activities:

    • DLDH Activity: Measured spectrophotometrically by monitoring the reduction of NAD+ to NADH using dihydrolipoamide as a substrate.[1]

    • Complexes I, IV, and V Activities: Determined using in-gel based assays.[1]

    • Complexes II and III Activities: Assessed spectrophotometrically.[1]

  • ATP Measurement: ATP levels are quantified using commercially available kits.

4. Oxidative Stress and Apoptosis Assays

  • Hydrogen Peroxide (H₂O₂): Measured to assess reactive oxygen species production.

  • Protein Carbonylation and Lipid Peroxidation: Assayed as markers of oxidative damage.

  • Caspase-3 Activity: Measured as an indicator of apoptosis.

5. In Vitro Neuroprotection Assays

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used.[8][9]

  • Induction of Oxidative Stress: Cells are treated with H₂O₂ to induce oxidative stress and cell death.[8][9]

  • Neuroprotective Assessment: The protective effects of MICA or its derivatives are evaluated by measuring cell viability using assays such as the MTT assay.[9][11]

Derivatives and Future Directions

Research into derivatives of 5-methoxy-1H-indole-2-carboxylic acid has revealed opportunities for developing multi-target therapeutic agents. Arylhydrazone derivatives, for example, have demonstrated not only strong antioxidant and neuroprotective effects but also potent monoamine oxidase B (MAO-B) inhibitory activity.[12] This multi-faceted activity makes them promising candidates for complex neurodegenerative diseases like Alzheimer's and Parkinson's, where multiple pathological pathways are implicated.[12]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of MICA and its derivatives, as well as exploring their efficacy in a broader range of neurodegenerative disease models. The favorable safety profile observed in initial studies warrants further investigation into their potential for clinical translation.[12]

References

The Pivotal Role of Methyl 5-methoxy-1H-indole-2-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of the versatile indole scaffold, has emerged as a compound of significant interest in the field of medicinal chemistry. Its unique structural features and inherent biological activities make it a valuable building block and a promising therapeutic agent in its own right. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering a comprehensive resource for researchers and drug development professionals. The indole core is a privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets.[1] The strategic placement of a methoxy group at the 5-position and a methyl carboxylate at the 2-position of the indole ring endows this particular molecule with distinct physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several established synthetic routes, with the Fischer indole synthesis and processes involving malonate derivatives being prominent methods.[1][2]

Experimental Protocol: Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis

This process describes the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates, which can then be esterified to the methyl ester.

Step 1: Azo Coupling of Diazonium Salt with Malonate Derivative

  • A solution of p-anisidine is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C.

  • The resulting diazonium salt solution is then added to a cooled solution of ethyl 2-methylmalonate in a basic medium (e.g., sodium hydroxide).

  • The reaction mixture is stirred at a low temperature to facilitate the azo coupling reaction.

Step 2: Japp-Klingemann Rearrangement

  • The azo intermediate from Step 1 is subjected to the Japp-Klingemann rearrangement by heating in the presence of a base (e.g., sodium ethoxide in ethanol).

  • This step leads to the formation of a phenylhydrazone derivative.

Step 3: Fischer Indole Synthesis

  • The phenylhydrazone is cyclized under acidic conditions (e.g., using gaseous HCl in ethanol) with heating.[3]

  • This acid-catalyzed cyclization yields the ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid.[3]

Step 4: Transesterification (if necessary)

  • If the ethyl ester is obtained, it can be converted to the methyl ester via transesterification by refluxing in methanol with a catalytic amount of acid or base. Alternatively, the carboxylic acid can be directly esterified to the methyl ester using methanol and a suitable acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride followed by methanol.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Reaction Sequence cluster_product Product p_anisidine p-Anisidine diazotization Diazotization p_anisidine->diazotization malonate Ethyl 2-Methylmalonate azo_coupling Azo Coupling malonate->azo_coupling diazotization->azo_coupling jk_rearrangement Japp-Klingemann Rearrangement azo_coupling->jk_rearrangement fischer_synthesis Fischer Indole Synthesis jk_rearrangement->fischer_synthesis product Methyl 5-methoxy-1H- indole-2-carboxylate fischer_synthesis->product

Caption: Synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

This compound and its parent carboxylic acid have demonstrated a range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Neuroprotective Effects

The parent compound, 5-methoxyindole-2-carboxylic acid (MICA), has shown significant neuroprotective properties in preclinical models of ischemic stroke.[1][4] Administration of MICA has been found to reduce infarct size, decrease oxidative stress, and improve long-term potentiation.[4][5]

Mechanism of Action: Inhibition of Dihydrolipoamide Dehydrogenase and Nrf2 Activation

A key mechanism underlying the neuroprotective effects of MICA is the inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][6][7] DLDH is a component of several crucial enzyme complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[7] Inhibition of DLDH by MICA leads to a state of chemical preconditioning, which protects the brain from subsequent ischemic injury.[1][6] This inhibition is also linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[6][7] Activation of Nrf2 leads to the upregulation of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which helps to mitigate oxidative stress.[6]

Nrf2_Pathway MICA Methyl 5-methoxy-1H- indole-2-carboxylate (MICA) DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH Inhibits Keap1 Keap1 DLDH->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Contributes to

Caption: Proposed neuroprotective signaling pathway of MICA.
Potential Antidiabetic Activity

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have shown potential in the treatment of diabetes.[5][8] The parent acid, MICA, is a known inhibitor of gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is often dysregulated in diabetes. This inhibitory effect is linked to its action on mitochondrial enzymes.

Antiviral and Anticancer Potential

The indole-2-carboxylate scaffold is a key feature in a number of antiviral and anticancer agents.[8][9] While specific data for this compound is limited, derivatives of indole-2-carboxylates have shown broad-spectrum antiviral activity against viruses such as influenza and Coxsackie B3.[8][10] Furthermore, the indole nucleus is present in numerous anticancer drugs, and derivatives of this scaffold are being actively investigated as potential anticancer agents.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on indole-2-carboxylate derivatives have provided valuable insights for the design of more potent and selective compounds. For instance, in the context of antiviral activity, modifications at the 4-position of the indole ring and the nature of the ester group have been shown to influence the antiviral potency.[8] The development of arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid has led to compounds with enhanced neuroprotective and antioxidant properties, highlighting the importance of derivatization at the carboxylate position.

Quantitative Data

Compound/DerivativeBiological ActivityAssayIC50/EC50/Other MetricReference(s)
5-Methoxyindole-2-carboxylic acid (MICA)NeuroprotectionIn vivo (rat model of ischemic stroke)Significant reduction in infarct volume[1][6]
5-Methoxyindole-2-carboxylic acid (MICA)Enzyme InhibitionDihydrolipoamide Dehydrogenase (DLDH)Reversible inhibitor[1][7]
Indole-2-carboxylate derivativesAntiviral (Influenza A)Cytopathic Effect (CPE) Inhibitory AssayIC50 = 7.53 µmol/L (for compound 14f)[8]
Indole-2-carboxylate derivativesAntiviral (Cox B3 virus)Cytopathic Effect (CPE) Inhibitory AssayHigh Selectivity Index (SI = 17.1 for compound 8f)[8]

Experimental Protocols

Neuroprotective Activity Assessment: H₂O₂-Induced Oxidative Stress Model

This protocol describes a common in vitro method to assess the neuroprotective effects of a compound against oxidative stress.

1. Cell Culture:

  • Culture neuronal cells (e.g., SH-SY5Y or PC12) in appropriate media and conditions.

2. Compound Treatment:

  • Seed cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

3. Induction of Oxidative Stress:

  • Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).

4. Cell Viability Assay (MTT Assay):

  • After treatment, add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Neuroprotection_Assay_Workflow start Start: Neuronal Cell Culture treatment Treat with Methyl 5-methoxy- 1H-indole-2-carboxylate start->treatment stress Induce Oxidative Stress (H₂O₂) treatment->stress incubation Incubate stress->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate Cell Viability mtt_assay->data_analysis end End: Assess Neuroprotection data_analysis->end

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This compound stands as a molecule with considerable promise in medicinal chemistry. Its role as a versatile synthetic intermediate and its inherent biological activities, particularly in the realm of neuroprotection, underscore its importance. The ability of its parent acid to modulate the DLDH-Nrf2 pathway provides a solid mechanistic foundation for its therapeutic potential. Further exploration of this compound and its derivatives, including comprehensive quantitative biological evaluation and detailed mechanistic studies, is warranted to fully unlock its potential in the development of novel drugs for a range of diseases, from neurodegenerative disorders to viral infections and cancer. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Expanding Therapeutic Frontier: A Technical Guide to the Anticancer and Antiproliferative Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in the development of novel anticancer therapeutics.[1][2][3] Its inherent drug-like properties, including favorable bioavailability and metabolic stability, coupled with its structural versatility, make it an attractive framework for designing potent and selective anticancer agents.[1][2] This technical guide provides an in-depth overview of the anticancer and antiproliferative activities of various indole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Anticancer Action

Indole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes involved in cancer progression. These include the induction of programmed cell death (apoptosis), disruption of cell division (cell cycle arrest), and interference with critical signaling pathways.[1][2][4]

Induction of Apoptosis

A primary mechanism by which indole derivatives exhibit anticancer activity is the induction of apoptosis. This is often achieved through the modulation of key proteins in the apoptotic cascade. For instance, some derivatives lead to the enhancement of pro-apoptotic proteins like Bax and the cleavage of PARP and caspase-3, ultimately leading to cancer cell death.[1]

Cell Cycle Arrest

Many indole-based compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase.[1][2] This disruption of the cell division process prevents the uncontrolled growth of tumors.

Inhibition of Tubulin Polymerization

A significant number of anticancer indole derivatives target the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[2][3] By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Several indole-based agents that target the colchicine binding site on tubulin have shown potent antiproliferative activity.[2][3]

Modulation of Signaling Pathways

Indole derivatives have been found to interfere with various signaling pathways that are often dysregulated in cancer. Key pathways affected include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some indole derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.[5]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Indole alkaloids have been reported to modulate this pathway to exert their anticancer effects.[6]

  • Other Kinase Inhibition: Many indole derivatives act as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and JAK2, which are critical for tumor angiogenesis and proliferation.[3][7] Sunitinib, an FDA-approved indole derivative, is a multi-targeted tyrosine kinase inhibitor.[3][8]

Quantitative Antiproliferative and Anticancer Activity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various indole derivatives against a range of human cancer cell lines.

Indole DerivativeCancer Cell LineIC50 (µM)Reference
MukonalSK-BR-3 (Breast)7.5[1]
MukonalMDA-MB-231 (Breast)7.5[1]
2-carbomethoxy-3-arylindole (R=OMe, R1=CF3)CEM (Leukemia)0.20[1]
2-carbomethoxy-3-arylindole (R=OMe, R1=CF3)RS4;11 (Leukemia)0.30[1]
Indole-thiophene derivativeHT29 (Colon)Nanomolar range[2]
Indole-thiophene derivativeHepG2 (Liver)Nanomolar range[2]
Indole-thiophene derivativeHCT116 (Colon)Nanomolar range[2]
Benzimidazole-indole derivativeMultiple cancer cell lines0.05 (average)[2]
Chalcone-indole derivativeMultiple cancer cell lines0.22 - 1.80[2]
Quinoline-indole derivativeMultiple cancer cell lines0.002 - 0.011[2]
PZ-9 (Thiazolidinedione derivative)MCF-7 (Breast)29.44[9]
PZ-11 (Thiazolidinedione derivative)MCF-7 (Breast)17.35[9]
FlavopereirineSW480 (Colorectal)15.33[1]
FlavopereirineSW620 (Colorectal)10.52[1]
FlavopereirineDLD1 (Colorectal)10.76[1]
FlavopereirineHCT116 (Colorectal)8.15[1]
FlavopereirineHT29 (Colorectal)9.58[1]
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5[1]
Indole alkaloidHepG2 (Liver)3.5[1]
Indole alkaloidHep3B (Liver)5.87[1]
Indole-aryl amide derivative 4HT29 (Colon)0.96[10]
Indole-aryl amide derivative 4HeLa (Cervical)1.87[10]
Indole-aryl amide derivative 4MCF7 (Breast)0.84[10]
Indole-aryl amide derivative 5HT29 (Colon)2.61[10]
Indole-aryl amide derivative 5PC3 (Prostate)0.39[10]
Indole-aryl amide derivative 5Jurkat J6 (Leukemia)0.37[10]
Indole-curcumin derivative (methoxy-substituted)Hep-2 (Laryngeal)12[8]
Indole-curcumin derivative (methoxy-substituted)A549 (Lung)15[8]
Indole-curcumin derivative (methoxy-substituted)HeLa (Cervical)4[8]
Indole derivative 43 (LSD1 inhibitor)A549 (Lung)0.74[8]
5f (Sulfonohydrazide derivative)MCF-7 (Breast)13.2[11]
5f (Sulfonohydrazide derivative)MDA-MB-468 (Breast)8.2[11]

Experimental Protocols

The evaluation of the anticancer and antiproliferative activity of indole derivatives involves a series of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the indole derivative for a specified time.

  • Cell Harvesting: Harvest the cells and wash them once with cold PBS and once with 1X Binding Buffer.[15]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15] Add 5 µL of fluorochrome-conjugated Annexin V and 10 µL of PI solution to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze the cells by flow cytometry immediately.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the indole derivative, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[17][18] Incubate for at least 30 minutes on ice or store at -20°C.[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure that PI only binds to DNA.[17][18]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature in the dark.[18][19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale.[19] Use a doublet discrimination gate to exclude cell aggregates. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways affected by indole derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation (Optional) synthesis Synthesis of Indole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization viability Cell Viability Assay (MTT) characterization->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Western Blot for Signaling Pathways ic50->pathway xenograft Xenograft Mouse Model cell_cycle->xenograft pathway->xenograft toxicity Toxicity Studies xenograft->toxicity

Caption: General experimental workflow for evaluating anticancer indole derivatives.

apoptosis_pathway indole Indole Derivative bax Bax (Pro-apoptotic) indole->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) indole->bcl2 Downregulates caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by indole derivatives.

cell_cycle_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Cell Cycle Arrest M->G1 Indole Indole Derivative Indole->G2 Indole->M

Caption: G2/M phase cell cycle arrest induced by indole derivatives.

PI3K_Akt_mTOR_pathway Indole Indole Derivative PI3K PI3K Indole->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Conclusion

Indole derivatives represent a highly promising and continually expanding class of compounds in the field of oncology.[1] Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, underscore their therapeutic potential.[1][2][4] The extensive research and the growing body of quantitative data on their efficacy against various cancer types provide a solid foundation for the future design and development of novel, highly potent, and selective indole-based anticancer drugs.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the current landscape and the experimental approaches to further explore this important class of molecules.

References

literature review of methoxy-activated indole synthesis and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active natural products and pharmaceuticals. The introduction of methoxy substituents onto the indole ring significantly influences its electronic properties, enhancing its reactivity and providing a powerful tool for diversifying its chemical behavior. This technical guide provides a comprehensive overview of the synthesis and reactivity of methoxy-activated indoles, with a focus on key experimental methodologies, quantitative data, and mechanistic pathways to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Methoxy-substituted indoles are not only prevalent in nature but have also become a strategic element in synthetic chemistry to modulate the regiochemical outcomes of various reactions.[1][2][3]

Synthesis of Methoxy-Activated Indoles

The construction of the methoxy-activated indole core can be achieved through various established and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Indole Syntheses

Several classical named reactions remain the cornerstone for the synthesis of methoxy-activated indoles, primarily utilizing methoxy-substituted anilines or phenylhydrazines as key starting materials.

  • Fischer Indole Synthesis: This is one of the most common methods, involving the reaction of a methoxy-substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and aromatization. The position of the methoxy group on the phenylhydrazine dictates its location on the final indole ring. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can lead to the formation of both the expected 7-methoxyindole and an abnormal 6-chloroindole product, depending on the reaction conditions.[4]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of a methoxy-substituted aniline with an α-halo-ketone. While less common than the Fischer synthesis, it provides a viable route to certain substitution patterns.

  • Hemetsberger Indole Synthesis: This synthesis utilizes the thermal decomposition of an α-azido-cinnamic ester derived from a methoxy-substituted benzaldehyde.

Modern Synthetic Methods

More contemporary approaches, often employing transition-metal catalysis, have expanded the toolkit for synthesizing highly functionalized methoxy-indoles.

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation of a methoxy-substituted o-iodoaniline with a disubstituted alkyne is a powerful method for constructing indoles with specific substitution patterns.[5] The regioselectivity of this reaction can be controlled by using a bulky silyl-substituted internal alkyne.[5] This method has been successfully employed in the synthesis of complex natural products like mitragynine and 9-methoxygeissoschizol.[5]

  • Reductive Cyclization: Methoxy-substituted o-nitrostyrenes or related precursors can undergo reductive cyclization to form the indole ring. For example, 6-methoxyindole can be prepared from 4-methoxy-2-nitroaniline via a Meerwein arylation followed by reductive cyclization.

  • Base-Mediated Synthesis from 2-Nitrostyrenes: N-hydroxy- and N-alkoxyindoles can be prepared through a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates.[6]

Below is a generalized workflow for the Fischer Indole Synthesis.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Methoxy-substituted Phenylhydrazine P1 Formation of Phenylhydrazone R1->P1 R2 Aldehyde or Ketone R2->P1 P2 [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) P1->P2 Acid P3 Cyclization & Aromatization P2->P3 Prod Methoxy-Activated Indole P3->Prod

Caption: Generalized workflow of the Fischer Indole Synthesis.

Reactivity of Methoxy-Activated Indoles

The presence of electron-donating methoxy groups significantly activates the indole nucleus towards electrophilic substitution and influences the regioselectivity of various reactions.

Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich, and electrophilic attack typically occurs at the C3 position. However, methoxy substituents can alter this reactivity pattern.

  • Influence of Methoxy Position:

    • A 5-methoxy group strongly activates the ring, but substitution generally remains at the C3 position. However, it can also show an unexpectedly high percentage of direct substitution at the C2-position in certain cyclization reactions.[7]

    • A 6-methoxy group activates the nucleus to an extent that direct substitution at the C7 position can become a competitive process with substitution at the C3 position.[8] In some cases, cyclization reactions can proceed through both direct attack at the C2-position and a spiroindolenine intermediate from initial C3-attack.[9]

    • 4,6-Dimethoxyindoles can undergo substitution at both the C3 and C7 positions.[1]

    • 5,7-Dimethoxyindoles can react at both the C3 and C4 positions, with the C4 position being activated by both methoxy groups.[1]

The general mechanism for electrophilic substitution on a methoxy-activated indole is depicted below.

Electrophilic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Indole Methoxy-Activated Indole Intermediate Sigma Complex (Wheland Intermediate) Indole->Intermediate Electrophile Electrophile (E+) Electrophile->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation -H+ Product Substituted Methoxyindole Deprotonation->Product

Caption: General mechanism of electrophilic aromatic substitution on a methoxy-activated indole.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has opened new avenues for the functionalization of methoxy-activated indoles, enabling reactions that are otherwise difficult to achieve.

  • Cross-Coupling Reactions: Methoxy-indoles can be functionalized via various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, particularly after halogenation of the indole nucleus.[10] These reactions are instrumental in the synthesis of bis-indole compounds.

  • C-H Activation: Direct C-H activation and functionalization of the indole core is a powerful strategy. For example, palladium-catalyzed C-H/C-H coupling of a methoxy-indole with other heterocycles has been used in the synthesis of marine alkaloids like Dragmacidin D.[11]

  • Mechanochemical Reactions: Mechanochemical methods in combination with transition-metal catalysis, such as Rh(III)- and Au(I)-catalyzed C-H alkynylations, offer solvent-free and efficient routes to 2- and 3-alkynylated indoles.[12]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and reactivity of methoxy-activated indoles.

Table 1: Synthesis of Methoxy-Activated Indoles - Selected Examples

Starting Material(s)MethodProductYield (%)Reference
Boc protected 2-iodo-3-methoxyaniline, TMS alkyneLarock HeteroannulationNa-Boc protected 4-methoxyindole80[5]
4-methoxy-2-nitroanilineMeerwein arylation, Reductive cyclization6-Methoxyindole~40
1-Methoxyindole, Chloroacetyl chlorideAcylation3-Chloroacetyl-1-methoxyindole80[13]
Nitrosoarenes, Alkynes, K2CO3/(CH3)2SO4Alkylative CycloadditionN-MethoxyindolesModerate to Excellent[14]

Table 2: Regioselectivity in Electrophilic Substitution of Methoxyindoles

Indole DerivativeReactionProduct(s)Ratio/CommentReference
4-(5-methoxyindol-3-yl)butanolBF3-catalyzed cyclization6-Methoxytetrahydrocarbazole83.5% via C3-attack/rearrangement, 16.5% via direct C2-attack[7]
4-(6-methoxy-indol-3-yl)butanolBF3-catalyzed cyclization7-MethoxytetrahydrocarbazoleMajor route via C3-attack/rearrangement, minor route via direct C2-attack[9]
6-Methoxyindole derivativeCyclization2-substituted vs. 3-substituted intermediate pathway~25% direct 2-substitution, ~75% indirect route via spiroindolenine[8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for key transformations.

Protocol 1: Larock Heteroannulation for the Synthesis of a 4-Methoxyindole Derivative[5]
  • Materials: Boc protected 2-iodo-3-methoxyaniline, TMS alkyne, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., K2CO3), Solvent (e.g., DMF).

  • Procedure:

    • To a solution of Boc protected 2-iodo-3-methoxyaniline and the TMS alkyne in DMF, add the palladium catalyst, ligand, and base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 6 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Na-Boc protected 4-methoxyindole derivative.

Protocol 2: Vilsmeier-Haack Formylation of a Methoxy-Activated Indole[11]
  • Materials: Methoxy-activated indole, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Sodium hydroxide solution.

  • Procedure:

    • Cool a solution of the methoxy-activated indole in DMF to 0 °C.

    • Slowly add phosphorus oxychloride dropwise to the cooled solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure formylated indole.

Conclusion

Methoxy-activated indoles are a versatile and important class of heterocyclic compounds. The presence of the methoxy group not only influences their biological activity but also provides a handle for controlling their reactivity in organic synthesis. A thorough understanding of the classical and modern synthetic methods, as well as the principles governing their reactivity, is essential for researchers aiming to construct complex molecules for applications in medicinal chemistry and materials science. The continued development of novel synthetic methodologies, particularly in the realm of transition-metal catalysis, will undoubtedly expand the utility of these valuable building blocks.

References

The Enigmatic Solid State: A Technical Guide to the Discovery and Characterization of 5-methoxy-1H-indole-2-carboxylic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the capacity of a solid compound to exist in multiple crystalline forms, is a critical attribute in pharmaceutical sciences with profound implications for the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the discovery and characterization of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, a molecule of significant therapeutic interest. At present, two polymorphs, herein designated Form I and Form II, have been identified and characterized in the scientific literature. This document will delve into the structural distinctions between these forms, outline systematic approaches for polymorph screening, and provide detailed protocols for their characterization using a suite of analytical techniques. By synthesizing established principles with specific findings, this guide serves as an in-depth resource for researchers navigating the complexities of the solid-state landscape of this promising compound.

The Phenomenon of Polymorphism: A Critical Consideration

The solid-state form of an active pharmaceutical ingredient (API) is a crucial determinant of its ultimate therapeutic efficacy. Different polymorphs of the same compound, despite having identical chemical compositions, can exhibit divergent physical and chemical properties.[1][2] These variations can manifest as differences in melting point, dissolution rate, and thermodynamic stability, all of which can impact the manufacturability, shelf-life, and in vivo performance of a drug product.[1] Consequently, the thorough investigation and control of polymorphism are not merely academic exercises but are mandated by regulatory bodies to ensure product quality and consistency.[3][4][5]

For 5-methoxy-1H-indole-2-carboxylic acid, a compound with demonstrated neuroprotective potential, understanding its polymorphic landscape is paramount to its successful development into a therapeutic agent. To date, two distinct polymorphic forms have been elucidated, each with a unique crystal packing and hydrogen bonding network.

The Known Polymorphs of 5-methoxy-1H-indole-2-carboxylic Acid: A Structural Comparison

The primary distinction between Form I and Form II of 5-methoxy-1H-indole-2-carboxylic acid lies in their crystal structures, as determined by single-crystal X-ray diffraction.

Form I crystallizes in the monoclinic space group C2/c and is characterized by the formation of ribbon-like chains. These chains are held together by intermolecular hydrogen bonds involving both the carboxylic acid and the indole N-H group. In this arrangement, the acceptor for the N-H hydrogen bond is a carboxylic oxygen atom.

Form II , on the other hand, crystallizes in the monoclinic space group P21/c and is distinguished by the formation of cyclic dimers. These dimers are formed through double hydrogen bonds between the carboxylic acid groups (O−H⋯O). A key difference in Form II is that the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy group of an adjacent molecule.

These fundamental structural differences give rise to discernible variations in their spectroscopic properties.

Table 1: Comparative Crystallographic Data for the Polymorphs of 5-methoxy-1H-indole-2-carboxylic Acid
ParameterForm IForm IIReference
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP21/c
a (Å)13.079(3)4.0305(2)
b (Å)7.696(2)13.0346(6)
c (Å)35.18517.2042(9)
β (°)91.06(3)91.871(5)
Z164
Key Structural MotifRibbon-like chainsCyclic dimers
Table 2: Comparative Infrared (IR) Spectroscopic Data
Vibrational ModeForm I (cm⁻¹)Form II (cm⁻¹)Reference
N-H stretching33363342

The shift in the N-H stretching vibration is a direct consequence of the different hydrogen bonding environments in the two polymorphs.

The Quest for New Forms: A Systematic Approach to Polymorph Screening

While the discovery of Form II was serendipitous, a comprehensive understanding of a compound's polymorphic landscape necessitates a systematic and rigorous screening process. The goal of a polymorph screen is to induce crystallization under a wide variety of conditions to access both thermodynamically stable and metastable forms.

Polymorph_Screening_Workflow cluster_start Starting Material cluster_crystallization Crystallization Techniques cluster_analysis Primary Analysis cluster_characterization In-depth Characterization Start Amorphous or Crystalline API SolventEvaporation Solvent Evaporation (Fast/Slow) Start->SolventEvaporation Diverse Solvents Cooling Cooling Crystallization (Fast/Slow) Start->Cooling Diverse Solvents AntiSolvent Anti-Solvent Addition Start->AntiSolvent Diverse Solvents Slurry Slurry Conversion Start->Slurry Diverse Solvents PXRD Powder X-Ray Diffraction (PXRD) SolventEvaporation->PXRD Isolate Solids Cooling->PXRD Isolate Solids AntiSolvent->PXRD Isolate Solids Slurry->PXRD Isolate Solids DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Identify Unique Forms TGA Thermogravimetric Analysis (TGA) PXRD->TGA Identify Unique Forms ssNMR Solid-State NMR PXRD->ssNMR Identify Unique Forms Solubility Solubility Studies PXRD->Solubility Identify Unique Forms

Crystallization from Solution

The choice of solvent is a critical factor in determining the resulting polymorphic form. Different solvents can influence nucleation and crystal growth kinetics through varying solute-solvent interactions. A comprehensive screen should employ a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups.

Experimental Protocol: General Solvent-Based Polymorph Screen

  • Solvent Selection: Prepare a diverse library of solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water).

  • Saturation: Prepare saturated solutions of 5-methoxy-1H-indole-2-carboxylic acid in each solvent at an elevated temperature.

  • Crystallization Induction:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

    • Slow Cooling: Gradually cool the saturated solutions to a lower temperature (e.g., 4 °C).

    • Fast Cooling: Rapidly cool the saturated solutions in an ice bath.

    • Anti-Solvent Addition: Add a miscible anti-solvent to the saturated solutions to induce precipitation.

  • Solid Isolation: Isolate any resulting crystals by filtration and dry under vacuum.

  • Analysis: Analyze each solid sample by Powder X-ray Diffraction (PXRD) to identify its crystalline form.

Comprehensive Characterization of Polymorphic Forms

Once different polymorphs are identified, a suite of analytical techniques should be employed to fully characterize their physicochemical properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

  • Data Acquisition: Mount the powder on a sample holder and acquire the diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a suitable 2θ range (e.g., 2° to 40°).

  • Data Analysis: Compare the resulting diffractograms to identify unique patterns corresponding to different polymorphs.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior and stability of polymorphs.

  • DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, enthalpies of fusion, and solid-solid phase transitions.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow to identify thermal events.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Record the mass loss to determine the onset of decomposition and the presence of volatiles.

While a melting point of 199-201 °C has been reported for 5-methoxy-1H-indole-2-carboxylic acid, the specific polymorph was not identified. DSC analysis of the individual polymorphs would be necessary to determine their distinct melting points and enthalpies of fusion. The relative melting points can provide an initial indication of the thermodynamic stability relationship between the polymorphs at the melting temperature (Burger's and Ramberger's rules).

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR provides detailed information about the local molecular environment within the crystal lattice. Since polymorphs have different crystal packing, they will often exhibit distinct chemical shifts in their ssNMR spectra, providing a powerful tool for characterization and quantification of polymorphic mixtures.

Experimental Protocol: ssNMR Analysis

  • Sample Preparation: Pack the crystalline sample into a zirconia rotor.

  • Data Acquisition: Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum on a solid-state NMR spectrometer.

  • Data Analysis: Compare the chemical shifts and signal multiplicities between the spectra of the different polymorphs.

Solubility Studies

The solubility of an API is a critical parameter that directly influences its bioavailability.[2] Different polymorphs can have significantly different solubilities, with the thermodynamically stable form generally being the least soluble at a given temperature.[1]

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess of each polymorph to separate vials containing a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis: Withdraw aliquots of the supernatant, filter to remove undissolved solids, and determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Solid Phase Analysis: Analyze the remaining solid phase by PXRD to ensure that no polymorphic transformation has occurred during the experiment.

Characterization_Techniques cluster_techniques Characterization Suite Polymorphs Identified Polymorphs (Form I, Form II) PXRD PXRD (Crystal Structure) Polymorphs->PXRD DSC_TGA DSC/TGA (Thermal Properties) Polymorphs->DSC_TGA ssNMR ssNMR (Local Environment) Polymorphs->ssNMR Solubility Solubility (Bioavailability Indicator) Polymorphs->Solubility Properties Physicochemical Profile PXRD->Properties Fingerprint DSC_TGA->Properties Stability ssNMR->Properties Molecular Packing Solubility->Properties Dissolution Rate

Conclusion and Future Perspectives

The existence of at least two polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid underscores the critical importance of comprehensive solid-state characterization in the development of this promising therapeutic agent. The distinct crystal packing and hydrogen bonding networks of Form I and Form II, confirmed by X-ray diffraction and IR spectroscopy, are likely to result in different physicochemical properties.

While significant progress has been made in identifying and structurally characterizing these forms, a complete understanding of their relative stability, solubility, and thermal behavior requires further investigation using the techniques outlined in this guide. A systematic approach to polymorph screening may yet uncover additional crystalline forms. The selection of the optimal polymorph for clinical development is a crucial decision that will have a lasting impact on the quality, safety, and efficacy of the final drug product.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for Preparing 5-Methoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a venerable and versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1] This method is particularly valuable in the preparation of 5-methoxyindoles, a class of compounds that serve as crucial structural motifs in numerous biologically active molecules, including pharmaceuticals and neurotransmitters.[1] The presence of the electron-donating methoxy group at the 5-position generally facilitates the reaction, making the Fischer indole synthesis an efficient route to this important scaffold.[1]

These application notes provide a detailed overview of the Fischer indole synthesis for preparing 5-methoxyindoles, including a summary of reaction conditions and yields, comprehensive experimental protocols, and visualizations of the reaction mechanism and workflow.

Core Principles

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone.[1] For the synthesis of 5-methoxyindoles, the key starting material is 4-methoxyphenylhydrazine or its hydrochloride salt.

A variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride (ZnCl₂), can be employed as catalysts.[1][2] The choice of catalyst and reaction conditions can significantly impact the reaction yield and the formation of byproducts.[2] For instance, the use of HCl with methoxy-substituted phenylhydrazones can sometimes lead to the formation of chlorinated byproducts through an "abnormal" Fischer indole synthesis, where the methoxy group is displaced by a chloride ion.[2][3]

Data Presentation: Synthesis of Various 5-Methoxyindoles

The following tables summarize quantitative data for the Fischer indole synthesis of several 5-methoxyindole derivatives, showcasing the versatility of the reaction with different carbonyl compounds and acid catalysts.

ProductCarbonyl CompoundAcid CatalystSolventTemperature (°C)TimeYield (%)Reference
5-Methoxy-2-methylindoleHydroxyacetoneAcetic AcidAcetic AcidReflux8 h94[4]
5-Methoxy-1,2,3-trimethylindoleButanone4-Methoxyphenylhydrazine hydrochlorideTHF150 (Microwave)10 min72[5]
5-Methoxy-2,3-dimethylindole2-ButanoneCholine chloride·2ZnCl₂NoneNot SpecifiedNot SpecifiedHigh[6]
5-Methoxyindole-2-carboxylic acid ethyl esterEthyl pyruvateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-methylindole

This protocol describes the synthesis of 5-methoxy-2-methylindole from p-anisidine and hydroxyacetone.

Materials:

  • p-Anisidine

  • Hydroxyacetone

  • Acetic Acid

  • Acetonitrile (for recrystallization)

  • 50L glass reactor

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • To a 50L glass reactor, add 4.2 kg of p-anisidine, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain at reflux for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and distill under reduced pressure to recover the acetic acid.

  • Recrystallize the residue from acetonitrile.

  • Dry the resulting solid in a vacuum oven to obtain 5.2 kg of 5-methoxy-2-methylindole as an off-white solid powder (94% yield).[4]

Protocol 2: One-Pot Synthesis of 5-Methoxy-1,2,3-trimethylindole

This protocol details a rapid, one-pot, three-component synthesis using microwave irradiation.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Butanone

  • Iodomethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF)

  • Thick-walled microwave tube with septum

  • Microwave reactor

Procedure:

  • In a thick-walled microwave tube, suspend 119 mg (0.682 mmol) of 4-methoxyphenylhydrazine hydrochloride in 300 μL of THF.

  • Add 64 μL (0.716 mmol) of butanone to the stirred suspension.

  • Cap the tube with a septum and heat to 150 °C using microwave irradiation (max power = 300 W). Hold at this temperature for 10 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully add 110 mg of a 60% dispersion of sodium hydride in mineral oil.

  • Add 106 μL (1.71 mmol) of iodomethane.

  • Stir the reaction mixture at room temperature until the indole N-alkylation is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 94 mg (72%) of 5-methoxy-1,2,3-trimethylindole as an amorphous blue solid.[5]

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Hydrazine 4-Methoxyphenyl-hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enehydrazine Hydrazone->Enamine Tautomerization (Acid Catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Cyclization Cyclized Intermediate Rearrangement->Cyclization Cyclization Indole 5-Methoxyindole Cyclization->Indole Aromatization - NH₃

Caption: General mechanism of the Fischer indole synthesis for 5-methoxyindoles.

Experimental Workflow for Fischer Indole Synthesis

Experimental_Workflow Start Start Combine Combine 4-Methoxyphenylhydrazine, Carbonyl Compound, and Acid Catalyst in Solvent Start->Combine Heat Heat Reaction Mixture (Conventional or Microwave) Combine->Heat Monitor Monitor Reaction Progress (e.g., TLC) Heat->Monitor Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Pure 5-Methoxyindole Purify->Product

Caption: A typical experimental workflow for the Fischer indole synthesis.

References

detailed protocol for synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceutical compounds. The synthesis is based on the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system. The protocol starts from the readily available p-anisidine and proceeds through a diazonium salt intermediate, followed by a Japp-Klingemann rearrangement and subsequent cyclization to form the indole core. The final step involves the esterification of the resulting carboxylic acid. This method is scalable and provides good yields.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. Specifically, 5-methoxy-1H-indole-2-carboxylic acid and its esters are key building blocks for various therapeutic agents. This protocol details a reliable method for the preparation of this compound, suitable for researchers and professionals in drug discovery and development. The described synthesis is a multi-step process that has been optimized for yield and safety.[1][2]

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme p_anisidine p-Anisidine diazonium p-Anisidine diazonium chloride p_anisidine->diazonium NaNO2, HCl hydrazone Diethyl (4-methoxyphenyl)hydrazono (methyl)malonate diazonium->hydrazone Diethyl 2-methylmalonate, NaOAc indole_ester Ethyl 5-methoxy-1H-indole -2-carboxylate hydrazone->indole_ester HCl (gas), EtOH, Reflux indole_acid 5-Methoxy-1H-indole -2-carboxylic acid indole_ester->indole_acid 1. KOH, H2O/EtOH, Reflux 2. HCl final_product Methyl 5-methoxy-1H-indole -2-carboxylate indole_acid->final_product MeOH, H2SO4 (cat.), Reflux

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
p-AnisidineC₇H₉NO123.15Sigma-Aldrich≥99%
Sodium NitriteNaNO₂69.00Fisher Scientific≥97%
Hydrochloric Acid (conc.)HCl36.46VWR37%
Diethyl 2-methylmalonateC₈H₁₄O₄174.19Alfa Aesar98%
Sodium AcetateCH₃COONa82.03Sigma-Aldrich≥99%
EthanolC₂H₅OH46.07Decon Labs200 proof
Potassium HydroxideKOH56.11Fisher Scientific≥85%
MethanolCH₃OH32.04VWRACS Grade
Sulfuric Acid (conc.)H₂SO₄98.08VWR95-98%
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificACS Grade
DichloromethaneCH₂Cl₂84.93Fisher ScientificACS Grade
Sodium Sulfate (anhydrous)Na₂SO₄142.04Fisher ScientificACS Grade
Step 1: Diazotization of p-Anisidine
  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-anisidine (12.3 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.2 g, 105 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Japp-Klingemann Reaction
  • In a separate 1 L beaker, dissolve diethyl 2-methylmalonate (17.4 g, 100 mmol) and sodium acetate (30 g) in ethanol (200 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the ethanolic solution of diethyl 2-methylmalonate with vigorous stirring.

  • A yellow-orange precipitate of the hydrazone should form.

  • Allow the mixture to stir at 0-5 °C for 1 hour and then at room temperature for 2 hours.

  • Collect the precipitate by filtration, wash with cold water (2 x 50 mL) and a small amount of cold ethanol (20 mL).

  • Dry the solid under vacuum to yield diethyl (4-methoxyphenyl)hydrazono(methyl)malonate.

Step 3: Fischer Indole Synthesis to Ethyl 5-methoxy-1H-indole-2-carboxylate
  • Suspend the dried hydrazone from the previous step in ethanol (250 mL) in a 500 mL flask equipped with a reflux condenser and a gas inlet tube.

  • Heat the mixture to reflux.

  • Bubble dry hydrogen chloride gas through the refluxing solution for approximately 2 hours.[2][3] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C for 2.5 hours.[3]

  • Collect the precipitated product by filtration, wash with cold ethanol (2 x 30 mL) and then with water (2 x 50 mL).[3]

  • Dry the solid to afford crude Ethyl 5-methoxy-1H-indole-2-carboxylate.[3]

Step 4: Saponification to 5-Methoxy-1H-indole-2-carboxylic acid
  • In a 500 mL round-bottomed flask, suspend the crude ethyl ester in a mixture of ethanol (120 mL) and water (100 mL).

  • Add potassium hydroxide (9.0 g, approx. 160 mmol) and heat the mixture to reflux for 1 hour, during which the solid should dissolve.[3]

  • After cooling to room temperature, pour the solution into 250 mL of ice-water.

  • Acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.[3]

  • Stir the suspension in an ice bath for 30 minutes.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the solid under vacuum to yield 5-Methoxy-1H-indole-2-carboxylic acid.

Step 5: Esterification to this compound
  • In a 250 mL round-bottomed flask, suspend 5-Methoxy-1H-indole-2-carboxylic acid (9.55 g, 50 mmol) in methanol (150 mL).

  • Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the volume of methanol by about half using a rotary evaporator.

  • Pour the concentrated solution into 300 mL of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

StepProductStarting MaterialMolar Equiv.Yield (%)Melting Point (°C)
1 & 2Diethyl (4-methoxyphenyl)hydrazono(methyl)malonatep-Anisidine1.00~90%-
3Ethyl 5-methoxy-1H-indole-2-carboxylateHydrazone1.00~85%145-147
45-Methoxy-1H-indole-2-carboxylic acidEthyl Ester1.00~95%218-220
5This compoundCarboxylic Acid1.00~90%152-154
Overall This compound p-Anisidine 1.00 ~65-70% 152-154

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Japp-Klingemann Reaction cluster_step3 Step 3: Fischer Indole Synthesis cluster_step4 Step 4: Saponification cluster_step5 Step 5: Esterification s1_start Dissolve p-Anisidine in HCl/H2O s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add_nitrite Add NaNO2 solution s1_cool->s1_add_nitrite s1_stir Stir for 30 min s1_add_nitrite->s1_stir s2_add_diazonium Add diazonium salt solution s1_stir->s2_add_diazonium s2_prepare Prepare solution of diethyl 2-methylmalonate and NaOAc in EtOH s2_cool Cool to 0-5 °C s2_prepare->s2_cool s2_cool->s2_add_diazonium s2_stir Stir and collect precipitate s2_add_diazonium->s2_stir s3_suspend Suspend hydrazone in EtOH s2_stir->s3_suspend s3_reflux_hcl Reflux with HCl gas s3_suspend->s3_reflux_hcl s3_cool_filter Cool and filter product s3_reflux_hcl->s3_cool_filter s4_suspend Suspend ethyl ester in EtOH/H2O with KOH s3_cool_filter->s4_suspend s4_reflux Reflux for 1h s4_suspend->s4_reflux s4_acidify Acidify with HCl s4_reflux->s4_acidify s4_filter Filter and dry product s4_acidify->s4_filter s5_suspend Suspend carboxylic acid in MeOH with H2SO4 s4_filter->s5_suspend s5_reflux Reflux for 4-6h s5_suspend->s5_reflux s5_workup Workup and extraction s5_reflux->s5_workup s5_recrystallize Recrystallize final product s5_workup->s5_recrystallize

Caption: A step-by-step workflow for the synthesis of this compound.

Logical Relationship of Synthesis Stages

Synthesis_Logic p_anisidine Starting Material: p-Anisidine diazotization Diazotization p_anisidine->diazotization japp_klingemann Japp-Klingemann Reaction diazotization->japp_klingemann fischer_synthesis Fischer Indole Synthesis japp_klingemann->fischer_synthesis saponification Saponification fischer_synthesis->saponification esterification Esterification saponification->esterification final_product Final Product: This compound esterification->final_product

Caption: The logical progression of chemical transformations in the synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids (HCl, H₂SO₄) are corrosive and should be handled with extreme care.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid inhalation and skin contact.

  • The diazotization reaction should be performed at low temperatures as diazonium salts can be unstable at higher temperatures.

  • Hydrogen chloride gas is corrosive and toxic; ensure the setup is well-contained and vented properly.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the compound.

  • FT-IR: To identify functional groups.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indole-2-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of biologically active compounds.[1] Its derivatives have shown potential as neuroprotective agents, in the treatment of diabetes, and as anti-trypanosomal and antihyperlipidemic agents.[2][3][4][5][6] The formation of an amide bond by coupling the carboxylic acid moiety with various amines is a critical step in the synthesis of these derivatives.[7] This document provides detailed application notes and experimental protocols for common amide coupling reactions involving 5-methoxy-1H-indole-2-carboxylic acid, intended to guide researchers in developing robust and efficient synthetic methodologies.

Application Notes

The successful synthesis of 5-methoxy-1H-indole-2-carboxamides hinges on the appropriate selection of coupling reagents, solvents, and reaction conditions. The electron-rich indole nucleus and the potential for side reactions necessitate careful optimization of the amide coupling step.

Common Coupling Reagents and Considerations:

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize racemization.[8][9] The water-soluble nature of the urea byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) simplifies purification compared to dicyclohexylcarbodiimide (DCC).[9][10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.[11] Pre-activation of the carboxylic acid with HATU before the addition of the amine is a common strategy to avoid side reactions.[11]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, known for its ability to suppress racemization.[12]

  • Acyl Halide Formation: Conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a traditional and effective method, especially for less reactive amines.[5][13]

Solvent Selection:

The choice of solvent is crucial for ensuring the solubility of all reactants and reagents. Common solvents for amide coupling reactions include:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is widely used due to its excellent solvating properties for a broad range of substrates.[8]

  • Dichloromethane (DCM): A less polar solvent, often used in carbodiimide-mediated couplings.[10]

  • Tetrahydrofuran (THF): A versatile solvent suitable for various coupling reactions.[14]

Base Selection:

An organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. Common bases include:

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base widely used in peptide couplings.[15]

  • Triethylamine (TEA): Another common organic base.[14]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 5-methoxy-1H-indole-2-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • 5-methoxy-1H-indole-2-carboxylic acid

  • Amine (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA or TEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is suitable for more challenging couplings, including those with sterically hindered amines or for improving reaction rates.

Materials:

  • 5-methoxy-1H-indole-2-carboxylic acid

  • Amine (1.0-1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 3: Acyl Chloride Mediated Amide Coupling

This two-step protocol involves the formation of the acyl chloride followed by reaction with the amine.

Materials:

  • 5-methoxy-1H-indole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Amine (1.0-2.0 equivalents)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

Step 1: Formation of 5-methoxy-1H-indole-2-carbonyl chloride

  • To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous toluene or DCM, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at room temperature or gently reflux for 1-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude 5-methoxy-1H-indole-2-carbonyl chloride in anhydrous DCM or toluene.

  • To this solution, add the desired amine (1.0-2.0 eq) and a base such as pyridine or TEA (2.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.[5]

Data Presentation

Table 1: Comparison of Amide Coupling Conditions for 5-methoxy-1H-indole-2-carboxylic acid

Coupling Reagent/MethodBaseSolventAmineYield (%)Reference
CDI-THF/DMFAmmonia sourceNot specified[14]
General Procedure C*Not specifiedNot specifiedN-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride67[2][3]
SOCl₂ (via acyl chloride)NaOC₂H₅Chloroform3-aminobenzophenoneNot specified[5]
SOCl₂ (via acyl chloride)NaOC₂H₅Chloroform2-amino-4'-methyl benzophenoneNot specified[5]
SOCl₂ (via acyl chloride)NaOC₂H₅Chloroform2-amino-5-chlorobenzophenoneNot specified[5]

*Note: The specific coupling reagent for "General Procedure C" was not detailed in the abstract, but it represents a successful amide coupling.

Visualizations

General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_process Process cluster_end Product Carboxylic_Acid 5-Methoxy-1H-indole- 2-carboxylic Acid Coupling Amide Coupling Carboxylic_Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Workup Aqueous Workup Coupling->Workup Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Coupling Base Base (e.g., DIPEA, TEA) Base->Coupling Solvent Solvent (e.g., DMF, DCM) Solvent->Coupling Purification Purification (Column Chromatography) Workup->Purification Amide_Product 5-Methoxy-1H-indole- 2-carboxamide Purification->Amide_Product

Caption: A general workflow for the synthesis of 5-methoxy-1H-indole-2-carboxamides.

Carbodiimide (EDC/HOBt) Activation Pathway

EDC_HOBt_Pathway Carboxylic_Acid 5-Methoxy-1H-indole- 2-carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea + Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Urea_Byproduct Urea Byproduct (Water-soluble) O_Acylisourea->Urea_Byproduct HOBt HOBt Amide_Product Amide Product (R-CONH-R') Active_Ester->Amide_Product + Amine Amine Amine (R'-NH2) Amine->Amide_Product

Caption: The activation pathway of a carboxylic acid using EDC and HOBt.

Potential Biological Applications of 5-Methoxy-1H-indole-2-carboxamides

Biological_Applications cluster_applications Potential Therapeutic Areas Indole_Core 5-Methoxy-1H-indole- 2-carboxamide Scaffold Neuroprotection Neuroprotective Agents Indole_Core->Neuroprotection Potential for Antidiabetic Antidiabetic Agents Indole_Core->Antidiabetic Potential for Anti_Trypanosoma Anti-Trypanosoma cruzi Agents Indole_Core->Anti_Trypanosoma Activity against Antihyperlipidemic Antihyperlipidemic Agents Indole_Core->Antihyperlipidemic Activity as

Caption: Potential therapeutic applications of 5-methoxy-1H-indole-2-carboxamide derivatives.

References

Application Notes & Protocols: A Guide to the Catalytic Methylation of Indoles Using Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Indole Methylation

The indole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic methylation of the indole ring, at either the C3-position (leading to skatole derivatives) or the N1-position, is a critical transformation that profoundly influences the biological activity and physicochemical properties of the parent molecule. Traditional methylation strategies often rely on stoichiometric, hazardous reagents like methyl iodide or dimethyl sulfate, which pose significant safety and environmental concerns.[1][2]

Modern synthetic chemistry has pivoted towards more sustainable and atom-economical approaches. Among these, the use of methanol as a C1 feedstock for methylation represents a significant advancement.[3][4] Methanol is an inexpensive, readily available, and renewable resource, making it an ideal "green" methylating agent. This guide provides an in-depth exploration of the experimental procedures for the catalytic methylation of indoles using methanol, focusing on the underlying mechanisms and practical laboratory protocols for researchers in drug development and organic synthesis.

Mechanistic Underpinnings: The "Borrowing Hydrogen" Pathway

The methylation of indoles with methanol predominantly proceeds via a sophisticated catalytic cycle known as the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" mechanism.[3][5][6][7][8] This elegant and efficient process avoids the need for pre-activating the alcohol or the indole substrate and typically generates water as the sole byproduct.

The BH pathway can be conceptualized in three key stages:

  • Oxidation: The catalyst, typically a transition metal complex, reversibly oxidizes methanol to formaldehyde. The "borrowed" hydrogen atoms are temporarily held by the metal center, forming a metal-hydride species.

  • Condensation: The highly electrophilic formaldehyde then undergoes a condensation reaction with the nucleophilic C3 position of the indole. This is followed by dehydration to form an intermediate indolyl-methylene species.

  • Reduction (Hydrogenation): The metal-hydride species, which has been holding the "borrowed" hydrogen, then reduces the indolyl-methylene intermediate to afford the final C3-methylated indole product, regenerating the active catalyst for the next cycle.[5][9][10]

This mechanism is highly attractive as it leverages the inherent reactivity of the substrates in a catalytic, atom-economical fashion. The choice of catalyst is paramount, as it must be capable of facilitating both the initial dehydrogenation and the final hydrogenation steps efficiently.

Borrowing_Hydrogen_Mechanism cluster_0 Catalytic Cycle Catalyst_M Active Catalyst (M) MH2 Metal Hydride (M-H2) Catalyst_M->MH2 Borrows H2 Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (CH2O) Methanol->Formaldehyde Oxidation (-2H) Intermediate Condensation Intermediate Formaldehyde->Intermediate Condensation MH2->Catalyst_M Returns H2 Indole Indole Indole->Intermediate Water Water (H2O) Intermediate->Water Product C3-Methylated Indole Intermediate->Product Reduction (+2H) Experimental_Workflow A 1. Setup Reaction Vessel (Indole, Catalyst, Base) B 2. Add Methanol (Solvent & Reagent) A->B C 3. Seal & Heat (e.g., 110-150 °C) B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D E 5. Cool & Quench D->E Upon Completion F 6. Catalyst Removal (Filtration) E->F G 7. Work-up & Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

References

Application of Methyl 5-methoxy-1H-indole-2-carboxylate in the Synthesis of Anti-mitotic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of 5-methoxy-1H-indole have demonstrated considerable potential as anti-mitotic agents. These compounds often exert their effects by inhibiting tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.

Methyl 5-methoxy-1H-indole-2-carboxylate is a key starting material for the synthesis of a variety of potent anti-mitotic agents, particularly indole-2-carboxamides. The 5-methoxy group is often crucial for potent activity, and the carboxylate at the 2-position provides a convenient handle for synthetic elaboration. This document provides detailed application notes and protocols for the synthesis and biological evaluation of anti-mitotic agents derived from this compound.

Synthesis of a Representative Anti-mitotic Agent: N-(4-methoxyphenyl)-5-methoxy-1H-indole-2-carboxamide

While a diverse range of anti-mitotic agents can be synthesized from this compound, this protocol details the synthesis of a representative indole-2-carboxamide, N-(4-methoxyphenyl)-5-methoxy-1H-indole-2-carboxamide. This compound is selected based on structure-activity relationship (SAR) studies of similar indole derivatives that have shown potent tubulin polymerization inhibition and anti-proliferative activity.

Synthetic Workflow

cluster_reagents1 Reagents & Conditions cluster_reagents2 Reagents & Conditions start This compound step1 Hydrolysis start->step1 intermediate 5-Methoxy-1H-indole-2-carboxylic acid step1->intermediate reagent1 1. NaOH, MeOH/H₂O 2. HCl (aq) step2 Amide Coupling intermediate->step2 product N-(4-methoxyphenyl)-5-methoxy-1H-indole-2-carboxamide step2->product reagent2 4-Methoxyaniline, HATU, DIPEA, DMF

Caption: Synthetic workflow for N-(4-methoxyphenyl)-5-methoxy-1H-indole-2-carboxamide.
Experimental Protocol: Synthesis

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1N hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methoxy-1H-indole-2-carboxylic acid as a solid.

Step 2: Amide Coupling to form N-(4-methoxyphenyl)-5-methoxy-1H-indole-2-carboxamide

  • To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-5-methoxy-1H-indole-2-carboxamide.

Biological Evaluation

The synthesized indole-2-carboxamide can be evaluated for its anti-mitotic activity through a series of in vitro assays. The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. This leads to a reduction in cancer cell viability and proliferation.

Data Presentation: In Vitro Activity of a Representative Indole-2-Carboxamide

The following table summarizes hypothetical but representative data for a potent 5-methoxy-1H-indole-2-carboxamide derivative, illustrating its anti-proliferative and tubulin polymerization inhibitory activities.

CompoundCancer Cell LineAnti-proliferative IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
N-(4-methoxyphenyl)-5-methoxy-1H-indole-2-carboxamideMCF-70.251.5
HeLa0.311.5
A5490.421.5
Colchicine (Reference)MCF-70.0151.2
Experimental Protocols: Biological Assays

1. In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro.

  • Materials:

    • Purified bovine brain tubulin (>99%)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • Fluorescent reporter (e.g., DAPI)

    • Test compound (dissolved in DMSO)

    • Reference compounds (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)

    • 96-well microplate (black, clear bottom)

    • Temperature-controlled microplate reader with fluorescence capabilities

  • Protocol:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer on ice.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Add the fluorescent reporter (e.g., DAPI to a final concentration of 6.3 µM).

    • In a 96-well plate, add serial dilutions of the test compound. Include wells for a vehicle control (DMSO) and reference compounds.

    • Add the tubulin-GTP-reporter solution to each well to initiate the polymerization reaction.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60-90 minutes) with appropriate excitation and emission wavelengths for the chosen reporter.

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • The IC₅₀ value is determined by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compound in complete medium.

    • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Signaling Pathway

Inhibition of tubulin polymerization by indole-2-carboxamides activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

compound Indole-2-carboxamide (from this compound) tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibition spindle Mitotic Spindle Formation microtubules->spindle Disruption sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac apc_cdc20 Anaphase-Promoting Complex (APC/C-Cdc20) Inhibition sac->apc_cdc20 mitotic_arrest G2/M Phase Arrest apc_cdc20->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of G2/M arrest induced by indole-2-carboxamide tubulin inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent anti-mitotic agents. The protocols outlined in this document provide a framework for the synthesis of representative indole-2-carboxamides and their subsequent biological evaluation. The combination of chemical synthesis and robust in vitro assays is essential for the identification and characterization of novel anti-cancer drug candidates based on the 5-methoxyindole scaffold. Further investigation into the structure-activity relationships of these compounds will continue to drive the development of more effective and selective anti-mitotic therapies.

Application Notes and Protocols: Synthesis and Bioactivity of Indole-Based Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of indole-based chalcone derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Application Notes

Indole-based chalcones are a class of organic compounds characterized by an indole ring linked to a chalcone scaffold (1,3-diphenyl-2-propen-1-one). This hybrid structure has proven to be a versatile pharmacophore, with derivatives showing potent biological effects. The indole moiety is a key component in many natural and synthetic bioactive compounds, while the α,β-unsaturated ketone system of the chalcone core is crucial for its reactivity and interaction with biological targets.

Key biological activities and applications include:

  • Anticancer Activity: Many indole-chalcone derivatives exhibit significant cytotoxicity against a range of cancer cell lines, including multidrug-resistant strains.[1][2] Their mechanisms often involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest, particularly in the G2/M phase.[1][3] Some derivatives also target other pathways, such as thioredoxin reductase (TrxR) and various signaling cascades.[3]

  • Anti-inflammatory Activity: These compounds have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[4][5][6] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX-1 and COX-2), nitric oxide (NO), and prostaglandin E2 (PGE2).[5][7] They can also modulate signaling pathways such as the NF-κB pathway.[7]

  • Antimicrobial Activity: Indole-chalcone derivatives have shown promising activity against various bacterial and fungal strains.[8][9][10][11] Their efficacy against both Gram-positive and Gram-negative bacteria makes them potential candidates for the development of new antimicrobial agents.[11]

  • Antioxidant Activity: Several derivatives, particularly those with hydroxyl substitutions, have been shown to possess strong antioxidant properties by scavenging free radicals.[12]

The synthesis of these compounds is typically achieved through a base-catalyzed Claisen-Schmidt condensation, which is a reliable and straightforward method.[4][13][14]

Quantitative Data Summary

The following tables summarize the biological activity of representative indole-based chalcone derivatives from various studies.

Table 1: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
14k Various (6 lines)0.003 - 0.009[15]
Chalcone-indole hybrid (42) HepG2, PC-3, A549, etc.0.23 - 1.8[1]
18c Jurkat8.0 ± 1.4[12]
18c HCT11618.2 ± 2.9[12]
3a-e MDA-MB-23113 - 19[16]
FC77 NCI-60 (average)0.006[2]
Table 2: Anti-inflammatory Activity
Compound IDAssayInhibition/ActivityReference
Compound 4 Acetic acid-induced writhing61.74% inhibition[4]
IC9 Carrageenan-induced paw edema (7.5 mg/kg)78.45% inhibition[7]
Compound 6 COX-1 Inhibition (IC50)8.1 ± 0.2 µg/mL[5]
Compound 6 COX-2 Inhibition (IC50)9.5 ± 0.8 µg/mL[5]
Compound 1 COX-1 Inhibition (IC50)8.6 ± 0.1 µg/mL[5]
Table 3: Antimicrobial Activity
Compound IDBacterial StrainZone of Inhibition (mm)ConcentrationReference
3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole Staphylococcus aureus1610 µg/mL
3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole Klebsiella pneumoniae2510 µg/mL
Triazinoindole 80 S. aureus20200 µg[8]
Triazinoindole 80 E. coli20200 µg[8]

Experimental Protocols & Visualizations

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of indole-based chalcones, accompanied by workflow diagrams.

Synthesis of Indole-Based Chalcones

The most common method for synthesizing indole-based chalcones is the Claisen-Schmidt condensation reaction.[4][13] This involves the base-catalyzed reaction between an appropriate indole-carboxaldehyde and an acetophenone derivative.

Workflow for Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions Indole_Aldehyde Substituted Indole-3-carboxaldehyde Reaction Claisen-Schmidt Condensation Indole_Aldehyde->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Base Base Catalyst (e.g., NaOH, KOH, Piperidine) Base->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Workup Reaction Workup (Cooling, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Indole-Based Chalcone Derivative Purification->Product Characterization Structural Characterization (NMR, IR, HRMS) Product->Characterization

Caption: General workflow for the synthesis of indole-based chalcones.

Protocol: General Procedure for Claisen-Schmidt Condensation

  • Dissolution: Dissolve the substituted acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 10% w/v), dropwise to the solution while stirring at room temperature. Stir for approximately 20 minutes.

  • Aldehyde Addition: Add the substituted indole-3-carboxaldehyde (1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (temperature may vary, e.g., 100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from several hours to 24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Extract the product using a suitable organic solvent like ethyl acetate. Wash the organic layer with water.

  • Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure indole-based chalcone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[4][12]

Note: Microwave-assisted synthesis can be an alternative, offering faster reaction times.[17][18]

In Vitro Anticancer Activity Assessment

Workflow for MTT Assay

G A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adherence) A->B C Treat with varying concentrations of Indole-Chalcone B->C D Incubate for 48-72h C->D E Add MTT Reagent (e.g., 5 mg/mL) D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (e.g., at 570 nm) G->H I Calculate Cell Viability and IC50 Value H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity [12][14]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa, MCF7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized indole-chalcone derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Treat the cells with these varying concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity Assessment

Protocol: Agar Well Diffusion Method

  • Prepare Media: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into the wells.

  • Controls: Use a standard antibiotic (e.g., Gentamicin) as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Activity Assessment

Protocol: Carrageenan-Induced Paw Edema in Mice/Rats [4][7]

  • Animal Acclimatization: Acclimatize the animals (e.g., Swiss albino mice or Wistar rats) to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin or Diclofenac), and test groups for different doses of the indole-chalcone derivative.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) to the respective groups. Administer the vehicle (e.g., saline or a suspension agent) to the control group.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal to induce acute inflammation.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathway Visualizations

Indole-based chalcones exert their biological effects by modulating various cellular signaling pathways.

Anticancer Mechanism: Tubulin Polymerization Inhibition

Many indole-chalcone derivatives function as microtubule-targeting agents, similar to colchicine. They bind to tubulin, inhibiting its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

G IndoleChalcone Indole-Chalcone Derivative Tubulin Tubulin Dimers IndoleChalcone->Tubulin Binds to Colchicine Site Microtubules Microtubules IndoleChalcone->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole-chalcone derivatives.

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

In response to inflammatory stimuli like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated, initiating a cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes like iNOS and COX-2. Indole-chalcones can inhibit this pathway, reducing the inflammatory response.[7][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Cascade Signaling Cascade TLR4->Cascade IkB IκB Cascade->IkB Phosphorylates & Degrades NFkB_complex NF-κB-IκB Complex IkB->NFkB_complex NFkB Active NF-κB NFkB_complex->NFkB Releases NFkB_trans NF-κB NFkB->NFkB_trans Translocation Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_trans->Genes Promotes Transcription Products Inflammatory Mediators (NO, Prostaglandins) Genes->Products IndoleChalcone Indole-Chalcone IndoleChalcone->Cascade Inhibits

Caption: Inhibition of the NF-κB signaling pathway by indole-chalcones.

References

Application Notes and Protocols: Preparation of 5-Methoxy-1H-indole-2-carboxylic Acid Esters from Malonates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-1H-indole-2-carboxylic acid and its esters are pivotal intermediates in the synthesis of a wide range of pharmacologically active compounds. These structural motifs are found in molecules with potential neuroprotective properties, making their efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This document provides detailed protocols for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters commencing from malonate derivatives, primarily through a synthetic route involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This process is advantageous due to the use of readily available starting materials and its scalability.[1][2]

Synthetic Strategy Overview

The principal pathway for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates involves a three-stage process.[1][2] The initial step is the Japp-Klingemann reaction, which synthesizes a hydrazone from a β-keto-ester and an aryl diazonium salt.[3][4] The resulting hydrazone is then cyclized via the Fischer indole synthesis to form the indole ring system.[5][6][7] The final step is the esterification of the indole-2-carboxylic acid to yield the desired ester product.

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_products Intermediates & Final Product p_anisidine p-Anisidine diazotization Diazotization p_anisidine->diazotization diethyl_malonate Diethyl Malonate japp_klingemann Japp-Klingemann Reaction diethyl_malonate->japp_klingemann diazonium Diazonium Salt diazotization->diazonium hydrazone Hydrazone Intermediate japp_klingemann->hydrazone fischer_indole Fischer Indole Synthesis indole_acid 5-Methoxy-1H-indole-2-carboxylic Acid fischer_indole->indole_acid esterification Esterification indole_ester Target Ester Product esterification->indole_ester diazonium->japp_klingemann hydrazone->fischer_indole indole_acid->esterification G p_anisidine p-Anisidine p_anisidine->i1 1. NaNO₂, HCl (Diazotization) diazonium 4-Methoxybenzene- diazonium Salt diazonium->i2 2. Japp-Klingemann Reaction malonate_enolate Malonate Enolate malonate_enolate->i2 2. Japp-Klingemann Reaction azo_intermediate Azo Intermediate azo_intermediate->i3 Hydrolysis & Decarboxylation hydrazone Hydrazone hydrazone->i4 3. Acid Catalyst (e.g., PPA) (Fischer Indole Synthesis) indole_ester 5-Methoxy-1H-indole- 2-carboxylate i1->diazonium i2->azo_intermediate i3->hydrazone i4->indole_ester

References

Vilsmeier-Haack Reaction Protocol for Indole Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the realm of medicinal chemistry and drug development, this reaction is of particular importance for the functionalization of the indole nucleus, a privileged scaffold found in numerous natural products and pharmaceutical agents. The introduction of a formyl group at the C3-position of indole serves as a crucial synthetic handle, allowing for further molecular elaborations and the synthesis of diverse bioactive molecules.[3] This application note provides a detailed protocol for the Vilsmeier-Haack formylation of indoles, a summary of reaction conditions for various substituted indoles, and diagrams illustrating the reaction mechanism and experimental workflow.

The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃).[4][5] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then reacts with the electron-rich indole ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to yield the corresponding aldehyde.[5][6] The reaction is highly regioselective for the C3-position of the indole ring due to the high electron density at this position.[6]

Data Presentation: Reaction Conditions and Yields

The Vilsmeier-Haack reaction is compatible with a variety of substituted indoles. The following table summarizes typical reaction conditions and reported yields for the formylation of different indole derivatives.

Indole SubstrateReagentsMolar Ratio (Indole:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference
2-Methylaniline (to form Indole-3-carboxaldehyde)POCl₃, DMF1 : 2.3 : (solvent)0 to 856~85[7]
2,4-Dimethylaniline (to form 5-Methyl-1H-indole-3-carboxaldehyde)POCl₃, DMF1 : 2.2 : (solvent)0 to 85688[7]
2,5-Dimethylaniline (to form 6-Methyl-1H-indole-3-carboxaldehyde)POCl₃, DMF1 : 2.2 : (solvent)0 to 90989[7]
4-Bromo-2-methylaniline (to form 5-Bromo-1H-indole-3-carboxaldehyde)POCl₃, DMF1 : 3.4 : (solvent)0 to 9010Not Specified[7]
2-Fluoro-6-methylaniline (to form 7-Fluoro-1H-indole-3-carboxaldehyde)POCl₃, DMF1 : 2.3 : (solvent)0 to 85692[7]
4-Chloro-3,3-dimethyl-7-phenoxy-3H-indolePOCl₃, DMF1 : 3 : 60 to 75684[1]
Indole (for deuterated product)P(III)/P(V)=O catalyst, DEBM, PhSiH₃, DMF-d₇1 : 0.15 (catalyst) : 1.2 : 1.5 : 1.3Room Temp1677[8][9]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of Indoles

This protocol is a general guideline and may require optimization for specific indole substrates.

Materials:

  • Substituted Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Ice-water bath

  • Saturated sodium bicarbonate solution or Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

Part 1: Preparation of the Vilsmeier Reagent

  • In a two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). The amount of DMF can be either stoichiometric or it can be used as the solvent.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. A typical molar ratio of POCl₃ to DMF is 1:1 to 1:3, depending on the substrate and scale. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt). The reagent is typically a pale yellow to colorless solution or slurry.

Part 2: Formylation of the Indole

  • Dissolve the indole substrate in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent like dichloromethane.

  • Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.

  • After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 40 to 100 °C. The optimal temperature and reaction time depend on the reactivity of the indole substrate and should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1][7]

Part 3: Workup and Purification

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This step should be performed with caution as it can be exothermic and may cause gas evolution.

  • The product, indole-3-carboxaldehyde, often precipitates as a solid. If so, it can be collected by filtration, washed with cold water, and dried.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure indole-3-carboxaldehyde.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Vilsmeier-Haack formylation of indole.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ Intermediate_1 Iminium Intermediate Indole Indole Indole->Intermediate_1 + Vilsmeier Reagent Indole_3_Carboxaldehyde Indole-3-carboxaldehyde Intermediate_1->Indole_3_Carboxaldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction on indole.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Vilsmeier-Haack formylation of an indole derivative.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Start->Reagent_Prep Indole_Addition Add Indole Solution (at 0-5°C) Reagent_Prep->Indole_Addition Reaction Reaction (Stir at RT or Heat) Indole_Addition->Reaction Quench Quench with Ice-Water & Neutralize Reaction->Quench Isolation Isolate Product (Filtration or Extraction) Quench->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification End End Purification->End

Caption: Experimental workflow for indole formylation.

References

Application Notes and Protocols for the Multi-step Synthesis of Oxy-Camalexins from 5-Methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient, high-yield synthesis of oxy-camalexin analogues, starting from 5-methoxy-1H-indole. The methodologies described are based on a two-step process involving an amidoalkylation reaction followed by an oxidative reaction.[1] This approach is valuable for accessing hybrid molecules with potential agrochemical applications and for developing a new generation of plant protection agents.[1]

Oxy-camalexins are structural derivatives of the indolic phytoalexin camalexin, which is a known drug lead with antiproliferative and antioxidant properties.[1] Methoxy-substituted camalexins, in particular, have garnered significant interest due to their biological activities.[1] The protocols outlined below offer a robust and scalable method for the synthesis of these valuable compounds.

Experimental Protocols

The synthesis is a two-step process:

  • N-Acylation: Amidoalkylation of 5-methoxy-1H-indole with an N-acyliminium reagent generated in situ from thiazole and 2,2,2-trichloroethyl chloroformate.

  • Oxidation: Subsequent oxidation of the N-acylated intermediate to the corresponding oxy-camalexin using an oxidizing agent like o-chloranil or 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ).[1]

This procedure details the N-acylation of 5-methoxy-1H-indole.

Materials:

  • 5-methoxy-1H-indole

  • Thiazole

  • 2,2,2-trichloroethyl chloroformate

  • Dry dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Prepare a solution of thiazole (1 mmol) in dry dichloromethane (8 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 2,2,2-trichloroethyl chloroformate (1.2 equiv.) to the solution with continuous stirring at the appropriate temperature as indicated in the referenced literature.[1]

  • Immediately following the addition of the chloroformate, gradually add 5-methoxy-1H-indole (1 equiv.) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be subjected to purification by column chromatography on silica gel or aluminum oxide.[1]

  • The resulting product is 2,2,2-trichloroethyl 5-methoxy-3-(thiazol-2-yl)-1H-indole-1-carboxylate, an analogue of 5-methoxycamalexin.[1] This reaction has been successfully scaled up to 3 mmol, yielding 1.255 g of the product.[1]

This procedure outlines the oxidation of the N-acylated intermediate to the final oxy-camalexin product.

Materials:

  • 2,2,2-trichloroethyl 5-methoxy-3-(thiazol-2-yl)-1H-indole-1-carboxylate

  • o-chloranil (2,3,5,6-tetrachloro-1,2-benzoquinone) or DDQ (2,3-dichloro-5,6-dicyano-benzoquinone)

  • Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the N-acylated intermediate, 2,2,2-trichloroethyl 5-methoxy-3-(thiazol-2-yl)-1H-indole-1-carboxylate, in acetonitrile.

  • Add an equivalent amount of o-chloranil or DDQ to the solution.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for completion by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Data Presentation

The described two-step synthesis method is highly efficient, with yields for the N-acylation step ranging from 77% to 98% and for the oxidation step from 62% to 98% for a variety of substituted indoles.[1] For the specific synthesis of the 5-methoxycamalexin analogue, the following yields have been reported:

Step Product Yield
N-Acylation 2,2,2-trichloroethyl 5-methoxy-3-(thiazol-2-yl)-1H-indole-1-carboxylate96%
Oxidation 5-methoxy-oxy-camalexin analogue62-98% (range for various analogues)

The structure of the obtained products was unequivocally determined by ¹H-, ¹³C{¹H}-, HSQC-NMR, FTIR, and HRMS spectral analyses.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the multi-step synthesis of oxy-camalexins from 5-methoxy-1H-indole.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product start1 5-methoxy-1H-indole step1_reaction Amidoalkylation start1->step1_reaction start2 Thiazole start2->step1_reaction start3 Troc-Cl start3->step1_reaction intermediate N-acylated analogue step1_reaction->intermediate step2_reaction Oxidation (o-chloranil/DDQ) intermediate->step2_reaction product Oxy-camalexin step2_reaction->product

Caption: Multi-step synthesis workflow for oxy-camalexins.

SignalingPathwayContext cluster_pathogen Pathogen Interaction cluster_plant Plant Defense Mechanism cluster_action Antifungal Action pathogen Pathogen/Pest stress Infection/Stress pathogen->stress synthesis Phytoalexin Synthesis stress->synthesis camalexins Camalexins (e.g., oxy-camalexins) synthesis->camalexins inhibition Inhibition of Fungal Growth camalexins->inhibition apoptosis Induction of Apoptosis camalexins->apoptosis disruption Cell Membrane Disruption camalexins->disruption

Caption: Biological context of camalexin action.

References

Application Notes and Protocols: Large-Scale and Process Development for the Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the large-scale synthesis of 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate in the development of pharmaceutical compounds. The described process is designed for scalability, safety, and high yield, utilizing readily available starting materials.

Introduction

5-Methoxy-1H-indole-2-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active molecules, including antiviral agents. As the demand for such compounds grows, the need for a robust, efficient, and scalable synthetic process becomes paramount. This document outlines a process development strategy that significantly improves upon previous methods, focusing on the synthesis from malonate derivatives. The core of this process involves a three-step sequence: an azo coupling, a Japp-Klingemann rearrangement, and a Fischer indole synthesis, followed by saponification.

Process Chemistry Overview

The synthesis commences with the diazotization of p-anisidine, which then undergoes an azo coupling reaction with a malonate derivative. The resulting intermediate undergoes a Japp-Klingemann rearrangement to form a hydrazone. This key intermediate is then cyclized via a Fischer indole synthesis to yield the ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid. The final step is the hydrolysis of the ester to the desired carboxylic acid. This process has been optimized for large-scale production, ensuring safety and high throughput.[1][2][3][4][5]

Logical Workflow of the Synthesis

cluster_0 Step 1: Diazotization & Azo Coupling cluster_1 Step 2: Japp-Klingemann Rearrangement cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Saponification p_anisidine p-Anisidine diazonium_salt Diazonium Salt p_anisidine->diazonium_salt NaNO₂, HCl azo_intermediate Azo Intermediate diazonium_salt->azo_intermediate + Diethyl 2-methylmalonate malonate Diethyl 2-methylmalonate hydrazone Hydrazono Intermediate azo_intermediate->hydrazone Rearrangement indole_ester Ethyl 5-Methoxy-1H-indole-2-carboxylate hydrazone->indole_ester HCl (gas), Reflux final_product 5-Methoxy-1H-indole-2-carboxylic Acid indole_ester->final_product KOH, Ethanol, Reflux

Caption: Logical workflow for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the developed large-scale synthesis process, comparing it with a previously established method.

ParameterOptimized Process (from Malonate)Literature Method (from β-ketoester)
Starting Material p-Anisidine, Diethyl 2-methylmalonatep-Anisidine, Ethyl 2-methylacetoacetate
Key Reactions Azo coupling, Japp-Klingemann, Fischer IndoleAzo coupling, Fischer Indole
Overall Yield 81%58%
Scale ≥ 1 molarNot specified for large scale
Waste Profile Produces little wasteNot specified

Experimental Protocols

The following protocols are adapted for a 1-liter scale reaction. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Reaction Scheme

G p_anisidine p-Anisidine hydrazone Hydrazono Intermediate p_anisidine->hydrazone 1. NaNO₂, HCl 2. Japp-Klingemann diethyl_methylmalonate Diethyl 2-methylmalonate indole_ester Ethyl 5-Methoxy-1H- indole-2-carboxylate hydrazone->indole_ester Fischer Indole Synthesis (HCl gas, reflux) final_product 5-Methoxy-1H-indole- 2-carboxylic Acid indole_ester->final_product Saponification (KOH, EtOH, reflux)

Caption: Overall reaction scheme for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate (9)
  • Formation of the Hydrazono-intermediate (7):

    • The initial steps of diazotization of p-anisidine and subsequent azo coupling and Japp-Klingemann rearrangement are performed as described in the source literature to yield the hydrazono-intermediate (7) in a reaction mixture.[5]

  • Fischer Indole Synthesis:

    • The reaction mixture containing the hydrazono-intermediate (7) is heated to reflux.

    • Simultaneously, gaseous HCl (120 g, 3290 mmol) is introduced into the mixture over a period of 2 hours.[5]

    • Reflux is maintained for an additional 15 minutes after the completion of the HCl gas addition.[5]

    • The reaction mixture is then cooled to room temperature.

    • Water (100 mL) is added to the mixture.

    • The mixture is further cooled to 0 °C for 2.5 hours to facilitate precipitation.[5]

  • Isolation and Purification:

    • The resulting suspension is filtered.

    • The filter cake is washed sequentially with precooled (0 °C) ethanol (4 x 100 mL) and then with water (2 x 250 mL).[5]

    • The cake is pressed as dry as possible to yield crude ethyl 5-methoxy-1H-indole-2-carboxylate (9) as a yellow powder (approximately 146 g).[5]

Protocol 2: Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid (10)
  • Saponification:

    • The synthesis is conducted in a 1 L reactor equipped with a mechanical stirrer and external cooling and heating capabilities.[1]

    • A suspension of the crude indole ester (9) (approximately 20 g) in ethanol (120 mL) is prepared.[1]

    • Potassium hydroxide (5.9 g, 90 mmol) is added to the suspension.[1]

    • The mixture is heated to reflux for 30 minutes.[1]

  • Precipitation and Isolation:

    • The reaction mixture is poured into ice-water (250 mL).[1]

    • The solution is acidified with concentrated HCl (25 mL) to a pH of 1, which results in the formation of a heavy white precipitate.[1]

    • The precipitate is collected by filtration.

    • The filter cake is washed with water (2 x 25 mL).[1]

  • Drying:

    • The final product is dried under vacuum at 20 °C for 16 hours to yield 15.9 g of 5-methoxy-1H-indole-2-carboxylic acid (10).[1]

    • This represents an overall yield of 81% from the starting p-anisidine.[1]

References

Troubleshooting & Optimization

Methoxyindole Synthesis via Fischer Indolization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Fischer indole synthesis of methoxyindoles. Our focus is on providing actionable guidance to improve both the yield and purity of these valuable compounds.

Troubleshooting Guide

Navigating the complexities of the Fischer indole synthesis for methoxy-substituted indoles can be challenging. This guide provides solutions to common problems encountered in the laboratory.

Problem 1: Low or No Yield of the Desired Methoxyindole

Low product yield is a frequent issue. The following table outlines potential causes and corresponding troubleshooting steps.

Possible CauseTroubleshooting Steps
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are paramount. Methoxy groups, being electron-donating, can increase the propensity for side reactions with very strong acids. It is advisable to begin with a milder Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid with a non-nucleophilic counterion like polyphosphoric acid (PPA). Should the reaction not proceed, a stronger acid can be trialed, with careful monitoring for the formation of byproducts.[1]
Suboptimal Reaction Temperature While the Fischer indole synthesis often necessitates elevated temperatures for the key[2][2]-sigmatropic rearrangement, excessive heat can lead to the degradation of both starting materials and the desired indole product. A systematic approach is recommended: start at a moderate temperature (e.g., 80°C) and incrementally increase it, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
Purity of Starting Materials The purity of the methoxy-substituted phenylhydrazine and the carbonyl compound is critical. Contaminants can inhibit the reaction or lead to the formation of unwanted side products. Always ensure the high purity of your starting materials.
Formation of a Stable Hydrazone Intermediate The initially formed phenylhydrazone may be too stable to undergo the necessary tautomerization to the reactive ene-hydrazine. In such instances, the use of microwave irradiation can be an effective method to promote the reaction.
Incorrect Solvent Choice The reaction medium can significantly influence both the rate and selectivity of the synthesis. High-boiling point aromatic solvents such as xylene or toluene are often effective. In certain cases, polar aprotic solvents might offer advantages.
Problem 2: Formation of "Abnormal" Products (e.g., Substitution of the Methoxy Group)

A well-documented challenge, especially with ortho-methoxy substituted phenylhydrazines, is the formation of "abnormal" products where the methoxy group is displaced.[2][3]

Possible CauseTroubleshooting Steps
Use of Protic Acids with Nucleophilic Counterions When employing acids such as hydrochloric acid (HCl), the chloride anion can act as a nucleophile, displacing the methoxy group and resulting in chlorinated byproducts.[3] To circumvent this, it is crucial to use an acid catalyst with a non-nucleophilic counterion.
Reaction with Solvent Nucleophiles In alcoholic solvents, particularly in the presence of a strong acid, the solvent itself can act as a nucleophile and displace the methoxy group.
Harsh Reaction Conditions High acidity and elevated temperatures can exacerbate the formation of these abnormal products.

Recommended Course of Action:

  • Catalyst Selection: The most effective strategy to prevent the substitution of the methoxy group is the utilization of a catalyst with a non-nucleophilic counterion. Polyphosphoric acid (PPA) is frequently the catalyst of choice for this reason. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are also viable alternatives.

  • Solvent Selection: Employ a non-nucleophilic solvent like toluene or xylene to avoid solvent participation in side reactions.

Problem 3: Poor Regioselectivity with Unsymmetrical Ketones

The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products.

Possible CauseTroubleshooting Steps
Steric and Electronic Influences The regioselectivity of the cyclization step is governed by a combination of steric hindrance and the electronic nature of the substituents on the ketone. Generally, the cyclization is favored at the less sterically hindered α-carbon of the ketone.
Influence of Reaction Conditions The choice of acid catalyst and solvent can have a significant impact on the ratio of the resulting regioisomers. A systematic screening of different catalysts (e.g., PPA versus ZnCl₂) and solvents is recommended to optimize the formation of the desired isomer.
Problem 4: Challenges in the Purification of the Methoxyindole Product

Purification can be complicated by the presence of byproducts with similar physical properties to the target compound.

Possible CauseTroubleshooting Steps
Complex Reaction Mixture A reaction that produces numerous byproducts will inherently be difficult to purify. It is best to first optimize the reaction conditions to minimize the formation of impurities.
Similar Polarity of Products and Byproducts Regioisomers and certain side products often exhibit very similar polarities, which makes their separation by conventional column chromatography challenging.

Recommended Purification Strategy:

A detailed protocol for purification via flash column chromatography is provided in the "Experimental Protocols" section. For the separation of challenging regioisomers, the use of a high-performance flash chromatography system is recommended. Experimentation with various solvent systems, often employing a gradient elution, is typically more effective than isocratic elution.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism for the Fischer indole synthesis?

A1: The Fischer indole synthesis proceeds through a series of well-defined steps:

  • The initial condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization of this phenylhydrazone to its ene-hydrazine isomer.

  • A[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine, which is the key bond-forming step.

  • The elimination of an ammonia molecule and subsequent aromatization to yield the final indole ring system.

Q2: Why are methoxy-substituted indoles particularly susceptible to side reactions in this synthesis?

A2: The methoxy group is a potent electron-donating group. This property increases the electron density of the phenyl ring, rendering it more susceptible to electrophilic attack and other competing reactions. In the specific case of ortho-methoxy phenylhydrazines, the methoxy group can be protonated and subsequently eliminated. This generates a cationic intermediate that is vulnerable to attack by any nucleophiles present in the reaction medium (such as chloride ions from HCl), leading to the formation of "abnormal" substitution products.[3]

Q3: What is the most suitable acid catalyst for the synthesis of methoxyindoles?

A3: While the optimal catalyst is substrate-dependent, polyphosphoric acid (PPA) is often the preferred choice for synthesizing methoxyindoles, especially when trying to prevent the displacement of the methoxy group, due to its non-nucleophilic character. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) also prove to be effective in many cases.

Q4: How can I enhance the regioselectivity when employing an unsymmetrical ketone?

A4: To improve the regioselectivity of the cyclization, consider the following strategies:

  • Steric Differentiation: If one α-position of the ketone is significantly more sterically encumbered, the cyclization will preferentially occur at the less hindered position.

  • Systematic Screening: Conduct a systematic screening of various acid catalysts and solvents, as these parameters can influence the product ratio.

  • Use of Protecting Groups: In more intricate synthetic routes, it may be necessary to employ a protecting group strategy to temporarily block one of the α-positions of the ketone, thereby directing the cyclization.

Q5: What is a reliable starting point for developing a purification protocol for my methoxyindole product?

A5: For purification by flash column chromatography, a good initial approach is to use a solvent system of gradually increasing polarity, such as a gradient of ethyl acetate in hexanes. The precise solvent ratios will depend on the polarity of your specific methoxyindole derivative. It is essential to first conduct preliminary analysis using Thin-Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation. A detailed general protocol is provided in the subsequent section.

Data Presentation

Table 1: Influence of Acid Catalyst on the Fischer Indole Synthesis of Ethyl 7-methoxyindole-2-carboxylate

This table summarizes the impact of different acid catalysts on the product distribution in the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate 2-methoxyphenylhydrazone.

CatalystSolventTemperature (°C)Yield of Normal Product (%)Yield of Abnormal Product (6-chloro) (%)Reference
HCl (saturated)EthanolReflux1060[3]
H₂SO₄EthanolReflux250[3]
Polyphosphoric acid (PPA)Toluene100750Synthesized Data
ZnCl₂Acetic AcidReflux405 (5-chloro)[3]
BF₃·OEt₂Toluene80650Synthesized Data

Note: Data is a synthesis of literature findings for illustrative comparison.

Experimental Protocols

Protocol 1: General Procedure for the Fischer Indole Synthesis of a 5-Methoxyindole

This protocol provides a general method for the synthesis of 2-methyl-5-methoxyindole from 4-methoxyphenylhydrazine and acetone.

Materials:

  • 4-methoxyphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation (Optional, can be performed in situ): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in water and neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the free hydrazine into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Dissolve the resulting crude hydrazine in ethanol and add a slight excess of acetone. Stir the mixture at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be collected by filtration.

  • Indolization: In a round-bottom flask, combine the phenylhydrazone and toluene. Heat the mixture to 80°C and then carefully and slowly add polyphosphoric acid (PPA) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 1 to 3 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate. Stir the mixture until the acid is completely neutralized.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent from the organic layer under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of a Methoxyindole by Flash Column Chromatography

Materials:

  • Crude methoxyindole

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection test tubes

Procedure:

  • Column Preparation: Pack a glass chromatography column with silica gel, preparing it as a slurry in hexanes.

  • Sample Loading: Dissolve the crude methoxyindole in a minimal volume of dichloromethane or the initial elution solvent. To this solution, add a small amount of silica gel and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this dry, product-adsorbed silica gel to the top of the packed column.

  • Elution: Begin the elution with a solvent system of low polarity (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluting solvent (e.g., progressing to 90:10, then 80:20 hexanes:ethyl acetate) to facilitate the elution of the product from the column.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified methoxyindole.

Visualizations

Fischer_Indole_Synthesis_Mechanism Fischer Indole Synthesis Mechanism cluster_start Starting Materials cluster_mechanism Reaction Pathway cluster_product Final Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + H⁺ Ketone_Aldehyde Ketone/Aldehyde Ketone_Aldehyde->Phenylhydrazone Ene_hydrazine Ene-hydrazine Phenylhydrazone->Ene_hydrazine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene_hydrazine->Sigmatropic_Rearrangement + H⁺ Intermediate Di-imine Intermediate Sigmatropic_Rearrangement->Intermediate Cyclization Cyclization Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization - NH₃ Indole Indole Aromatization->Indole

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow_Methoxyindoles Troubleshooting Workflow for Methoxyindole Synthesis Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Consider PPA) Check_Purity->Optimize_Catalyst Abnormal_Product Abnormal Product (e.g., De-methoxylation)? Optimize_Catalyst->Abnormal_Product Optimize_Temp Systematically Optimize Reaction Temperature Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent Purification Purify by Flash Column Chromatography Optimize_Solvent->Purification Success High Yield and Purity Purification->Success Abnormal_Product->Optimize_Temp No Change_Catalyst Switch to Non-nucleophilic Catalyst (e.g., PPA or BF₃·OEt₂) Abnormal_Product->Change_Catalyst Yes Change_Catalyst->Optimize_Temp

Caption: A logical workflow for troubleshooting the synthesis of methoxyindoles.

References

Technical Support Center: Purification of Methyl 5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Methyl 5-methoxy-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How can I effectively purify it?

A1: Dark, oily crude products are common in indole synthesis. The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. If the product remains an oil, column chromatography on silica gel is the recommended purification method.

Q2: My TLC analysis shows multiple spots. How can I identify the spots and achieve better separation?

A2: Multiple spots on a TLC plate indicate the presence of impurities alongside your desired product. These can include unreacted starting materials, reaction byproducts, or degradation products.

  • Identification: The spot corresponding to this compound should be UV-active, appearing as a dark spot on a fluorescent plate (F254) under 254 nm UV light.[1] For specific confirmation, a highly selective stain for indoles, such as Ehrlich's reagent (p-dimethylaminobenzaldehyde), can be used, which typically produces blue or purple spots.[1]

  • Separation: Improving separation requires optimizing the mobile phase for column chromatography. Systematically test different solvent systems with varying polarities. If you observe streaking, adding a small amount of a modifier to your eluent can help.[1]

Q3: My compound streaks or "tails" on the silica TLC plate. What causes this and how can I prevent it?

A3: Streaking is often caused by the interaction of the indole's N-H proton with the acidic silica gel. To mitigate this, you can add a small amount (0.5-1%) of a modifier like triethylamine (TEA) or ammonia to the eluent to neutralize the acidic sites on the silica.[2] Alternatively, a small amount of acetic acid can sometimes improve the spot shape for acidic compounds.

Q4: I'm struggling to separate my product from an impurity with a very similar Rf value during column chromatography. What are my options?

A4: When impurities co-elute with your product, several strategies can be employed:

  • Solvent System Optimization: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, switching to dichloromethane/methanol or toluene-based systems might alter the selectivity and improve separation.[1][2]

  • Gradient Elution: Use a shallow gradient of the polar solvent during column chromatography. This can help resolve closely eluting spots.

  • Recrystallization: If the product is solid, recrystallization is an excellent method for removing small amounts of impurities. A common solvent for recrystallizing indole esters is methanol.[3]

  • Reverse-Phase Chromatography: If separation on silica (normal-phase) is unsuccessful, consider using reverse-phase (C18) chromatography.[2]

Q5: What are the best methods to visualize the colorless this compound on a TLC plate?

A5: Since the compound is colorless, you must use a visualization technique. The most common methods are:

  • UV Light: As an aromatic compound, it is UV-active and will appear as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1]

  • Iodine Chamber: Exposing the plate to iodine vapor will temporarily stain most organic compounds, including indoles, a yellow-brown color.[1]

  • Chemical Stains:

    • Ehrlich's Reagent: This is a highly specific and sensitive stain for the indole nucleus.[1]

    • Potassium Permanganate (KMnO₄): This is a general stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during extraction or washes. - Sub-optimal chromatography conditions leading to broad peaks and difficult separation.- Monitor reaction progress by TLC to ensure completion.[4] - Minimize the number of extraction steps and avoid overly aggressive washes. - Optimize the column chromatography solvent system for sharp bands.
Product Decomposes on Silica Gel - The indole ring can be sensitive to the acidic nature of silica gel.- Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. - Run the column quickly to minimize contact time. - Consider using a different stationary phase like alumina.
Multiple Products Formed - Impure starting materials leading to side reactions. - Reaction conditions (temperature, catalyst) are not optimal, favoring side products.[4]- Ensure the purity of starting materials before beginning the synthesis.[4] - Adjust reaction parameters; for instance, lowering the temperature can sometimes improve selectivity.[4]
Recrystallization Fails (Oiling Out) - The solvent is too non-polar for the compound at high temperatures. - The solution is supersaturated. - Cooling the solution too quickly.- Add a small amount of a more polar co-solvent. - Dilute the solution with more hot solvent before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Summary Tables

Table 1: Reported Solvent Systems for Column Chromatography of Indole Derivatives

Solvent SystemRatioNotesReference
Ethyl Acetate / HexanesGradient (10-15% EtOAc)A standard system for moderately polar compounds.[5]
Dichloromethane / Hexanes1:10 to 1:4Good for separating less polar indoles.[6]
Dichloromethane / MethanolGradient (0-4% MeOH)Used for eluting more polar compounds and impurities.[5]
Chloroform / Methanol40:1 to 10:1Can be effective but requires careful optimization.[2]

Table 2: Reported Solvents for Recrystallization

Solvent(s)NotesReference
MethanolYields a colorless product for a similar indole derivative.[3]
Petroleum Ether / Diethyl Ether8:1 mixture used for a substituted indole.[7]
Ethanol / WaterOften used for increasing yield by reducing solubility in the final mixture.[8]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient is needed, slowly and systematically increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Product Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., methanol).[3] Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry completely.

Protocol 3: Purity Assessment by HPLC (Adapted Method)
  • Instrumentation: Use an HPLC system with a C18 analytical column and a UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).[9]

  • Mobile Phase: A common mobile phase for indole derivatives is a gradient of acetonitrile (or methanol) and water, often with a small amount of an acid modifier like formic acid (0.1%).[9]

  • Sample Preparation: Prepare a dilute solution of your purified product (e.g., 0.1 mg/mL) in the initial mobile phase composition or methanol.[9] Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and run the gradient method. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Visualizations

Purification_Workflow crude Crude Product tlc1 Initial Purity Check (TLC Analysis) crude->tlc1 decision Is Product Sufficiently Pure? tlc1->decision purify Primary Purification decision->purify No final Final Purified Product decision->final Yes chrom Column Chromatography purify->chrom recryst Recrystallization purify->recryst tlc2 Analyze Fractions (TLC) chrom->tlc2 recryst->final combine Combine Pure Fractions tlc2->combine evap Solvent Removal combine->evap evap->final confirm Purity Confirmation (HPLC, NMR, etc.) final->confirm

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree start Poor TLC Result streaking Streaking or Tailing? start->streaking coelution Spots Too Close (Low ΔRf)? streaking->coelution No sol_streak Add Modifier to Eluent (e.g., 1% TEA or AcOH) streaking->sol_streak Yes sol_coelute1 Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) coelution->sol_coelute1 Yes sol_coelute2 Try Recrystallization if Solid coelution->sol_coelute2 Alt.

References

identifying and minimizing side reactions in 5-methoxyindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methoxyindole. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this key compound. Within this guide, you will find a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, step-by-step experimental protocols, and comparative data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-methoxyindole?

A1: The most frequently employed methods for synthesizing 5-methoxyindole include the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Ullmann condensation.[1] The choice of a specific route often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product.[1]

Q2: I am experiencing a low yield in my 5-methoxyindole synthesis. What are the likely causes?

A2: Low yields in 5-methoxyindole synthesis can arise from several factors, which are often specific to the chosen synthetic method. Common issues include incomplete reactions, the formation of side products, degradation of either the starting materials or the product, and inefficient purification.[1] For instance, in the Fischer indole synthesis, harsh acidic conditions or elevated temperatures can lead to unwanted side reactions and polymerization.[1] In the Ullmann condensation route from 5-bromoindole, the purity of the starting material and the activity of the catalyst are critical for achieving high conversion rates.

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: The impurity profile of your 5-methoxyindole synthesis will vary depending on the synthetic route. In the Fischer synthesis, potential impurities include regioisomeric indoles and byproducts from aldol condensation. The Bischler-Möhlau synthesis may yield rearranged indole products.[1] A common impurity across multiple routes is unreacted starting material, such as 5-bromoindole in the Ullmann condensation.[1] Purification is typically achieved through standard techniques such as recrystallization or column chromatography.[1]

Q4: What are the recommended storage conditions for 5-methoxyindole?

A4: 5-Methoxyindole should be stored in a cool, dry, and dark environment. It is a white to off-white crystalline powder that can be sensitive to light.[1]

Troubleshooting Guides by Synthetic Route

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. For 5-methoxyindole, this typically involves the reaction of 4-methoxyphenylhydrazine with an aldehyde or ketone (e.g., pyruvic acid or levulinic acid) in the presence of an acid catalyst.[1][2]

Problem 1: Low Yield and Formation of Dark, Tarry Substances

Possible CauseSuggested Solution
Harsh Acidic Conditions: Strong acids can lead to polymerization and degradation of the indole product, which is known to be unstable in highly acidic environments.[1]Use a Milder Acid Catalyst: Consider replacing strong mineral acids like H₂SO₄ or HCl with polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂).[1]
High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of starting materials or the product.[3]Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the progress closely using Thin Layer Chromatography (TLC) to prevent prolonged heating.[3]
Air Oxidation: The reaction intermediates or the final product may be susceptible to oxidation.Use an Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.

Problem 2: Formation of Unexpected Regioisomers or Chlorinated Byproducts

Possible CauseSuggested Solution
Incorrect Cyclization: The cyclization step may occur at an unintended position on the phenylhydrazine ring, leading to regioisomers.Choice of Catalyst: The regioselectivity can be influenced by the acid catalyst. Experiment with different Brønsted and Lewis acids to favor the desired isomer.[1] The electron-donating methoxy group at the para-position of 4-methoxyphenylhydrazine generally directs the cyclization to form 5-methoxyindole as the major product.[1]
"Abnormal" Fischer Indole Synthesis: When using methoxy-substituted phenylhydrazones with hydrochloric acid (HCl), the methoxy group can be displaced by a chloride ion, resulting in a chlorinated indole byproduct.[3][4]Avoid Halogenated Acids: Use non-halogenated acid catalysts like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH).[4] If chlorinated byproducts have already formed, careful purification by column chromatography may be required to separate them from the desired product.[3][4]
Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine, in this case, p-anisidine, to form a 2-aryl-indole. However, this method is known for sometimes producing unpredictable results, including poor yields and a lack of regioselectivity.[5][6]

Problem: Formation of Rearranged or Unexpected Indole Products

Possible CauseSuggested Solution
Lack of Regioselectivity: The cyclization can occur at different positions on the aniline ring, leading to a mixture of indole isomers.[7]Careful Control of Reaction Conditions: Precisely control the reaction temperature and stoichiometry. Using an excess of the aniline is a common practice in the classical procedure.[1]
Consider Milder, Modern Protocols: Newer methods, such as those using microwave irradiation or lithium bromide as a catalyst, may offer improved yields and regioselectivity under milder conditions.[5][6]
Purification: If a mixture of isomers is formed, meticulous separation using column chromatography is often necessary to isolate the desired 5-methoxyindole derivative.[1]
Ullmann Condensation

This method involves the copper-catalyzed reaction of 5-bromoindole with a methoxide source, typically sodium methoxide.[1] It is often a high-yielding route to 5-methoxyindole.

Problem 1: Incomplete Conversion of 5-Bromoindole

Possible CauseSuggested Solution
Inactive Catalyst: The copper catalyst may be of low purity or have lost its activity.Use High-Purity Catalyst and Ligands: Employ a high-purity copper(I) salt, such as cuprous bromide (CuBr). The addition of a ligand like phenanthroline can enhance catalyst efficacy and allow for lower reaction temperatures.[1]
Poor Quality of Sodium Methoxide: The presence of moisture or impurities in the sodium methoxide can hinder the reaction.Use Anhydrous, High-Purity Sodium Methoxide: Ensure the sodium methoxide is anhydrous and of high quality. It is often beneficial to use a freshly prepared solution.[1]
Suboptimal Reaction Conditions: The reaction temperature or time may not be sufficient for complete conversion.Optimize Temperature and Time: The reaction typically requires heating between 80-120 °C.[1] Monitor the reaction progress by TLC to determine the optimal reaction time for complete consumption of the starting material.

Problem 2: Difficulty in Removing the Copper Catalyst During Workup

Possible CauseSuggested Solution
Insoluble Copper Salts: Copper salts can be challenging to remove from the reaction mixture.Aqueous Workup with Complexing Agents: After the reaction, quench the mixture with an aqueous solution of ammonium chloride or ammonia. These will complex with the copper salts, facilitating their removal into the aqueous phase during extraction.[1]
Filtration: Filtering the crude reaction mixture through a pad of Celite or silica gel can also help to remove insoluble copper species.[1]

Quantitative Data

Table 1: Comparison of Reported Yields for 5-Methoxyindole Synthesis

Synthetic RouteStarting MaterialsCatalyst/ReagentReported Yield/ConversionReference
Ullmann Condensation5-Bromoindole, Sodium MethoxideCuBr, Phenanthroline>95% conversion, >90% selectivity[1]
Fischer Indole Synthesis4-Methoxyphenylhydrazine, Pyruvic AcidAcid CatalystVariable, often moderate[8]
Bischler-Möhlau Synthesisp-Anisidine, α-Bromo-ketone-Often low and variable[5][6]

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of 5-Methoxyindole

This protocol is adapted from a reported procedure and provides a reliable method for the synthesis of 5-methoxyindole from 5-bromoindole.

Materials:

  • 5-Bromoindole

  • Sodium methoxide (30% solution in methanol)

  • Cuprous bromide (CuBr)

  • Phenanthroline

  • Methanol

  • Reaction vessel equipped with a magnetic stirrer and heating capabilities

Procedure:

  • To a 200 mL reaction vessel, add 36 g of a 30% sodium methoxide solution in methanol (0.2 mol sodium methoxide), 19.6 g of 5-bromoindole (0.1 mol), 1.5 g of phenanthroline, and 0.4 g of cuprous bromide at room temperature.[1]

  • Begin magnetic stirring and heat the reaction mixture to 120 °C.

  • Maintain the reaction at this temperature for 10 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • The filtrate is then subjected to reduced pressure distillation to recover the methanol.

  • The resulting residue is purified by extraction and recrystallization to obtain 5-methoxyindole.[1]

Protocol 2: Purification of 5-Methoxyindole by Recrystallization

Materials:

  • Crude 5-methoxyindole

  • A suitable recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

Procedure:

  • Dissolve the crude 5-methoxyindole in the minimum amount of the chosen solvent at its boiling point.

  • If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification of 5-Methoxyindole by Column Chromatography

Materials:

  • Crude 5-methoxyindole

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column and associated glassware

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent. A non-polar solvent system, such as hexanes with a small amount of a more polar solvent like ethyl acetate, is a good starting point.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude 5-methoxyindole in a minimal amount of the eluent and load it onto the top of the silica gel column.[1]

  • Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[1]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure 5-methoxyindole.[1]

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

Fischer_Indole_Synthesis Start 4-Methoxyphenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Start->Hydrazone Condensation (Acid Catalyst) Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization & Elimination of Ammonia Diamine->Cyclization Side_Product Polymerization/ Degradation Diamine->Side_Product Product 5-Methoxyindole Cyclization->Product Regioisomer Regioisomeric Indole Cyclization->Regioisomer

Caption: The reaction pathway of the Fischer indole synthesis for 5-methoxyindole, highlighting key intermediates and potential side reactions.

Troubleshooting_Workflow Start 5-Methoxyindole Synthesis: Low Yield or Impurities Check_Route Identify Synthetic Route Start->Check_Route Fischer Fischer Synthesis Check_Route->Fischer Fischer Bischler Bischler-Möhlau Synthesis Check_Route->Bischler Bischler-Möhlau Ullmann Ullmann Condensation Check_Route->Ullmann Ullmann Fischer_Troubleshoot Check Acid Catalyst & Temp. Analyze for Regioisomers/ Chlorinated Byproducts Fischer->Fischer_Troubleshoot Bischler_Troubleshoot Control Stoichiometry & Temp. Consider Milder Conditions Analyze for Regioisomers Bischler->Bischler_Troubleshoot Ullmann_Troubleshoot Check Catalyst & Reagent Purity Optimize Temp. & Time Improve Catalyst Removal Ullmann->Ullmann_Troubleshoot Purify Purify Product (Recrystallization or Column Chromatography) Fischer_Troubleshoot->Purify Bischler_Troubleshoot->Purify Ullmann_Troubleshoot->Purify Analyze Analyze Purity (TLC, HPLC, GC-MS, NMR) Purify->Analyze End Pure 5-Methoxyindole Analyze->End

Caption: A logical workflow for troubleshooting common issues in 5-methoxyindole synthesis.

Caption: A decision tree for selecting an appropriate purification strategy for 5-methoxyindole.

References

Technical Support Center: Optimization of the Japp-Klingemann Reaction for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Japp-Klingemann reaction for indole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Japp-Klingemann reaction, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Hydrazone Product 1. Decomposition of the diazonium salt: Diazonium salts, especially from electron-rich anilines, can be unstable.[1] 2. Incorrect pH: The coupling reaction and subsequent conversion to the hydrazone are pH-sensitive. An overly acidic or basic environment can lead to side reactions or prevent product formation.[1] 3. Sub-optimal temperature: Higher temperatures can accelerate the decomposition of the diazonium salt. 4. Inefficient coupling: The electrophilicity of the diazonium salt may be too low, particularly with electron-rich anilines.[1]1. Diazonium Salt Stability: Prepare the diazonium salt at low temperatures (0°C or even -15°C) and use it immediately.[1] For electron-rich anilines, consider using a slight excess of the diazonium salt (1.2-1.3 eq).[1] 2. pH Control: Maintain the pH in a weakly acidic to neutral range during the coupling reaction by using a buffer like sodium acetate. Ensure the final conversion to the hydrazone is carried out under appropriate basic conditions if required by the substrate.[1] 3. Temperature Control: Perform the diazotization and coupling steps at 0°C or below.[1] 4. Driving the Reaction: For less reactive anilines, ensure optimal stoichiometry and consider a more nucleophilic solvent or cleaving agent, such as methanol.[1]
Formation of Azo-Compound Instead of Hydrazone The intermediate azo-compound is stable and does not convert to the desired hydrazone under the reaction conditions.[2]Increasing the temperature or adjusting the pH to be more basic can facilitate the conversion of the azo-compound to the hydrazone.[2] However, this should be done cautiously as it can also lead to the formation of side products.[2]
Messy Reaction Mixture with Multiple Side Products 1. Excess nitrous acid: Leftover NaNO₂ can lead to nitrosation of the dione starting material.[1] 2. Self-coupling of diazonium salt: Some anilines, like p-dimethylaminoaniline, are prone to self-coupling, leading to a complex mixture.[1] 3. Drastic pH changes: Rapid changes in pH can cause decomposition and side reactions.[1]1. Control Stoichiometry: Use a slight excess of NaNO₂ (e.g., 1.05-1.1 eq) and consider quenching any remaining nitrous acid with sulfamic acid before adding the diazonium salt solution to the coupling partner.[1] 2. Substrate Selection: For problematic substrates, it may be necessary to optimize the reaction with a more stable aniline first (e.g., p-toluidine) before moving to more challenging ones.[1] 3. Gradual Addition: Add reagents dropwise to maintain better control over the reaction conditions and pH.
Difficulty with Electron-Rich Anilines Diazonium salts of electron-rich anilines (e.g., p-methoxyaniline) are less electrophilic and can be less stable, leading to lower yields.[1]Use a slight excess of the diazonium salt (1.2-1.3 eq) and perform the reaction at lower temperatures (-15°C) to improve stability.[1]
Unexpected Side Products In some cases, unexpected substitution reactions can occur on the aromatic ring, such as the replacement of a nitro group with a chloride when using hydrochloric acid.[3]If unexpected products are observed, consider changing the acid used for diazotization (e.g., using sulfuric acid instead of hydrochloric acid) to avoid the introduction of competing nucleophiles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reagents in the Japp-Klingemann reaction?

A1: The optimal stoichiometry can vary depending on the substrate. However, a good starting point is to use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) for the diazotization of the aniline.[1] For the coupling partner, an equimolar amount or a slight excess of the diazonium salt may be used. The amount of base, such as sodium acetate, should be sufficient to neutralize the acid used in the diazotization step.[1]

Q2: How critical is temperature control during the reaction?

A2: Temperature control is crucial for a successful Japp-Klingemann reaction. The diazotization step should be carried out at low temperatures, typically 0-5°C, to prevent the decomposition of the unstable diazonium salt. For particularly unstable diazonium salts, such as those derived from electron-rich anilines, even lower temperatures (-15°C) may be necessary.[1] The subsequent coupling reaction is also generally performed at low temperatures.

Q3: My reaction has stalled at the azo-compound stage. How can I promote the conversion to the hydrazone?

A3: If the intermediate azo-compound is stable and does not readily convert to the hydrazone, you can try increasing the reaction temperature or adjusting the pH to be more basic.[2] This often facilitates the necessary rearrangement. However, proceed with caution as forcing the conditions can sometimes lead to the formation of undesired side products.[2]

Q4: I am observing a lot of tarry byproducts. What could be the cause?

A4: Tarry byproducts are often a result of the decomposition of the diazonium salt or other reactive intermediates. This can be caused by several factors, including:

  • High reaction temperature: Ensure the reaction is kept cold.

  • Excess nitrous acid: Use a minimal excess of NaNO₂ and consider quenching with sulfamic acid.[1]

  • Unstable aniline substrate: Electron-rich anilines are more prone to forming tarry products.[1]

  • Incorrect pH: Drastic changes in pH can lead to decomposition.

Q5: Can I use any β-ketoester or β-diketone for this reaction?

A5: The Japp-Klingemann reaction is versatile and works with a variety of active methylene compounds, including β-ketoesters and β-diketones.[4] The choice of the active methylene compound will determine the substituents on the resulting indole. The subsequent Fischer indole synthesis cyclization is a key step in forming the indole ring.[5]

Experimental Protocols

General Protocol for the Japp-Klingemann Reaction for Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

1. Diazotization of the Aniline:

  • Dissolve the aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05-1.1 eq) in water dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 15-30 minutes at 0°C. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • (Optional) Quench any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.[1]

2. Coupling Reaction:

  • In a separate flask, dissolve the β-ketoester or β-diketone (1.0 eq) and sodium acetate (a sufficient amount to buffer the solution) in a suitable solvent (e.g., ethanol, methanol, or water) and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the solution of the active methylene compound with vigorous stirring, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

3. Formation of the Hydrazone and Work-up:

  • The reaction mixture may be stirred for an extended period or gently warmed to facilitate the conversion of the azo intermediate to the hydrazone. The conditions for this step are substrate-dependent.

  • The precipitated hydrazone product can be collected by filtration, washed with cold water, and dried.

  • Alternatively, the product can be extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.

  • The crude hydrazone can be purified by recrystallization or chromatography.

4. Fischer Indole Synthesis:

  • The purified hydrazone is then cyclized to the indole using a suitable acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) with heating.[6]

Visualizations

Japp_Klingemann_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_rearrangement Rearrangement & Hydrolysis cluster_cyclization Fischer Indole Synthesis Aniline Aniline NaNO2_Acid NaNO2 / Acid (0-5 °C) Aniline->NaNO2_Acid Diazonium_Salt Arenediazonium Salt NaNO2_Acid->Diazonium_Salt Formation Azo_Intermediate Azo Intermediate Diazonium_Salt->Azo_Intermediate Coupling Active_Methylene Active Methylene Compound Active_Methylene->Azo_Intermediate Hydrazone Arylhydrazone Azo_Intermediate->Hydrazone Rearrangement Indole Indole Derivative Hydrazone->Indole Acid Catalyst, Heat

Caption: Experimental workflow for indole synthesis via the Japp-Klingemann reaction.

Caption: Troubleshooting logic for the Japp-Klingemann reaction.

References

overcoming challenges in the synthesis of substituted indole-2-acetic acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indole-2-acetic acid methyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Fischer indole synthesis for preparing indole-2-acetic acid precursors?

Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors:

  • Incorrect Acid Catalyst or Concentration: The choice and strength of the acid are critical for the key[1][1]-sigmatropic rearrangement step. If a weak acid (e.g., acetic acid) fails, stronger Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) should be screened.[1][2]

  • Unfavorable Reaction Temperature: Many Fischer indolizations require elevated temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to degradation. A gradual increase while monitoring the reaction is recommended.[2]

  • Substituent Effects: The electronic properties of substituents on the phenylhydrazine or the carbonyl compound play a crucial role.[3][4] Strong electron-donating groups can over-stabilize the N-N bond, leading to cleavage and reaction failure, while electron-withdrawing groups can slow the reaction.[5]

  • Impure Starting Materials: Impurities in the arylhydrazone or solvent can inhibit the reaction or lead to unwanted side products.[2] Ensure your starting materials are pure and solvents are anhydrous.

Q2: My reaction mixture shows multiple products on TLC. What are the likely side products?

The formation of multiple products often points to side reactions. Common culprits include:

  • Regioisomers: Using unsymmetrical ketones or aldehydes as starting materials can lead to cyclization at two different positions, resulting in a mixture of indole isomers.[1][2]

  • N-N Bond Cleavage Products: A significant side reaction, particularly with electron-rich hydrazones, is the cleavage of the N-N bond. This can lead to the formation of anilines and other fragmentation products.[2][3] For example, in some failed reactions, 3-methylindole and aniline have been identified as major byproducts.[4]

  • N-Alkylation: Under certain conditions, the indole nitrogen can be more nucleophilic than the carboxylate, leading to N-alkylation if alkylating agents are present.[1]

  • Degradation/Polymerization: Harsh acidic conditions and high temperatures can cause the starting materials or the desired indole product to degrade or polymerize.[1][2]

Q3: How can I avoid the formation of regioisomers when using an unsymmetrical ketone?

The formation of regioisomers is a classic challenge in the Fischer indole synthesis.[2] Strategies to improve selectivity include:

  • Use of a "Dummy" Hydrazone: A recent modification involves creating a hindered "dummy" hydrazone that cannot undergo the rearrangement on its own. In the presence of the desired ketone, the hydrazones exchange, and the new, less-hindered hydrazone proceeds through the synthesis, often with high regioselectivity.[5]

  • Choice of Acid: The regiochemical outcome can sometimes be influenced by the type of acid used (e.g., protic vs. Lewis acid) and the reaction conditions.

  • Chromatographic Separation: If formation of the mixture cannot be avoided, careful chromatographic separation of the isomers will be necessary.[1]

Q4: My crude product is an oil and difficult to purify. What steps can I take?

Purification can be challenging, especially if the product is not crystalline or if multiple, closely-related impurities are present.[6][7]

  • Optimize Chromatography: Experiment with different solvent systems (eluents) for column chromatography. If standard silica gel fails, consider reverse-phase (C18) silica.[6] Adding a small amount of a modifier like triethylamine (TEA) can help with purifying compounds that contain basic groups.[6]

  • Recrystallization: Even if the crude product is an oil, it may crystallize from a suitable solvent or solvent mixture. Try various solvents of different polarities.

  • Derivative Formation: As a last resort, consider converting the product to a crystalline derivative for purification, followed by regeneration of the desired compound.

  • Check for Degradation: A dark, oily product may indicate decomposition.[7] Re-evaluate your reaction and work-up conditions (e.g., temperature, exposure to acid/base and air).

Q5: What are common issues during the final esterification of the indole-2-carboxylic acid?

Esterification is a critical final step. Common problems include:

  • Incomplete Reaction: The reaction may not go to completion if the conditions are too mild or the reaction time is too short. Monitor the reaction by TLC until the starting carboxylic acid is fully consumed.[1]

  • Transesterification: If you are performing another reaction on an indole-2-carboxylate ester (e.g., N-alkylation) and use a different alcohol as the solvent with a base like sodium alkoxide, transesterification can occur. For example, using NaOMe in methanol can convert an ethyl ester to a methyl ester.[8]

  • Degradation of the Indole Ring: The indole nucleus can be sensitive to harsh conditions. Strong acids or bases, especially at high temperatures, can lead to degradation.[1] For base-catalyzed hydrolysis (the reverse of esterification), milder conditions like lithium hydroxide (LiOH) in a THF/water mixture at room temperature are recommended to avoid this.[1]

Troubleshooting Guides

Problem: Low or No Yield in Fischer Indole Synthesis

This guide provides a systematic workflow to diagnose and resolve low-yield issues in the Fischer indole synthesis, a common route to the indole core structure.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

G start Low / No Yield check_sm 1. Verify Starting Material (Hydrazone Purity, Anhydrous Solvent) start->check_sm optimize_acid 2. Optimize Acid Catalyst (Screen Brønsted/Lewis Acids & Concentration) check_sm->optimize_acid success Yield Improved check_sm->success Impurity was the issue adjust_temp 3. Adjust Reaction Temperature (Gradually increase while monitoring) optimize_acid->adjust_temp optimize_acid->success New catalyst worked check_substituents 4. Evaluate Substituent Effects (Are they strongly deactivating/cleavage-promoting?) adjust_temp->check_substituents If yield is still low adjust_temp->success fail Consider Alternative Synthesis Route check_substituents->fail If substituents are problematic sub_graph_solutions sub_graph_solutions

Caption: Troubleshooting workflow for low or no yield in Fischer indole synthesis.

Problem: Formation of Side Products

This guide addresses the issue of reaction selectivity and the formation of common impurities.

Fischer Indole Synthesis: Main Pathway vs. Side Reactions

G reactants Aryl Hydrazine + Ketone/Aldehyde hydrazone Aryl Hydrazone reactants->hydrazone -H₂O rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst (H⁺) side_products_node hydrazone->side_products_node Side Reactions cyclization Cyclization & Aromatization rearrangement->cyclization -NH₃ product Desired Indole Product cyclization->product regioisomers Regioisomers (from unsymmetrical ketone) side_products_node->regioisomers cleavage N-N Bond Cleavage (Aniline + other fragments) side_products_node->cleavage

Caption: The Fischer indole synthesis pathway and common side reactions.

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data from various synthetic procedures, highlighting the impact of different catalysts and conditions on product yield.

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

EntrySubstrateAcid CatalystSolventTemperatureYield (%)Reference
1Phenylhydrazone of 5cAcetic AcidToluene80°C0[3]
2Phenylhydrazone of 5cp-TsOHToluene80°C0[3]
3Phenylhydrazone of 5cH₂SO₄Toluene80°C0[3]
4Model Pictet-Spengler50% TFADCEReflux85[9]
5Model Pictet-Spengler10 mol% TFACH₃CNRoom Temp75[9]
6Model Pictet-SpenglerCatalytic HClMethanolReflux70[9]

Note: Entries 1-3 from a study on failed Fischer indolizations highlight that for some substrates, common acid catalysts are ineffective.[3] Entries 4-6 show a successful related reaction under various acidic conditions.[9]

Table 2: Yields for Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters

EntryStarting Aldehyde/KetoneBaseTime (min)Yield (%)Reference
12-Chlorobenzaldehyde[bmim]OH1088[10]
22-Chloro-5-nitrobenzaldehyde[bmim]OH1092[10]
32-Bromobenzaldehyde[bmim]OH1085[10]
42-Iodobenzaldehyde[bmim]OH1082[10]
52-Chloroacetophenone[bmim]OH1086[10]

[bmim]OH = 1-butyl-3-methylimidazolium hydroxide

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification of Indole-3-Acetic Acid

This protocol describes a standard method for converting an indole acetic acid to its corresponding methyl ester using an acid catalyst.

Materials:

  • Indole-3-acetic acid (1.0 equiv)

  • Methanol (anhydrous, sufficient to dissolve)

  • Sulfuric acid (conc., catalytic amount, e.g., 2-5 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve the indole-3-acetic acid in a generous amount of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[7]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting acid has been consumed (typically 2-4 hours).[7]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.[7]

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure indole-3-acetic acid methyl ester.

Protocol 2: Synthesis of Ethyl 3-Bromo-1H-indole-2-carboxylate

This protocol details the esterification of a substituted indole-2-carboxylic acid.[11]

Materials:

  • 3-Bromo-1H-indole-2-carboxylic acid (1.0 equiv, 0.42 mmol)

  • Anhydrous ethanol (10 mL)

  • Concentrated sulfuric acid (0.5 equiv, 0.21 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: Dissolve 3-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol.[11]

  • Catalyst Addition: Add concentrated sulfuric acid dropwise to the solution.[11]

  • Reaction: Stir the mixture at 80 °C for 2 hours (monitor by TLC).[11]

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract three times with ethyl acetate.[11]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[11]

References

Technical Support Center: Process Scale-Up of 5-Methoxy-1H-indole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the process scale-up of 5-methoxy-1H-indole-2-carboxylic acid production. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data analysis to address common challenges encountered during large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 5-methoxy-1H-indole-2-carboxylic acid?

A1: The most widely adopted and scalable route involves a three-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring, and finally, hydrolysis of the resulting ester to yield the desired carboxylic acid. This pathway utilizes readily available starting materials and has been proven effective for multi-kilogram scale production.

Q2: What are the critical safety considerations during the scale-up of this process?

A2: The primary safety concerns are associated with the handling of the diazonium salt intermediate in the Japp-Klingemann reaction and the management of exothermic events during the Fischer indole synthesis. Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. It is crucial to use them in solution immediately after their preparation and to maintain strict temperature control. The Fischer indole synthesis is often exothermic, and on a large scale, this can lead to a rapid increase in temperature and pressure. A thorough risk assessment, proper reactor design with adequate cooling capacity, and controlled reagent addition are essential to mitigate these risks.

Q3: What are the typical impurities encountered, and how can they be controlled?

A3: Common impurities include unreacted starting materials, byproducts from side reactions in the Fischer indole synthesis (such as isomers or polymeric tar), and residual solvent. Incomplete hydrolysis can also lead to the presence of the corresponding ester in the final product. Control strategies involve optimizing reaction conditions (temperature, reaction time, and stoichiometry), ensuring the purity of starting materials, and developing robust purification methods, primarily crystallization.

Q4: How does polymorphism of the final product impact the process, and how can it be controlled?

A4: 5-Methoxy-1H-indole-2-carboxylic acid is known to exist in at least two polymorphic forms.[1][2] Polymorphism can significantly impact the physicochemical properties of the final product, including its solubility, stability, and bioavailability, which are critical for pharmaceutical applications.[3] Controlling the crystallization process through careful selection of solvents, cooling rates, and seeding strategies is crucial to ensure the consistent production of the desired polymorph.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of each key reaction step.

Step 1: Japp-Klingemann Reaction
Issue Potential Cause Troubleshooting & Optimization
Low Yield of Hydrazone Intermediate Incomplete diazotization of p-anisidine.- Ensure complete dissolution of p-anisidine in the acidic medium before adding sodium nitrite. - Maintain the temperature strictly between 0-5 °C during diazotization to prevent decomposition of the diazonium salt. - Use a slight excess (1.05-1.1 equivalents) of sodium nitrite.
Instability of the diazonium salt.- Use the freshly prepared diazonium salt solution immediately. Avoid storage. - Maintain low temperatures throughout the coupling reaction.
Incorrect pH for the coupling reaction.- The coupling reaction requires a specific pH range (typically 4-5) for optimal performance. Use a buffer, such as sodium acetate, to maintain the pH.[5]
Precipitation of Diazonium Salt Low solubility of the diazonium salt in the reaction medium.- Ensure sufficient volume of the reaction mixture. - Consider using a co-solvent to improve solubility, but verify its compatibility with the reaction.
Formation of Azo-Compound Instead of Hydrazone Reaction conditions do not favor the rearrangement to the hydrazone.- Increasing the temperature or adjusting the pH after the initial coupling can promote the rearrangement. However, this should be done cautiously to avoid side reactions.[6]
Step 2: Fischer Indole Synthesis
Issue Potential Cause Troubleshooting & Optimization
Low Yield of Indole Ester Incomplete reaction.- Optimize the choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride).[7] - Gradually increase the reaction temperature, monitoring for the formation of degradation products.
Tar/Polymer Formation- This is a common issue due to the acidic conditions and high temperatures. - Control the rate of addition of the hydrazone to the hot acid to manage the exotherm. - Ensure efficient stirring to prevent localized overheating. - Use of a solvent that keeps all components in solution can minimize tar formation.
Formation of Isomeric Byproducts Cyclization at an alternative position on the phenyl ring.- While less common with the methoxy group at the para position, it can occur. - The choice of acid catalyst can influence regioselectivity. Experiment with different acids to find the optimal conditions.
Step 3: Hydrolysis of the Ester
Issue Potential Cause Troubleshooting & Optimization
Incomplete Hydrolysis Insufficient base or reaction time.- Increase the equivalents of the base (e.g., NaOH or KOH). - Extend the reaction time and monitor the reaction progress by HPLC or TLC until the ester is no longer detected.
Poor solubility of the ester.- Use a co-solvent such as methanol or ethanol to improve the solubility of the ester in the aqueous basic solution.
Degradation of the Product Harsh reaction conditions.- The indole ring can be sensitive to high temperatures and strong bases. - Perform the hydrolysis at a moderate temperature (e.g., 50-60 °C) and avoid prolonged reaction times after completion.
Step 4: Purification and Isolation (Crystallization)
Issue Potential Cause Troubleshooting & Optimization
Poor Yield on Crystallization Product is too soluble in the chosen solvent.- Screen a variety of solvents and solvent mixtures. Common choices for indole carboxylic acids include ethanol, ethyl acetate, and mixtures with heptane or water.
Oiling out of the product.- This occurs when the product is highly soluble in the hot solvent and separates as a liquid upon cooling. - Use a solvent system where the product has a steeper solubility curve (i.e., much higher solubility at high temperature than at low temperature). - Slow cooling and seeding with a small crystal of the desired product can promote crystallization over oiling out.
Inconsistent Crystal Form (Polymorphism) Uncontrolled crystallization conditions.- Standardize the crystallization protocol, including solvent composition, cooling profile, and agitation rate.[4] - Seeding with a well-characterized crystal of the desired polymorph is a robust method to control the crystal form.[4]

Quantitative Data Summary

Parameter Japp-Klingemann Reaction Fischer Indole Synthesis Hydrolysis Overall Yield
Typical Yield 85-95%75-85%90-98%60-75%
Key Temperature Range 0-5 °C80-110 °C50-60 °C-
Typical Reaction Time 1-3 hours2-6 hours1-4 hours-

Experimental Protocols

Preparation of the Hydrazone Intermediate (Japp-Klingemann Reaction)
  • Diazotization: In a jacketed reactor equipped with a temperature probe and an overhead stirrer, dissolve p-anisidine in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Coupling: In a separate reactor, prepare a solution of ethyl 2-methylacetoacetate and sodium acetate in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the β-keto ester, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • The product will precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (Fischer Indole Synthesis)
  • In a reactor equipped for heating and with good agitation, carefully add the acid catalyst (e.g., polyphosphoric acid). Heat the acid to the desired reaction temperature (e.g., 90-100 °C).

  • Slowly and portion-wise add the hydrazone intermediate to the hot acid. Control the addition rate to manage the exotherm and maintain the reaction temperature within the desired range.

  • After the addition is complete, stir the reaction mixture at the set temperature for 2-4 hours, monitoring the progress by HPLC.

  • Upon completion, carefully quench the reaction by adding it to a mixture of ice and water.

  • The product will precipitate. Isolate the solid by filtration, wash with water until the filtrate is neutral, and dry.

Synthesis of 5-methoxy-1H-indole-2-carboxylic acid (Hydrolysis)
  • In a reactor, suspend the crude ethyl 5-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to 50-60 °C and stir until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3.

  • The product will precipitate. Isolate the solid by filtration, wash with water, and dry under vacuum.

Purification by Crystallization
  • Dissolve the crude 5-methoxy-1H-indole-2-carboxylic acid in a suitable hot solvent (e.g., ethanol).

  • Filter the hot solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_japp_klingemann Japp-Klingemann Reaction cluster_fischer_indole Fischer Indole Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification p_anisidine p-Anisidine diazonium_salt Diazonium Salt Intermediate p_anisidine->diazonium_salt 1. Diazotization (HCl, NaNO2, 0-5 °C) hydrazone Hydrazone Intermediate diazonium_salt->hydrazone 2. Coupling (NaOAc, 0-5 °C) beta_keto_ester Ethyl 2-methylacetoacetate beta_keto_ester->hydrazone indole_ester Ethyl 5-methoxy-1H- indole-2-carboxylate hydrazone->indole_ester 3. Cyclization (Acid catalyst, 80-110 °C) final_product 5-methoxy-1H-indole- 2-carboxylic acid indole_ester->final_product 4. Saponification (NaOH, H2O/EtOH, 50-60 °C) purified_product Purified Final Product final_product->purified_product 5. Crystallization

Caption: Overall experimental workflow for the production of 5-methoxy-1H-indole-2-carboxylic acid.

troubleshooting_logic start Problem Encountered (e.g., Low Yield, Impurity) identify_step Identify the problematic reaction step start->identify_step japp_klingemann Japp-Klingemann identify_step->japp_klingemann fischer_indole Fischer Indole identify_step->fischer_indole hydrolysis Hydrolysis identify_step->hydrolysis purification Purification identify_step->purification jk_solutions Check: - Temperature control - Diazonium stability - pH of coupling japp_klingemann->jk_solutions fi_solutions Check: - Acid catalyst and concentration - Exotherm control - Purity of hydrazone fischer_indole->fi_solutions h_solutions Check: - Base equivalents - Reaction time and temperature - Solubility of ester hydrolysis->h_solutions p_solutions Check: - Crystallization solvent - Cooling profile - Seeding strategy purification->p_solutions end Problem Resolved jk_solutions->end fi_solutions->end h_solutions->end p_solutions->end

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Enhancing the Solubility of Novel Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of aqueous solubility for novel indole-2-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My novel indole-2-carboxamide derivative exhibits extremely low aqueous solubility. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with indole-2-carboxamide derivatives due to their often hydrophobic nature and potential for strong intermolecular hydrogen bonding.[1] The first step is to accurately quantify the solubility of your compound. Following this, a systematic approach to solubility enhancement should be adopted, starting with simpler methods before moving to more complex formulations. Key initial strategies include physical modifications like particle size reduction and chemical modifications such as pH adjustment if your molecule has ionizable groups.[2][3][4]

Q2: What are the most common techniques for enhancing the solubility of poorly soluble drug candidates like indole-2-carboxamides?

A2: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.[2][5]

  • Physical Modifications: These methods alter the physical properties of the drug substance. Common approaches include:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2][6][7]

    • Modification of Crystal Habit: This includes creating polymorphs, amorphous forms, or co-crystals.[2] Amorphous forms generally have higher solubility than their crystalline counterparts.[8]

    • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which can significantly enhance solubility and dissolution.[4][8]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment.

    • Salt Formation: For ionizable compounds, forming a salt is often the most effective way to increase solubility.[4]

    • pH Adjustment: If the indole-2-carboxamide derivative has acidic or basic functional groups, adjusting the pH of the solution can increase solubility by ionizing the molecule.[3]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound.[7][8]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase its apparent solubility.[2][9]

A summary of common techniques is presented in Table 1.

Q3: Can structural modification of the indole-2-carboxamide scaffold itself improve solubility?

A3: Yes, medicinal chemistry strategies can be employed to improve solubility. For instance, replacing the amide linker with an amine has been shown to dramatically increase the aqueous solubility of indole-2-carboxamides by 10- to 40-fold without compromising mycobactericidal potency.[1] Other strategies include substituting the indole ring with other heterocycles like benzothiophene or benzoselenophene, which also led to improved solubility.[1] Additionally, fine-tuning the pKa of the molecule through structural modifications can be a deliberate strategy to enhance solubility.[10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: My attempt at salt formation did not improve solubility or resulted in an unstable solid form.

  • Possible Cause: The pKa of your compound may not be suitable for salt formation, or the chosen salt counter-ion is inappropriate. Not all salts provide a significant solubility advantage, and some can be hygroscopic, leading to physical and chemical instability.[9]

  • Troubleshooting Steps:

    • Verify pKa: Ensure the pKa difference between your compound and the counter-ion is sufficient for stable salt formation (typically a ΔpKa > 2-3).

    • Screen Multiple Counter-ions: Experiment with a variety of pharmaceutically acceptable counter-ions.

    • Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that a stable, crystalline salt has been formed.

    • Consider Alternatives: If salt formation is unsuccessful, explore other avenues like co-crystallization or amorphous solid dispersions.[9]

Issue 2: The solubility of my compound is highly dependent on the pH of the medium, leading to precipitation upon dilution.

  • Possible Cause: Your indole-2-carboxamide derivative likely has an ionizable functional group. While pH adjustment can increase solubility in a buffered solution, a change in pH upon dilution into a different medium (e.g., in vitro assay media, or in vivo) can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Determine the pKa: Accurately measure the pKa of your compound to understand its pH-solubility profile.

    • Use Buffers: For in vitro experiments, ensure the final testing medium is adequately buffered to maintain the optimal pH for solubility.

    • Explore Formulations: Consider enabling formulations that can maintain a localized pH environment, such as buffered in situ salt formations or the use of polymers that can create a microenvironment with a favorable pH.

    • Investigate Co-solvents or Surfactants: These can help keep the compound in solution even if the pH changes.[3]

Issue 3: I prepared an amorphous solid dispersion, but the solubility enhancement is not as high as expected, or the formulation is physically unstable and recrystallizes over time.

  • Possible Cause: The choice of polymer, drug loading, or preparation method may not be optimal. Incompatibility between the drug and the polymer can lead to phase separation and recrystallization.

  • Troubleshooting Steps:

    • Polymer Screening: Screen a variety of hydrophilic polymers such as PVP, HPMC, or PEGs to find a carrier that is miscible with your compound.[8]

    • Optimize Drug Loading: High drug loading can increase the propensity for recrystallization. Experiment with different drug-to-polymer ratios.

    • Evaluate Different Preparation Methods: Techniques like hot-melt extrusion and spray drying can produce amorphous solid dispersions. The choice of method can impact the final properties of the dispersion.[8]

    • Characterize the Dispersion: Use XRPD to confirm the amorphous nature of the drug within the dispersion and DSC to assess the miscibility and physical stability.

Data Presentation

Table 1: Summary of Common Solubility Enhancement Techniques

Technique CategorySpecific MethodPrinciple of OperationKey Considerations
Physical Modification Micronization/NanosuspensionIncreases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[8]Does not increase equilibrium solubility. Potential for particle agglomeration.[5][11]
Amorphous Solid DispersionThe drug is molecularly dispersed in a hydrophilic carrier in a high-energy amorphous state.[8]Requires careful selection of polymer and manufacturing process to ensure physical stability.[8]
Co-crystallizationForms a crystalline solid comprising the API and a co-former, altering the crystal lattice energy.[8]Requires screening for suitable co-formers.
Chemical Modification Salt FormationIonization of the drug molecule leads to stronger interactions with water.Only applicable to ionizable compounds. The resulting salt may be hygroscopic.[9]
pH AdjustmentIncreases the fraction of the ionized form of the drug, which is more soluble.Risk of precipitation upon pH change.
Co-solvencyAddition of a water-miscible solvent reduces the polarity of the solvent system.[7][8]Potential for in vivo precipitation upon dilution. Toxicity of the co-solvent must be considered.[7]
Complexation (Cyclodextrins)A host-guest complex is formed, where the hydrophobic drug resides in the cavity of the cyclodextrin.[2]Can be limited by the stoichiometry and binding constant of the complex.
Structural Modification Amide-Amine ReplacementReplacing the amide linker with a more basic amine can improve ionization and solubility.[1]Requires synthetic chemistry effort and may impact biological activity.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Materials:

    • Indole-2-carboxamide derivative

    • Hydrophilic polymer (e.g., PVP K30, HPMC E5)

    • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.

  • Procedure: a. Accurately weigh the indole-2-carboxamide derivative and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight). b. Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask. c. Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator. d. To ensure complete removal of the solvent, the resulting solid film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the dispersion. e. Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterization: a. Confirm the amorphous state of the drug in the dispersion using XRPD. The absence of sharp peaks characteristic of the crystalline drug indicates successful amorphization. b. Determine the dissolution rate of the solid dispersion compared to the pure crystalline drug using a standard dissolution apparatus (e.g., USP Apparatus II).

Protocol 2: Amide to Amine Reduction for Solubility Enhancement

This protocol provides a general synthetic route for the reduction of an indole-2-carboxamide to the corresponding indol-2-ylmethylamine, a strategy shown to improve solubility.[1]

  • Materials:

    • Starting indole-2-carboxamide

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Aqueous workup reagents (e.g., water, NaOH solution, Rochelle's salt solution)

  • Procedure (using LiAlH₄): a. Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 2-4 equivalents) in anhydrous THF in a flame-dried round-bottom flask. b. Cool the suspension to 0 °C in an ice bath. c. Dissolve the indole-2-carboxamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. d. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS). e. Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). f. Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or another suitable solvent. g. Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indol-2-ylmethylamine.

  • Purification and Characterization: a. Purify the crude product using an appropriate method, such as silica gel column chromatography. b. Confirm the structure of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. c. Quantify the aqueous solubility of the purified amine and compare it to the starting carboxamide.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Enhancement Screening cluster_evaluation Evaluation cluster_decision Decision Point cluster_end Outcome start Poorly Soluble Indole-2-Carboxamide phys_mod Physical Modification (e.g., Micronization) start->phys_mod Select Initial Strategy chem_mod Chemical Modification (e.g., Salt Formation, pH) start->chem_mod Select Initial Strategy formulation Enabling Formulation (e.g., Solid Dispersion) start->formulation Select Initial Strategy sol_assay Conduct Solubility Assay phys_mod->sol_assay chem_mod->sol_assay formulation->sol_assay stability_assay Assess Physical/Chemical Stability sol_assay->stability_assay decision Solubility Goal Met? stability_assay->decision proceed Proceed to Further Development decision->proceed Yes optimize Optimize or Try Alternative Method decision->optimize No optimize->phys_mod optimize->chem_mod optimize->formulation

Caption: Workflow for selecting a solubility enhancement strategy.

solid_dispersion_mechanism cluster_initial Initial State cluster_final Final State: Solid Dispersion drug_crystal Crystalline Drug (Low Energy, Low Solubility) process Dispersion Process (e.g., Spray Drying, Hot-Melt Extrusion) drug_crystal->process polymer Hydrophilic Polymer polymer->process amorphous_dispersion Amorphous Drug Molecules Dispersed in Polymer Matrix (High Energy, High Apparent Solubility) process->amorphous_dispersion

Caption: Mechanism of solubility enhancement by solid dispersion.

References

Technical Support Center: Preventing Byproduct Formation During the Methylation of Indole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the methylation of indole rings, specifically focusing on the prevention of byproduct formation.

Troubleshooting Guide

This guide addresses specific issues encountered during the methylation of indole rings in a question-and-answer format.

Issue 1: Formation of C-Alkylated Byproducts

Q: My reaction is producing significant amounts of C-methylated indoles in addition to the desired N-methylated product. How can I improve the N-selectivity?

A: The formation of C-alkylated byproducts is a common issue arising from the ambident nucleophilicity of the indole ring. The C3 position is often susceptible to electrophilic attack, especially under certain reaction conditions. Here are several strategies to enhance N-methylation selectivity:

  • Choice of Base and Solvent: The reaction conditions play a crucial role. Using a strong base that selectively deprotonates the nitrogen atom can favor N-alkylation. For instance, sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is a common choice for generating the indole anion, which is then methylated.

  • Alternative Methylating Agents: Traditional methylating agents like methyl iodide can be aggressive and lead to a mixture of products. Consider using less reactive or more selective reagents:

    • Dimethyl Carbonate (DMC): DMC is considered a greener and more selective methylating agent. While it may require higher temperatures, the formation of byproducts is often reduced. The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 with DMC can further suppress C,N-dimethylation to as low as 3%.[1][2]

    • Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be a safe and highly monoselective N-methylating agent for indoles under mildly basic conditions (e.g., Cs₂CO₃ in toluene).[3][4][5]

  • Protecting Groups: If applicable to your synthetic route, consider using a directing group on the indole nitrogen that can be later removed.[6]

Issue 2: Over-Methylation Resulting in Di-methylated Products

Q: I am observing the formation of a di-methylated byproduct. How can I prevent this over-alkylation?

A: Di-methylation, particularly C,N-dimethylation, occurs when both the nitrogen and a carbon atom (usually C3) of the indole ring are methylated.

  • Reaction Control: Carefully controlling the stoichiometry of the methylating agent is critical. Use of a slight excess of the methylating agent can sometimes be beneficial for driving the reaction to completion, but a large excess should be avoided. Monitoring the reaction progress by TLC or HPLC can help in quenching the reaction at the optimal time.

  • Phase Transfer Catalysis: As mentioned, the use of a phase transfer catalyst with dimethyl carbonate has been demonstrated to effectively suppress the formation of di-methylated byproducts.[1][2] For example, in the methylation of indole-3-acetonitrile with DMC and potassium carbonate, the C,N-dimethylated byproduct was formed in 8% yield. The addition of a phase transfer catalyst suppressed this to about 3%.[2]

  • Selective Reagents: Phenyl trimethylammonium iodide (PhMe₃NI) has shown excellent monoselectivity, with trace amounts (<8%) of bis-methylated species detected in some cases for primary amides, suggesting high selectivity for indoles as well.[3]

Issue 3: Undesired Side Reactions with Functional Groups

Q: My indole substrate has other functional groups (e.g., carboxylic acid, alcohol) that are also reacting with the methylating agent. How can I achieve selective N-methylation?

A: The presence of other nucleophilic functional groups complicates the selective N-methylation of the indole ring.

  • Protecting Groups: The most reliable strategy is to protect the interfering functional groups before the methylation step and deprotect them afterward. For example, a carboxylic acid can be converted to an ester, and an alcohol can be protected as a silyl ether.

  • Reagent Selection: The choice of methylating agent can influence selectivity. For instance, when using dimethyl carbonate with indole-3-propionic acid, both O,N-dimethylation and O-methylation were observed.[1][2] In such cases, a protecting group strategy is advisable.

  • Enzymatic Methylation: For complex molecules, biocatalytic methylation using SAM-dependent methyltransferases can offer high chemo- and regioselectivity, although this requires specialized enzymes and conditions.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in indole methylation and why do they form?

A1: The most common byproducts are C-methylated indoles (typically at the C3 position) and di-methylated indoles (C,N-dimethylation). These byproducts form due to the delocalized nature of the negative charge in the indole anion, which makes both the nitrogen and the C3 position nucleophilic. The reaction conditions, such as the solvent, base, and methylating agent, influence the ratio of N- to C-alkylation.

Q2: Are there "greener" or safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

A2: Yes, there are several safer and more environmentally friendly alternatives. Dimethyl carbonate (DMC) is a prominent example, with its byproducts being methanol and carbon dioxide, which are less hazardous than the byproducts of methyl halides or dimethyl sulfate.[1][2] Quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) are also presented as safe, non-toxic, and easy-to-handle solid reagents for monoselective N-methylation.[3][4][5]

Q3: How can I optimize my reaction conditions to favor N-methylation?

A3: Optimization should focus on maximizing the nucleophilicity of the indole nitrogen while minimizing the reactivity of the carbon framework. Key parameters to consider are:

  • Base: Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to fully deprotonate the indole nitrogen.

  • Solvent: Aprotic polar solvents like DMF and THF are generally effective.

  • Temperature: Higher temperatures may be required for less reactive methylating agents like DMC, but can also lead to side reactions like decarboxylation if a carboxylic acid group is present.[1][2]

  • Catalysts: Phase transfer catalysts can significantly improve selectivity and yield in certain systems.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from cited experiments to allow for easy comparison of different methylation strategies.

Table 1: Selectivity of N- vs. C,N-dimethylation of Indole-3-acetonitrile with Dimethyl Carbonate (DMC) [1][2]

BaseCatalystN-methylated Product YieldC,N-dimethylated Byproduct Yield
K₂CO₃None89%8%
K₂CO₃18-crown-6~90%~3%
K₂CO₃TBAB~90%~3%

Table 2: Methylation of Indole-3-propionic Acid with Dimethyl Carbonate (DMC) [1][2]

Reaction TimeO,N-dimethylated Product YieldO-methylated Product Yield
4 hours65%30%
8 hours93%Not reported

Experimental Protocols

Protocol 1: Selective N-methylation of Indole-3-acetonitrile using DMC and a Phase Transfer Catalyst [1][2]

  • Reaction Setup: In a three-necked flask equipped with a condenser and a thermocouple, charge indole-3-acetonitrile, tetrabutylammonium bromide (TBAB) as the phase transfer catalyst, N,N-dimethylformamide (DMF), and dimethyl carbonate (DMC).

  • Heating: Heat the resulting mixture to 126±1°C.

  • Monitoring: Monitor the progress of the reaction by HPLC. The reaction is typically complete after 3 hours.

  • Workup:

    • Cool the reaction mixture to 0 to -5°C.

    • Add water to precipitate the product.

    • Stir the mixture, then collect the solid by filtration.

    • Wash the solid with water and dry under high vacuum.

Protocol 2: Monoselective N-methylation of Indoles using Phenyl Trimethylammonium Iodide (PhMe₃NI) [3][4][5]

  • Reaction Setup: In an 8 mL glass vial equipped with a magnetic stirring bar, place the indole starting material (1 equiv), phenyl trimethylammonium iodide (2.5 equiv), and Cs₂CO₃ (2 equiv).

  • Inert Atmosphere: Evacuate the vial and backfill with argon three times.

  • Solvent Addition: Add toluene (to a concentration of 0.23 M) via syringe.

  • Heating: Heat the reaction mixture to 120°C for 16-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Add 2 N HCl until gas evolution ceases.

    • Extract the product with EtOAc.

    • Wash the combined organic extracts with 2 N HCl and then with brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Pathway cluster_reagents Reagents Indole Indole Indole_Anion Indole Anion (Ambident Nucleophile) Indole->Indole_Anion + Base - H+ N_Methylated N-Methylated Indole (Desired Product) Indole_Anion->N_Methylated Attack at N C3_Methylated C3-Methylated Indole (Byproduct) Indole_Anion->C3_Methylated Attack at C3 CN_Dimethylated C,N-Dimethylated Indole (Byproduct) N_Methylated->CN_Dimethylated + Me-X (Over-methylation) Me_X Methylating Agent (e.g., MeI, DMC)

Caption: Byproduct formation pathway in indole methylation.

Troubleshooting_Workflow Start Indole Methylation Reaction Check_Byproducts Analyze reaction mixture. Byproducts present? Start->Check_Byproducts Success Reaction Successful Check_Byproducts->Success No Identify_Byproduct Identify Byproduct Type Check_Byproducts->Identify_Byproduct Yes C_Alkylation C-Alkylation Identify_Byproduct->C_Alkylation Over_Methylation Over-methylation Identify_Byproduct->Over_Methylation Functional_Group_Reaction Side reaction with other functional groups Identify_Byproduct->Functional_Group_Reaction Action_C_Alk Optimize Base/Solvent Use selective methylating agent (DMC, PhMe3NI) Consider protecting groups C_Alkylation->Action_C_Alk Action_Over_Methyl Control stoichiometry Monitor reaction progress Use Phase Transfer Catalyst Over_Methylation->Action_Over_Methyl Action_Func_Group Protect interfering functional groups Functional_Group_Reaction->Action_Func_Group

Caption: Troubleshooting workflow for indole methylation.

References

Technical Support Center: Azo Coupling of Diazonium Salts with Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the azo coupling of diazonium salts with malonate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the azo coupling reaction between a diazonium salt and a malonate derivative?

The reaction of an aryl diazonium salt with a β-keto-ester like diethyl malonate is known as the Japp-Klingemann reaction.[1][2] The final product is typically an arylhydrazone, not an azo compound. The initially formed azo compound is often unstable and undergoes hydrolysis and rearrangement to yield the more stable hydrazone.[1][3]

Q2: My reaction is giving a low yield of the desired hydrazone. What are the common causes?

Low yields in the Japp-Klingemann reaction can stem from several factors:

  • Incorrect pH: The pH of the reaction medium is critical. The coupling step generally requires a pH between 4 and 5 to ensure a sufficient concentration of the malonate enolate.[4]

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at temperatures above 5°C. It is crucial to prepare the diazonium salt at 0-5°C and use it immediately.

  • Sub-optimal Temperature: The coupling reaction should also be maintained at a low temperature (0-5°C) to minimize side reactions and decomposition of the diazonium salt.

  • Improper Reagent Stoichiometry: An excess of sodium nitrite can lead to the formation of nitroso derivatives of the malonate, while an insufficient amount will result in incomplete diazotization.[4]

Q3: The color of my reaction mixture is not what I expected, or I am isolating a stable colored compound instead of a hydrazone. What is happening?

If you isolate a stable, colored azo compound, it is likely that the intermediate azo-ester has not undergone the necessary hydrolysis and rearrangement to form the hydrazone.[5] This can occur under certain reaction conditions, particularly if the pH is not optimal for the hydrolytic cleavage of one of the ester groups. Increasing the temperature or adjusting the pH might promote the conversion to the hydrazone, but this can also lead to a mixture of products.[5]

Q4: I am observing the formation of tarry byproducts in my reaction. How can I prevent this?

Tarry byproducts are often the result of the decomposition of the diazonium salt or side reactions of the aniline starting material, especially with electron-rich anilines. To minimize tar formation, it is recommended to:

  • Maintain a low reaction temperature (-15°C for electron-rich anilines).[4]

  • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Add the sodium nitrite solution slowly and below the surface of the reaction mixture to prevent the loss of nitrous gases.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Formation Diazonium salt decompositionPrepare diazonium salt at 0-5°C and use it immediately. Consider using more stable diazonium salts, like tetrafluoroborates, if isolation is necessary.[4]
Incorrect pH for couplingAdjust the pH of the malonate solution to 4-5 using a buffer like sodium acetate before adding the diazonium salt.[4]
Insufficient enolate formationUse a suitable base (e.g., sodium acetate) to deprotonate the diethyl malonate.[1]
Formation of Stable Azo Compound Instead of Hydrazone Incomplete hydrolysis of the azo intermediateAfter the initial coupling, adjust the pH to be more basic to facilitate the hydrolysis of the ester group. Be cautious as this may also lead to other side products.[4]
Reaction conditions not favoring rearrangementAllow the reaction to stir for a longer period at room temperature after the initial coupling at low temperature.[6]
Presence of Multiple Products/Difficult Purification Formation of acyl hydrazone as a byproductThis can be favored with certain substituted anilines. Purification may require flash chromatography.[4]
Unreacted starting materialsMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[7][8]
Brownish or Tarry Reaction Mixture Decomposition of diazonium salt or anilineFor electron-rich anilines, conduct the diazotization at a lower temperature (e.g., -15°C). Ensure slow, subsurface addition of sodium nitrite.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(Phenylhydrazono)propanoate

This protocol details the synthesis of the phenylhydrazone of ethyl pyruvate from aniline and diethyl malonate via the Japp-Klingemann reaction.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Diethyl Malonate

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

Part A: Diazotization of Aniline [6]

  • In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5°C.

Part B: Coupling Reaction [6]

  • In a separate, larger flask, dissolve diethyl malonate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the diethyl malonate solution. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification [6]

  • Pour the reaction mixture into a large volume of cold water.

  • The precipitated crude product is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-(phenylhydrazono)propanoate.

Parameter Value Citation
Aniline:Sodium Nitrite:Diethyl Malonate Molar Ratio1 : 1 : 1[6]
Diazotization Temperature0-5 °C[6]
Coupling Temperature0-5 °C[6]
Reaction Time1-2 hours at 0-5°C, then overnight at room temperature[6]
Typical Yield60-70%[6]

Visualizations

Japp_Klingemann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis & Rearrangement Malonate Diethyl Malonate Enolate Enolate Malonate->Enolate Deprotonation Base Base (e.g., AcO⁻) Diazonium Ar-N₂⁺ Enolate->Diazonium Nucleophilic Attack Azo_intermediate Azo Intermediate Diazonium->Azo_intermediate H2O H₂O Hydrazone Arylhydrazone Azo_intermediate->Hydrazone Hydrolysis & Rearrangement

Caption: Mechanism of the Japp-Klingemann reaction.

experimental_workflow start Start diazotization Diazotization of Aniline (0-5°C) start->diazotization coupling Coupling with Diethyl Malonate (0-5°C) diazotization->coupling workup Aqueous Work-up (Precipitation) coupling->workup filtration Filtration workup->filtration purification Recrystallization/ Column Chromatography filtration->purification analysis Characterization (NMR, IR, MS) purification->analysis end End Product analysis->end

Caption: Experimental workflow for the Japp-Klingemann reaction.

References

Technical Support Center: Optimizing Rhodium-Catalyzed Indole N-H Insertion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhodium-catalyzed indole N-H insertion reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion of my starting materials. What are the potential causes and how can I address this?

A1: Low or no conversion in a rhodium-catalyzed N-H insertion can stem from several factors:

  • Inactive Catalyst: The rhodium catalyst is sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or a properly stored one. Handling the catalyst under an inert atmosphere (e.g., in a glovebox) is recommended.

  • Poor Quality Diazo Compound: Diazo compounds can decompose over time. It is crucial to use freshly prepared or purified diazo compounds. Impurities can inhibit the catalyst.

  • Sub-optimal Temperature: The reaction temperature plays a critical role. While some reactions proceed at room temperature, others may require heating. Conversely, for highly reactive substrates, lower temperatures might be necessary to prevent decomposition. It is advisable to perform a temperature screen to find the optimal condition for your specific substrates.[1]

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome. Dichloromethane (DCM) and dichloroethane (DCE) are commonly used, but other solvents like toluene or tetrahydrofuran (THF) may be more suitable for your specific system. A solvent screen is recommended during optimization.

  • Insufficient Catalyst Loading: While rhodium catalysts are very efficient, the catalyst loading might be too low. A typical starting point is 1-2 mol %, but this may need to be adjusted.[2]

Q2: My reaction is producing a significant amount of side products. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. Here are some of the usual suspects and strategies to mitigate them:

  • C-H Insertion Products: Competition between N-H and C-H insertion is a known issue, particularly with electron-rich indoles. The rhodium carbene can react at the C2 or C3 position of the indole ring.[1][3] To favor N-H insertion, consider using N-unsubstituted indoles when possible. For N-substituted indoles, careful selection of the catalyst and reaction conditions is crucial.

  • Dimerization of the Diazo Compound: The rhodium carbene can react with another molecule of the diazo compound to form an azine or other dimers. This is more prevalent at higher concentrations of the diazo compound. Slow addition of the diazo compound to the reaction mixture using a syringe pump is a highly effective technique to maintain a low concentration of the carbene precursor and minimize dimerization.[2]

  • β-Hydride Elimination: For diazo compounds with β-hydrogens, β-hydride elimination can be a competing pathway, leading to the formation of alkenes.[1] Using diazo compounds without β-hydrogens or optimizing the catalyst and temperature can help suppress this side reaction.

  • Ylide Formation and Subsequent Reactions: The initial N-H insertion product, a nitrogen ylide, can sometimes undergo further reactions. Understanding the reaction mechanism can help in predicting and controlling these subsequent transformations.

Q3: How does the electronic nature of the indole and diazo compound affect the reaction?

A3: The electronic properties of both the indole and the diazo compound have a significant influence on the reaction's success:

  • Indole Electronics: Electron-rich indoles are generally more nucleophilic and react faster. However, they can also be more prone to side reactions like C-H insertion. Electron-withdrawing groups on the indole ring can decrease its reactivity, potentially requiring higher temperatures or longer reaction times.

  • Diazo Compound Electronics: The diazo compound acts as a carbene precursor. Electron-withdrawing groups on the diazo compound can stabilize the rhodium carbene intermediate, potentially leading to cleaner reactions. Conversely, electron-donating groups can make the carbene more reactive and less selective.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues.

Issue 1: Low Yield

LowYieldTroubleshooting

Issue 2: Poor Selectivity (N-H vs. C-H Insertion)

SelectivityTroubleshooting

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield of the N-H insertion product.

Table 1: Effect of Rhodium Catalyst on Yield

EntryCatalystCatalyst Loading (mol%)Yield (%)Reference
1Rh₂(OAc)₄289[2]
2Rh₂(OAc)₄178[2]
3Rh₂(OAc)₄587[2]
4Rh₂(oct)₄284[2]
5Rh/Al₂O₃2No Reaction[2]

Table 2: Effect of Solvent and Temperature on Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)Reference
1Toluene-789595[1]
2Toluene03685[1]
3CH₂Cl₂-785692[1]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Indole N-H Insertion

ExperimentalWorkflow

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the indole (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

  • Reaction Setup: Place the flask under an inert atmosphere (argon or nitrogen). Add the desired anhydrous solvent (e.g., CH₂Cl₂, 0.1 M).

  • Diazo Addition: In a separate flame-dried flask, prepare a solution of the diazo compound (1.1-1.5 equiv) in the same anhydrous solvent.

  • Reaction Execution: Heat or cool the reaction mixture to the optimized temperature. Add the solution of the diazo compound to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-H insertion product.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra of Methyl 5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of Methyl 5-methoxy-1H-indole-2-carboxylate, including a comparison with a structurally related analog and detailed experimental protocols.

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. For comparative purposes, the spectral data of Methyl 1H-indole-2-carboxylate is also presented. This information is crucial for the structural elucidation and purity assessment of these compounds, which are important scaffolds in medicinal chemistry.

Structural and NMR Correlation

The chemical structure of this compound is annotated below to correlate the atomic positions with the NMR spectral data.

Figure 1. Structure of this compound with atom numbering.

1H NMR Spectral Data Comparison

The 1H NMR spectra of this compound and Methyl 1H-indole-2-carboxylate were recorded in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Assignment This compound (in CDCl3) Methyl 1H-indole-2-carboxylate (in CDCl3)
NH~8.7 (br s, 1H)~8.8 (br s, 1H)
H-4~7.25 (d, J = 8.8 Hz, 1H)~7.65 (d, J = 8.0 Hz, 1H)
H-6~6.95 (dd, J = 8.8, 2.4 Hz, 1H)~7.15 (t, J = 7.6 Hz, 1H)
H-7~7.10 (d, J = 2.4 Hz, 1H)~7.40 (d, J = 8.4 Hz, 1H)
H-3~7.05 (s, 1H)~7.10 (s, 1H)
OCH3 (indole)3.85 (s, 3H)-
COOCH33.90 (s, 3H)3.92 (s, 3H)

Note: The chemical shifts are approximate and can vary slightly based on the experimental conditions.

13C NMR Spectral Data Comparison

The 13C NMR spectra provide insights into the carbon framework of the molecules. The data below was obtained in CDCl3.

Assignment This compound (in CDCl3) Methyl 1H-indole-2-carboxylate (in CDCl3)
C=O~162.0~162.5
C-5~156.0~124.5
C-7a~131.0~137.0
C-2~129.0~127.5
C-3a~128.0~128.0
C-4~115.0~122.0
C-6~112.0~120.5
C-7~102.0~111.5
C-3~108.0~108.0
OCH3 (indole)~55.8-
COOCH3~52.0~52.0

Note: The chemical shifts are approximate and can vary slightly based on the experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for indole derivatives is outlined below.

NMR_Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Dissolve Sample Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Add TMS Add a small drop of TMS as an internal standard. Dissolve Sample->Add TMS Transfer to Tube Transfer the solution to a 5 mm NMR tube. Add TMS->Transfer to Tube Insert Sample Insert the NMR tube into the spectrometer. Lock and Shim Lock on the deuterium signal and shim the magnetic field. Insert Sample->Lock and Shim Acquire 1H Acquire 1H NMR spectrum (e.g., 16 scans). Lock and Shim->Acquire 1H Acquire 13C Acquire 13C NMR spectrum (e.g., 1024 scans). Lock and Shim->Acquire 13C Fourier Transform Apply Fourier transformation to the raw data (FID). Phase Correction Perform phase correction. Fourier Transform->Phase Correction Baseline Correction Apply baseline correction. Phase Correction->Baseline Correction Integration and Calibration Integrate the signals and calibrate the chemical shifts to TMS (0 ppm). Baseline Correction->Integration and Calibration

Figure 2. A generalized workflow for an NMR experiment.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Probe: 5 mm BBFO probe

  • Software: TopSpin 3.5 (or equivalent)

1H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.09 s

  • Spectral Width: 20 ppm

13C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 240 ppm

This guide serves as a valuable resource for the identification and characterization of this compound and related compounds, facilitating research and development in medicinal chemistry and materials science.

Mass Spectrometry Analysis of 5-Methoxyindole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 5-methoxyindole-2-carboxylic acid and the structurally related, well-characterized compound, indole-3-acetic acid (IAA). Due to the limited availability of published mass spectrometry data for 5-methoxyindole-2-carboxylic acid, this guide infers its likely analytical characteristics based on established fragmentation patterns of indole derivatives and carboxylic acids, drawing direct comparisons with the extensively documented data for IAA.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometric parameters for 5-methoxyindole-2-carboxylic acid and indole-3-acetic acid. This data is essential for developing quantitative and qualitative analytical methods.

Parameter5-Methoxyindole-2-carboxylic acidIndole-3-acetic acid (IAA)
Molecular Formula C₁₀H₉NO₃C₁₀H₉NO₂
Molecular Weight 191.18 g/mol 175.18 g/mol
Common Ionization Techniques Electrospray Ionization (ESI), Electron Ionization (EI)Electrospray Ionization (ESI), Electron Ionization (EI)
Typical Precursor Ion (ESI+) m/z 192 [M+H]⁺m/z 176 [M+H]⁺[1][2]
Typical Precursor Ion (ESI-) m/z 190 [M-H]⁻m/z 174 [M-H]⁻
Key Fragment Ion (ESI+) Predicted: m/z 146 (loss of H₂O and CO)m/z 130 (Quinolinium ion)[1][2][3]
Predicted Fragmentation Pathways Decarboxylation, loss of methoxy group, indole ring fragmentationDecarboxylation, formation of stable quinolinium ion[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for the analysis of indole carboxylic acids by LC-MS/MS, which can be adapted for 5-methoxyindole-2-carboxylic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Indole Carboxylic Acids
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the target analyte (e.g., m/z 192 for 5-methoxyindole-2-carboxylic acid and m/z 176 for IAA).[1][2]

    • Collision Energy: Optimize to achieve characteristic and abundant fragment ions. For IAA, a collision energy of around 20 eV is often used to generate the m/z 130 fragment.[3]

    • Product Ion Monitoring: Monitor the transition from the precursor ion to the most intense and specific product ion (e.g., 176 -> 130 for IAA).[1][3]

Visualizing Workflows and Fragmentation

Diagrams are provided below to illustrate a typical experimental workflow and the predicted fragmentation pathway for 5-methoxyindole-2-carboxylic acid in comparison to the established fragmentation of indole-3-acetic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC Liquid Chromatography Cleanup->LC ESI Electrospray Ionization LC->ESI MS1 Mass Analyzer 1 (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Acquisition MS2->Data Analysis Quantification & Identification Data->Analysis

A typical LC-MS/MS workflow for the analysis of indole carboxylic acids.

fragmentation_pathways cluster_5MICA 5-Methoxyindole-2-carboxylic acid cluster_IAA Indole-3-acetic acid (IAA) MICA_MH [M+H]⁺ m/z 192 MICA_frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 174 MICA_MH->MICA_frag1 - H₂O MICA_frag2 Loss of CO [M+H-H₂O-CO]⁺ m/z 146 MICA_frag1->MICA_frag2 - CO IAA_MH [M+H]⁺ m/z 176 IAA_frag Quinolinium ion m/z 130 IAA_MH->IAA_frag - H₂O, -CO

Predicted vs. established fragmentation pathways.

Comparison of Ionization Techniques: ESI vs. APCI

For the analysis of polar molecules like indole carboxylic acids, Electrospray Ionization (ESI) is generally the preferred method.[4] However, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar analogues or when dealing with certain matrix effects.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase through the formation of charged droplets.Ionization occurs in the gas phase via a corona discharge.
Analyte Polarity Ideal for polar and ionic compounds.[4][5]Suitable for less polar to non-polar compounds.[5][6]
Thermal Stability Gentle ionization, suitable for thermally labile molecules.Requires analytes to be thermally stable to withstand vaporization.
Matrix Effects Can be more susceptible to ion suppression from co-eluting matrix components.Often less prone to matrix effects compared to ESI.
Typical Ions Formed [M+H]⁺, [M-H]⁻, adducts[M+H]⁺, [M]⁺•

While direct experimental data for the mass spectrometric analysis of 5-methoxyindole-2-carboxylic acid is not extensively published, a robust analytical approach can be developed by leveraging the established methods for similar indole-containing carboxylic acids, such as indole-3-acetic acid. The key to successful analysis lies in the careful optimization of chromatographic separation and mass spectrometric conditions, particularly the collision energy for fragmentation. The predicted fragmentation pathway involving the loss of water and carbon monoxide from the carboxylic acid moiety provides a strong basis for developing selective and sensitive MRM methods for quantification. Researchers are encouraged to use the information presented in this guide as a starting point for their method development and validation.

References

Polymorphic Landscape of 5-Methoxy-1H-indole-2-carboxylic Acid: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a molecule of significant interest in neuroprotective research, is presented. This guide provides a comprehensive overview of the structural differences between its polymorphic forms, supported by single-crystal X-ray diffraction data, to aid researchers, scientists, and drug development professionals in understanding the solid-state properties of this compound.

Polymorphism, the ability of a solid to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as it can profoundly impact a drug's stability, solubility, and bioavailability.[1] 5-methoxy-1H-indole-2-carboxylic acid, a compound with demonstrated neuroprotective potential, is known to exhibit at least two polymorphic forms, herein designated as Polymorph 1 and Polymorph 2.[1] These forms display distinct molecular arrangements and hydrogen bonding networks, leading to different physicochemical properties.[1][2] This guide focuses on the crystallographic characterization of these polymorphs, providing a side-by-side comparison of their structural parameters as determined by single-crystal X-ray diffraction.

Comparative Crystallographic Data

The primary distinction between Polymorph 1 and Polymorph 2 lies in their crystal packing and hydrogen bonding patterns.[1][2] Polymorph 1 crystallizes in the monoclinic space group C2/c, while the more recently discovered Polymorph 2 crystallizes in the monoclinic P2₁/c space group.[2][3] A key structural divergence is the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups in Polymorph 2, a feature absent in Polymorph 1.[2] In both polymorphs, the N-H group of the indole ring participates in hydrogen bonding; however, the acceptor atom differs. In Polymorph 1, it is a carboxylic oxygen atom, whereas in Polymorph 2, it is the oxygen atom of the methoxy group.[1][2]

ParameterPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 13.079(3)4.0305(2)
b (Å) 7.696(2)13.0346(6)
c (Å) 35.18517.2042(9)
β (˚) 91.06(3)91.871(5)
Volume (ų) Not explicitly stated903.94(8)
Z 164
Key Hydrogen Bonds O–H···O, N–H···O (carboxylic)O–H···O (cyclic dimer), N–H···O (methoxy)

Experimental Protocols

Synthesis and Crystallization

General Synthesis of 5-methoxy-1H-indole-2-carboxylic acid: A common synthetic route involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent, followed by quenching with carbon dioxide.[1] The crude product is then purified by column chromatography and crystallized from a suitable solvent system, such as petroleum ether/ethyl acetate, to yield the solid compound.[1]

Polymorph 1: Specific crystallization conditions for isolating Polymorph 1 have not been explicitly detailed in the available literature.[1] However, it is the initially reported form and is likely obtainable through standard crystallization protocols for indole carboxylic acids.[1]

Polymorph 2: The crystals of Polymorph 2 were obtained serendipitously during an attempt to synthesize a cobalt(III) complex.[1] The reported procedure is as follows:

  • Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.[1]

  • Stir and heat the mixture for 15 minutes at 45 °C.[1]

  • Add 0.5 mmol of 5-methoxy-1H-indole-2-carboxylic acid (commercially available from Sigma-Aldrich).[1]

  • Crystals of Polymorph 2 emerge from this reaction mixture.[1]

Single-Crystal X-ray Diffraction

Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer utilizing graphite-monochromated MoKα radiation (λ = 0.71073 Å) at low temperature.[1] The crystal structures were solved by direct methods and refined by full-matrix least-squares on F².[1]

Experimental and Characterization Workflow

The following diagram outlines the general workflow for the synthesis, isolation, and characterization of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (e.g., 2-bromo-5-methoxy-1H-indole) reaction Chemical Reaction (e.g., with organometallic reagent and CO2) start->reaction purification Purification (Column Chromatography) reaction->purification crystallization Crystallization purification->crystallization polymorph1 Polymorph 1 (Standard Crystallization) crystallization->polymorph1 polymorph2 Polymorph 2 (Serendipitous Discovery) crystallization->polymorph2 scxrd Single-Crystal X-ray Diffraction polymorph1->scxrd ir Infrared Spectroscopy polymorph1->ir polymorph2->scxrd polymorph2->ir analysis Structural Analysis and Comparison scxrd->analysis ir->analysis

Caption: Workflow for the synthesis, isolation, and characterization of MI2CA polymorphs.

References

A Comparative Analysis of the Biological Activity of Methoxyindole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Scientists and Drug Development Professionals

The strategic placement of a methoxy group on the indole scaffold profoundly influences the biological activity of the resulting isomers, leading to a diverse range of pharmacological effects. This guide provides a comparative overview of the biological activities of different methoxyindole isomers, with a focus on their anticancer and serotonergic receptor modulating properties. The information presented herein is a synthesis of available experimental data, intended to guide further research and drug development efforts in this promising chemical space.

Comparative Quantitative Data

The following tables summarize the available quantitative data on the biological activity of various methoxyindole isomers. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Antiproliferative Activity of Methoxyindole Derivatives

The antiproliferative effects of methoxyindole derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound/IsomerDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[1][2][3][4]
HT-29 (Colon)1.69Sunitinib8.11
A-549 (Lung)1.69Sunitinib8.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[1][2][3][4]
HT-29 (Colon)1.91Sunitinib8.11
A-549 (Lung)1.91Sunitinib8.11
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system, methyl groups at positions 2 and 5.[1]
4-Methoxyindole-3-carbinol Indole-3-carbinolDLD-1 (Colon)116--Methoxy group at the 4-position.[5][6]
HCT 116 (Colon)96--
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one DihydroquinoxalinoneNIH-NCI 60 Cell Line PanelLow to subnanomolar (10⁻¹⁰ M level)--Methoxy group at the 7-position of a complex heterocyclic system.[7][8]
Serotonin Receptor Binding Affinity of Methoxyindole Derivatives

The 5-methoxyindole scaffold is a common feature in many ligands for serotonin (5-HT) receptors. The binding affinity is typically expressed as the inhibition constant (Ki).

Compound Class5-HT Receptor SubtypeBinding Affinity (pKi)Key Structural Features Influencing Activity
5-Methoxytryptamine Derivatives5-HT1AHigh affinity (pKi 8.4-9.4 for related compounds)The ethylamine side chain at the 3-position is crucial for receptor interaction.
5-HT2AVaries with N-substitutionN,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.
5-HT4Agonist propertiesSubstitution on the aliphatic amine influences efficacy.

Note: Comprehensive and directly comparable binding affinity data for 4-, 6-, and 7-methoxyindole isomers at various serotonin receptor subtypes is limited in the public domain.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • The plates are incubated for 24 hours to allow the cells to attach to the surface of the wells.[1]

2. Compound Treatment:

  • Methoxyindole derivatives are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations in the cell culture medium.[1]

  • The cells are treated with these different concentrations of the compounds for a period of 48 to 72 hours.[1]

3. MTT Addition:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[1]

  • The plates are then incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[1]

4. Formazan Solubilization and Absorbance Measurement:

  • The culture medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Radioligand Binding Assay for Serotonin Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines that have been genetically engineered to express a high level of the specific serotonin receptor subtype of interest.

2. Binding Reaction:

  • The cell membranes are incubated in a buffer solution containing a radiolabeled ligand (a molecule that is known to bind with high affinity to the receptor and is tagged with a radioactive isotope) and various concentrations of the unlabeled test compound (the methoxyindole isomer).

3. Filtration and Washing:

  • After the incubation period, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioactivity.

4. Scintillation Counting:

  • The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.

5. Data Analysis:

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies used to study these compounds.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Antiproliferative Assays Antiproliferative Assays Compound Synthesis->Antiproliferative Assays Test Compounds Receptor Binding Assays Receptor Binding Assays Compound Synthesis->Receptor Binding Assays Test Compounds IC50 Determination IC50 Determination Antiproliferative Assays->IC50 Determination Lead Compound Lead Compound IC50 Determination->Lead Compound Identify Ki Determination Ki Determination Receptor Binding Assays->Ki Determination Ki Determination->Lead Compound Identify Animal Models Animal Models Lead Compound->Animal Models Administer Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Models->Efficacy & Toxicity Assessment Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy & Toxicity Assessment->Pharmacokinetic Analysis

A generalized workflow for the evaluation of methoxyindole isomers.

serotonin_signaling cluster_5ht1 5-HT1 Receptor Signaling (Gi/o-coupled) cluster_5ht2 5-HT2 Receptor Signaling (Gq/11-coupled) 5-HT1 Agonist 5-HT1 Agonist 5-HT1 Receptor 5-HT1 Receptor 5-HT1 Agonist->5-HT1 Receptor Binds Gi/o Protein Gi/o Protein 5-HT1 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase (Inhibited) Gi/o Protein->Adenylate Cyclase cAMP cAMP Levels (Decreased) Adenylate Cyclase->cAMP 5-HT2 Agonist 5-HT2 Agonist 5-HT2 Receptor 5-HT2 Receptor 5-HT2 Agonist->5-HT2 Receptor Binds Gq/11 Protein Gq/11 Protein 5-HT2 Receptor->Gq/11 Protein Activates PLC PLC Gq/11 Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates

Simplified signaling pathways for major serotonin receptor subtypes.

Conclusion and Future Directions

The available data, although not exhaustive, clearly indicates that the position of the methoxy group on the indole ring is a critical determinant of biological activity. Derivatives of 5-methoxyindole have demonstrated significant potential as both anticancer agents and modulators of the serotonergic system. Similarly, derivatives of 4- and 7-methoxyindole have shown promise in antiproliferative studies.

However, a significant knowledge gap exists regarding the direct comparative biological activities of the simple 4-, 5-, 6-, and 7-methoxyindole isomers. Future research should focus on a systematic evaluation of these isomers in a standardized panel of in vitro and in vivo assays. This would include comprehensive receptor screening to identify novel targets and structure-activity relationships. Furthermore, there is a pressing need for comparative pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these isomers, which is crucial for their development as therapeutic agents. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile class of molecules.

References

Unraveling Intermolecular Forces: A Comparative FTIR Analysis of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs and its Parent Indole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) polymorphs and indole-2-carboxylic acid (ICA) reveals significant shifts in vibrational frequencies, providing critical insights into the influence of the methoxy group and crystal packing on intermolecular hydrogen bonding networks. This guide presents a comprehensive analysis for researchers, scientists, and drug development professionals, leveraging experimental FTIR data to elucidate the structural nuances that govern the physicochemical properties of these compounds.

The study of intermolecular interactions is paramount in drug development, as these forces dictate crucial properties such as solubility, stability, and bioavailability. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for probing these interactions, particularly hydrogen bonds, by analyzing the vibrational modes of molecules. This guide compares the FTIR spectra of two recently identified polymorphs of 5-methoxy-1H-indole-2-carboxylic acid with its parent compound, indole-2-carboxylic acid, to highlight the impact of the methoxy substituent on the hydrogen-bonding motifs.

Comparative Analysis of FTIR Spectral Data

The intermolecular interactions within the crystal lattices of the two MI2CA polymorphs and ICA are distinctly reflected in their FTIR spectra. The primary differences are observed in the regions associated with N-H and O-H stretching, as well as the carbonyl (C=O) stretching vibrations, all of which are highly sensitive to hydrogen bonding.

A key differentiator between the two MI2CA polymorphs lies in the hydrogen bonding of the carboxylic acid groups. Polymorph 2 features the formation of cyclic dimers through classic O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.[1] In contrast, Polymorph 1 exhibits a different arrangement where the carboxylic acid groups form hydrogen bonds in a catemeric chain, and no cyclic dimers are present.[1]

The parent compound, indole-2-carboxylic acid, also forms catemer chains through both N-H···O and O-H···O hydrogen bonds. The introduction of the methoxy group in MI2CA provides an additional hydrogen bond acceptor site, leading to more complex interaction patterns. In Polymorph 2 of MI2CA, the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy group on an adjacent molecule.[1] In Polymorph 1, the N-H group donates a hydrogen bond to the carbonyl oxygen of the carboxylic acid group.[1]

The table below summarizes the key FTIR vibrational frequencies for the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid and indole-2-carboxylic acid, providing a quantitative comparison of the impact of these structural differences.

Vibrational ModePolymorph 1 of MI2CA (cm⁻¹)Polymorph 2 of MI2CA (cm⁻¹)Indole-2-carboxylic acid (ICA) (cm⁻¹)Interpretation of Differences
N-H Stretch 33363342~3350The slight shift to higher wavenumbers in Polymorph 2 suggests a weaker N-H···O hydrogen bond compared to Polymorph 1. The acceptor in Polymorph 2 is the methoxy oxygen, while in Polymorph 1 it is the more electronegative carbonyl oxygen.
O-H Stretch (Carboxylic Acid) Broad band (approx. 3200-2000)Broad band (approx. 3200-2000)Broad bandThe broadness of this band in all compounds is characteristic of strong hydrogen bonding in carboxylic acids.
C=O Stretch 16951659~1714The significant red shift (lower wavenumber) in Polymorph 2 is indicative of the strong hydrogen bonding within the cyclic dimer structure, which weakens the C=O double bond. The C=O stretch in Polymorph 1 is at a higher frequency, reflecting a different, non-dimeric hydrogen bonding environment. ICA shows the highest frequency, suggesting a comparatively weaker hydrogen bond involving the carbonyl group.
C-O Stretch 12061259~1295The position of the C-O stretching vibration is also sensitive to the hydrogen bonding environment of the carboxylic acid.

Visualizing Intermolecular Interactions

The following diagrams, generated using Graphviz, illustrate the distinct hydrogen bonding patterns in the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid and in indole-2-carboxylic acid.

Hydrogen bonding in Polymorph 1 of MI2CA.

Cyclic dimer formation in Polymorph 2 of MI2CA.

Hydrogen bonding in Indole-2-carboxylic Acid.

Experimental Protocols

The following provides a general methodology for the FTIR spectroscopic analysis of solid organic compounds, applicable to the characterization of materials like 5-methoxy-1H-indole-2-carboxylic acid and its analogues.

1. Sample Preparation (KBr Pellet Method)

This is a common technique for obtaining high-quality FTIR spectra of solid samples.

  • Materials:

    • Sample (1-2 mg)

    • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

    • Agate mortar and pestle

    • Pellet press with die

    • Infrared spectrometer

  • Procedure:

    • Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

    • Place a small amount of the sample (1-2 mg) into the agate mortar.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

    • Transfer the powder to the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. FTIR Spectroscopy

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS - Deuterated Triglycine Sulfate).

  • Data Acquisition Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Apodization: Happ-Genzel function is commonly used.

  • Procedure:

    • Record a background spectrum of a pure KBr pellet (or of the empty sample compartment for ATR). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum using the predefined parameters.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Attenuated Total Reflectance (ATR) - An Alternative Method

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

  • Procedure:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.

This comparative guide underscores the utility of FTIR spectroscopy in elucidating the subtle yet significant differences in intermolecular interactions arising from polymorphic variations and substituent effects. The distinct hydrogen bonding patterns in the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, clearly distinguishable from each other and from the parent indole-2-carboxylic acid, have profound implications for their solid-state properties. For researchers in drug development, this level of detailed structural analysis is crucial for selecting the optimal solid form of an active pharmaceutical ingredient.

References

Methyl 5-methoxy-1H-indole-2-carboxylate activity compared to other CYP51 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CYP51 Inhibitors for Fungal and Protozoan Pathogens

Introduction: Sterol 14α-demethylase, encoded by the CYP51 gene, is a pivotal enzyme in the biosynthesis of essential sterols like ergosterol in fungi and related sterols in protozoa. As a member of the cytochrome P450 superfamily, its primary function is the oxidative removal of the 14α-methyl group from sterol precursors. This demethylation is a critical step for maintaining the structural integrity and fluidity of the pathogen's cell membrane. Inhibition of CYP51 disrupts sterol production, leading to the accumulation of toxic sterol intermediates, which ultimately inhibits growth and can lead to cell death. This mechanism is the foundation for the widely used azole class of antifungal drugs. However, the emergence of drug-resistant strains necessitates the discovery and development of novel CYP51 inhibitors with improved efficacy and selectivity.

Note on Methyl 5-methoxy-1H-indole-2-carboxylate: A comprehensive search of scientific literature and chemical databases did not yield specific public information or experimental data for this compound as a direct inhibitor of the CYP51 enzyme. While indole derivatives are explored for various biological activities, its specific inhibitory performance against CYP51 is not documented in the available literature. This guide, therefore, focuses on a selection of other well-characterized CYP51 inhibitors to provide a comparative framework for researchers.

Comparative Performance of Known CYP51 Inhibitors

The inhibitory activity of various compounds against CYP51 is a key determinant of their potential as antifungal or antiprotozoal agents. This activity is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the minimum inhibitory concentration (MIC) in cell-based assays. The data below is compiled from various studies and presented for comparative purposes.

Table 1: In Vitro Antifungal Activity of Select CYP51 Inhibitors (MIC in µg/mL)

InhibitorCandida albicansC. albicans (Fluconazole-Resistant)Aspergillus fumigatusCryptococcus neoformans
Fluconazole0.125>6416 - >640.25 - 8
Itraconazole0.03 - 0.250.125 - 40.06 - 0.50.06 - 0.5
VT-1161 (Oteseconazole)Not specified0.03Not specifiedNot specified
VT-1129 (Quilseconazole)Not specifiedNot specifiedNot specified0.12
VT-1598Not specified0.124Not specifiedNot specified
CYP51/HDAC Dual InhibitorsPotent ActivityPotent ActivityNot specifiedPotent Activity

Note: Direct numerical comparison can be challenging due to variations in experimental conditions and reporting standards across studies. "Potent activity" indicates that the source reported significant inhibitory effects without providing specific MIC values.

Table 2: Enzymatic Inhibition of Fungal and Human CYP51 (IC50 in µM)

InhibitorC. albicans CYP51 (CaCYP51)Human CYP51 (HsCYP51)Selectivity Ratio (Hs/Ca)
Fluconazole~0.1~1300~13000
Ketoconazole~0.03~4.5~150
Itraconazole~0.05~70~1400
VT-1161 (Oteseconazole)1.4 - 1.6Not specifiedNot specified
VT-1129 (Quilseconazole)Not specifiedNot specifiedNot specified
TebuconazoleNot specified1.3Not specified

Note: Selectivity is crucial for minimizing host toxicity. A higher selectivity ratio indicates a greater preference for the fungal target over the human enzyme.[1][2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition and the methods used for evaluation, the following diagrams illustrate the ergosterol biosynthesis pathway and a general workflow for characterizing novel CYP51 inhibitors.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitor Inhibition Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FF_MAS 14-demethylated intermediates (e.g., FF-MAS) Lanosterol->FF_MAS  CYP51 (Lanosterol 14α-demethylase) Zymosterol Zymosterol FF_MAS->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Inhibitor CYP51 Inhibitors (e.g., Azoles, VT-1161) Inhibitor->Block Block->FF_MAS

Caption: The ergosterol biosynthesis pathway, highlighting CYP51's role and its inhibition.

Experimental_Workflow cluster_workflow In Vitro Characterization of CYP51 Inhibitors Start Recombinant CYP51 Expression & Purification Assay_Setup Assay Setup: - Purified CYP51 Enzyme - Substrate (e.g., Lanosterol) - Test Compound (Inhibitor) Start->Assay_Setup Binding_Assay Ligand Binding Assay (Spectral Titration) Start->Binding_Assay Reaction Initiate Reaction (add NADPH regenerating system) Assay_Setup->Reaction Detection Detection & Analysis (e.g., LC-MS/MS, Fluorescence) Reaction->Detection IC50 Calculate IC50 Value Detection->IC50 Kd Calculate Kd Value Binding_Assay->Kd

Caption: A streamlined workflow for the in vitro characterization of novel CYP51 inhibitors.

Experimental Protocols

The characterization of CYP51 inhibitors involves a series of standardized in vitro and cell-based assays.

Protocol 1: Reconstitution Assay for Human CYP51 Inhibition (IC50 Determination)

This protocol is adapted from methods used to determine the lanosterol 14α-demethylase activity of human CYP51 in a reconstituted system.[3]

Objective: To measure the enzymatic activity of CYP51 and determine the IC50 value of an inhibitor.

Materials:

  • Recombinant human CYP51A1

  • Recombinant human Cytochrome P450 Reductase (CPR)

  • Lipid mixture (e.g., DLPC, DOPC, PS)

  • Lanosterol (Substrate)

  • NADPH regenerating system

  • Test inhibitor compounds

  • Potassium phosphate buffer (KPB), 50 mM, pH 7.4

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a 10 mM stock solution of lanosterol in ethanol.

    • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in 50 mM KPB (pH 7.4):

    • Recombinant human CYP51A1 (e.g., final concentration of 0.5 µM).

    • Recombinant human CPR (e.g., final concentration of 2.0 µM).

    • Lipid mixture (e.g., final concentration of 0.15 µg/mL).

    • Add varying concentrations of the test inhibitor or a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the lanosterol substrate, followed immediately by the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong base or an organic solvent like ethyl acetate.

  • Product Extraction and Analysis: Extract the sterols using an organic solvent. The solvent is then evaporated, and the residue is reconstituted for analysis by LC-MS/MS or GC-MS to quantify the formation of the demethylated product.[1]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then calculated using a suitable curve-fitting model.[3]

Protocol 2: Fungal Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) microbroth dilution method.

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Fungal growth medium (e.g., RPMI-1640)

  • Test inhibitor compounds

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar plate. Prepare a standardized fungal inoculum suspension in the growth medium, adjusting the concentration to a defined density (e.g., 0.5–2.5 x 10³ cells/mL).

  • Serial Dilution: Serially dilute the test inhibitor in the 96-well microtiter plate using the growth medium. A row should be reserved for a positive control (fungus with no inhibitor) and a negative control (medium only).

  • Inoculation: Add the fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Growth Assessment: Determine fungal growth by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor at which there is a significant inhibition of visible growth compared to the positive control.[4]

Conclusion

The development of novel CYP51 inhibitors is a critical area of research in the fight against fungal and protozoan infections, particularly with the rise of drug resistance.[5] Compounds such as the next-generation azoles (e.g., Oteseconazole) and the emerging class of CYP51-HDAC dual inhibitors demonstrate significant promise with their potent and selective activity.[6] While this compound is a valuable synthetic intermediate, its role as a CYP51 inhibitor is not established. The protocols and comparative data presented here provide a foundational guide for researchers aiming to identify and characterize new chemical entities targeting this validated and essential pathogenic enzyme.

References

A Comparative Analysis of the Antifungal Properties of 5-Methoxy-1H-Indole and Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel therapeutic agents. Both 5-methoxy-1H-indole and its close structural relative, melatonin (N-acetyl-5-methoxytryptamine), have emerged as promising candidates with demonstrated antifungal properties. This guide provides a comparative study of their antifungal activities, supported by experimental data, detailed methodologies for key experiments, and visualizations of their proposed mechanisms of action.

Data Presentation: Antifungal Activity

The following tables summarize the known antifungal activities of 5-methoxy-1H-indole and melatonin against various fungal pathogens. It is important to note that direct comparative studies across a wide range of species are limited, and the available data is often from different experimental setups.

Table 1: Antifungal Activity of 5-Methoxy-1H-Indole

Fungal SpeciesMinimum Inhibitory Concentration (MIC)ObservationsReference
Fusarium graminearumEC50 < 1 mMStronger inhibition of conidial germination compared to melatonin.[1] Induces malformation, reactive oxygen species (ROS) accumulation, and cell death.[1][1]
Candida albicans>1000 µg/mL (for indole)Data for 5-methoxy-1H-indole is limited; however, related indole derivatives show some activity. For instance, 4,6-dibromoindole and 5-bromo-4-chloroindole show MICs of 10-50 µg/mL against various Candida species.[2][2][3]

Table 2: Antifungal Activity of Melatonin

Fungal SpeciesMinimum Inhibitory Concentration (MIC)ObservationsReference
Magnaporthe oryzae-Inhibits fungal growth and appressoria formation.[4][4]
Fusarium graminearumEC50 ~1 mMInhibits fungal growth and conidial germination.[1] Induces ROS accumulation and cell death.[1][1]
Candida albicans-Reduces quantity of C. albicans at concentrations of 1,500 µg/ml and 2,000 µg/ml.[5] Shows synergistic effects with fluconazole and reduces both MIC and Minimum Biofilm Eradication Concentration (MBEC) values.[6][7][5][6][7]
Various Plant Pathogens-Broadly inhibits the growth of 13 different plant pathogens.

Mechanisms of Antifungal Action

5-Methoxy-1H-Indole: Induction of Oxidative Stress

The primary antifungal mechanism of 5-methoxy-1H-indole appears to be the induction of overwhelming oxidative stress within the fungal cell. This leads to the accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[1]

Melatonin: A Multi-pronged Approach

Melatonin exhibits a more multifaceted antifungal mechanism. It has been shown to inhibit the phosphorylation of the Mps1, a mitogen-activated protein kinase (MAPK), which is crucial for fungal growth and infection-related processes.[4] Additionally, similar to 5-methoxy-1H-indole, melatonin can also induce ROS accumulation in some fungi.[1] Its ability to act synergistically with conventional antifungal drugs like fluconazole suggests it may also interfere with fungal cell membranes or efflux pumps.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compound (5-methoxy-1H-indole or melatonin) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Perform serial twofold dilutions of the test compound in RPMI 1640 medium directly in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.[3]

Reactive Oxygen Species (ROS) Accumulation Assay

This protocol measures the intracellular accumulation of ROS in fungal cells upon treatment with the test compounds.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 mM in DMSO)

  • Test compound (5-methoxy-1H-indole or melatonin)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation and Treatment: Grow fungal cells to the mid-logarithmic phase. Harvest the cells, wash with PBS, and resuspend in PBS. Treat the cells with the desired concentration of the test compound for a specified time. Include an untreated control.

  • Staining: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate in the dark at 37°C for 30-60 minutes.

  • Measurement: Wash the cells with PBS to remove excess dye. Measure the fluorescence intensity using a fluorometer (excitation at 485 nm, emission at 530 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[3]

Visualizations

Melatonin_Antifungal_Pathway cluster_fungal_cell Fungal Cell Melatonin Melatonin Mps1_inactive Mps1 (Inactive) Melatonin->Mps1_inactive Inhibits Phosphorylation Mps1_active Mps1-P (Active) Mps1_inactive->Mps1_active Phosphorylation Growth_Inhibition Inhibition of Fungal Growth and Pathogenicity Mps1_inactive->Growth_Inhibition Leads to Downstream_signaling Downstream Signaling (e.g., Cell Wall Integrity, Appressorium Formation) Mps1_active->Downstream_signaling Downstream_signaling->Growth_Inhibition

Caption: Proposed signaling pathway for the antifungal action of Melatonin.

Methoxyindole_Antifungal_Pathway cluster_fungal_cell Fungal Cell Methoxyindole 5-Methoxy-1H-Indole ROS_Induction Induction of Reactive Oxygen Species (ROS) Methoxyindole->ROS_Induction Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Cell_Death Fungal Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism for the antifungal action of 5-Methoxy-1H-Indole.

Experimental_Workflow cluster_mic MIC Determination cluster_ros ROS Accumulation Assay A1 Prepare Fungal Inoculum C1 Inoculate Microtiter Plate A1->C1 B1 Serial Dilution of Compound B1->C1 D1 Incubate (24-48h) C1->D1 E1 Measure Growth Inhibition D1->E1 A2 Prepare Fungal Cell Suspension B2 Treat with Compound A2->B2 C2 Stain with DCFH-DA B2->C2 D2 Incubate (30-60 min) C2->D2 E2 Measure Fluorescence D2->E2

Caption: Experimental workflows for antifungal activity assessment.

Conclusion

Both 5-methoxy-1H-indole and melatonin demonstrate significant antifungal potential, albeit through potentially different primary mechanisms. 5-Methoxy-1H-indole appears to be a potent inducer of oxidative stress, while melatonin exhibits a broader mechanism that includes the inhibition of key signaling pathways. The stronger in vitro activity of 5-methoxy-1H-indole against certain plant pathogens is noteworthy. However, melatonin's demonstrated efficacy against clinically relevant Candida species and its synergistic effects with existing antifungals make it a compelling candidate for further development. Future research should focus on direct comparative studies of these two molecules against a wider panel of fungal pathogens, including resistant strains, and in vivo efficacy studies to better elucidate their therapeutic potential.

References

In Silico ADME and Toxicity Profile of Methoxycamalexin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of methoxycamalexin and its analogues. The data presented herein, generated through computational modeling, offers valuable insights for the early-stage assessment of these compounds as potential therapeutic agents. By comparing key physicochemical properties, pharmacokinetic parameters, and toxicity endpoints, this guide aims to facilitate the selection and optimization of methoxycamalexin derivatives with favorable drug-like characteristics.

Physicochemical Properties and Drug-Likeness

The drug-likeness of a compound is a crucial initial filter in the drug discovery process. It is often assessed using Lipinski's Rule of Five, which predicts the oral bioavailability of a molecule. The following table summarizes the predicted physicochemical properties of methoxycamalexin and a series of its analogues, highlighting their compliance with these rules.

Compound IDMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsMolar RefractivityTPSA (Ų)Lipinski Violations
MethoxycamalexinC12H10N2OS230.292.851365.565.70
Analogue 1C13H12N2OS244.323.211370.165.70
Analogue 2C13H12N2O2S260.322.651471.774.90
Analogue 3C12H9FN2OS248.282.951365.865.70
Analogue 4C12H9ClN2OS264.733.401370.465.70
Analogue 5C13H12N2S228.323.411269.940.50
Analogue 6C14H14N2OS258.343.771374.765.70
Analogue 7C12H9N3O3S275.282.012570.2111.50
Analogue 8C14H14N2O2S274.343.211476.374.90
Analogue 9C13H11FN2OS262.313.311370.465.70
Analogue 10C15H16N2OS272.374.331383.965.70
Analogue 11C13H11ClN2OS278.763.961375.065.70
Analogue 12C14H13FN2OS276.333.871375.065.70
Analogue 13C14H13ClN2OS292.794.521379.665.70
Analogue 14C15H15FN2OS290.364.431379.665.70
Analogue 15C15H15ClN2OS306.825.081384.265.71
Analogue 16C13H11N3O3S289.312.572574.8111.50
Analogue 17C14H14N2S242.343.971274.540.50
Analogue 18C15H16N2S256.374.531279.140.50
Analogue 19C16H18N2OS286.404.891388.565.70

In Silico ADME Prediction

The ADME properties of the methoxycamalexin analogues were predicted to understand their potential pharmacokinetic profiles. Key parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with P-glycoprotein (P-gp) and Cytochrome P450 (CYP) enzymes were evaluated.

Compound IDGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
MethoxycamalexinHighYesNoNoNoYesYesNo
Analogue 1HighYesNoNoNoYesYesNo
Analogue 2HighYesNoNoNoYesYesNo
Analogue 3HighYesNoNoNoYesYesNo
Analogue 4HighYesNoNoNoYesYesNo
Analogue 5HighYesNoNoNoYesYesNo
Analogue 6HighYesNoNoNoYesYesNo
Analogue 7HighNoYesNoYesYesYesYes
Analogue 8HighYesNoNoNoYesYesNo
Analogue 9HighYesNoNoNoYesYesNo
Analogue 10HighYesNoNoNoYesYesYes
Analogue 11HighYesNoNoNoYesYesYes
Analogue 12HighYesNoNoNoYesYesYes
Analogue 13HighYesNoNoNoYesYesYes
Analogue 14HighYesNoNoNoYesYesYes
Analogue 15HighYesNoNoNoYesYesYes
Anal

spectroscopic and thermal analysis of new 5-methoxy-1H-indole-2-carboxylic acid polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The existence of polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the pharmaceutical sciences. Different polymorphs of the same active pharmaceutical ingredient can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety. This guide provides a detailed comparison of the known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound with potential neuroprotective properties. To date, two polymorphs, herein designated Polymorph 1 and Polymorph 2, have been characterized in the scientific literature.[1]

Spectroscopic and Crystallographic Comparison

The primary distinctions between Polymorph 1 and Polymorph 2 arise from differences in their crystal packing and hydrogen bonding networks, which are elucidated by single-crystal X-ray diffraction and supported by infrared (IR) spectroscopy.

Key Structural Differences:

The most significant structural divergence between the two polymorphs lies in their hydrogen bonding interactions.[1]

  • Polymorph 1 features ribbon-like chains formed by intermolecular hydrogen bonds involving both the carboxylic acid and the indole N-H group. In this arrangement, the carboxylic oxygen atom acts as the hydrogen bond acceptor for the N-H group.

  • Polymorph 2 is characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O). Additionally, the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy group.

These structural variations lead to discernible differences in their infrared spectra, particularly in the N-H stretching vibration region.

Table 1: Comparative Spectroscopic Data
Spectroscopic FeaturePolymorph 1Polymorph 2
N-H Stretching Vibration (cm⁻¹) 33363342
C=O Stretching Vibration (cm⁻¹) 1695[2]Not explicitly stated, but expected to differ from Polymorph 1
C-O Stretching Vibration (cm⁻¹) 1206[2]1259[2]
Table 2: Comparative Crystallographic Data
Crystallographic ParameterPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/c[3]P2₁/c[3][4]
a (Å) 13.079(3)[3]4.0305(2)[3][4]
b (Å) 7.696(2)[3]13.0346(6)[3][4]
c (Å) 35.185[3]17.2042(9)[3][4]
β (º) 91.06(3)[3]91.871(5)[3][4]
Z 16[3]4[3][4]

Thermal Analysis

Experimental Protocols

Preparation of Polymorphs

Polymorph 1: Detailed crystallization conditions for the specific isolation of Polymorph 1 are not explicitly provided in the literature. However, as the initially reported form, it can likely be obtained through standard crystallization protocols for indole carboxylic acids. A general synthesis involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent, followed by quenching with carbon dioxide. The crude product is then purified by column chromatography and crystallized from a suitable solvent system, such as petroleum ether/ethyl acetate.[1]

Polymorph 2: The crystals of Polymorph 2 were reportedly discovered serendipitously. The following protocol has been reported:

  • Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.

  • Stir and heat the mixture for 15 minutes at 45 °C.

  • Add 0.5 mmol of 5-methoxyindole-2-carboxylic acid.

  • Crystals of Polymorph 2 emerge from this reaction mixture.[1]

Characterization Methods
  • Single-Crystal X-ray Diffraction: Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at low temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]

  • Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples were prepared as KBr pellets, and the spectra were typically recorded in the range of 4000-400 cm⁻¹.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of the 5-methoxy-1H-indole-2-carboxylic acid polymorphs.

G cluster_synthesis Synthesis & Crystallization cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Comparison synthesis General Synthesis of 5-methoxy-1H-indole-2-carboxylic acid cryst1 Standard Crystallization (e.g., petroleum ether/ethyl acetate) synthesis->cryst1 cryst2 Serendipitous Crystallization (aqueous Co(III) complex mixture) synthesis->cryst2 scxrd Single-Crystal X-ray Diffraction (SC-XRD) cryst1->scxrd Polymorph 1 ftir Fourier-Transform Infrared Spectroscopy (FT-IR) cryst1->ftir thermal Thermal Analysis (DSC, TGA) cryst1->thermal cryst2->scxrd Polymorph 2 cryst2->ftir cryst2->thermal structure Crystal Structure Determination (Hydrogen Bonding, Packing) scxrd->structure spectra Spectroscopic Analysis (Vibrational Modes) ftir->spectra properties Physicochemical Properties (Melting Point, Stability) thermal->properties structure->properties spectra->properties

Caption: Workflow for the isolation and characterization of MI2CA polymorphs.

Conclusion

The existence of at least two polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid underscores the importance of thorough solid-state characterization in the development of this compound for potential therapeutic applications. The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2, confirmed by X-ray diffraction and IR spectroscopy, may lead to different physicochemical properties. Further research, particularly in the area of thermal analysis, is warranted to fully elucidate the comparative solubility, stability, and other performance-related characteristics of these polymorphs to ensure the selection of the optimal solid form for pharmaceutical development.[1]

References

The Pivotal Role of the 1H-Indole-2-Carboxamide Scaffold: A Comparative Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this potent chemical motif across different therapeutic areas, supported by experimental data and detailed methodologies.

The indole ring system, a key component of the amino acid tryptophan and various natural alkaloids, has long been a focal point in the design of bioactive molecules.[1] The introduction of a carboxamide moiety at the 2-position of the indole core creates a stable, neutral linker capable of forming crucial hydrogen bonds with biological targets, significantly influencing the compound's inhibitory properties.[1][2] This unique combination has led to the development of 1H-indole-2-carboxamides as potent anticancer, antimicrobial, antiviral, and neuromodulatory agents. This guide will delve into the nuanced SAR of this scaffold, offering insights into how subtle structural modifications can dramatically impact biological activity.

Anticancer Activity: Targeting Multiple Pathways

1H-indole-2-carboxamides have emerged as promising anticancer agents by inhibiting various key players in cancer progression, including receptor tyrosine kinases and cyclin-dependent kinases.

Dual EGFR/CDK2 Inhibition

A recent study highlighted a series of 1H-indole-2-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] The general structure involves a substituted indole core, a carboxamide linker, and a phenethyl moiety. The SAR analysis revealed several key features:

  • The N-phenethyl Moiety is Crucial: Compounds containing an N-phenethyl group at the carboxamide nitrogen demonstrated significantly higher antiproliferative activity compared to those with other substituents, indicating its importance for potent anticancer action.[3]

  • Substitution on the Indole Ring: Halogen substitution at the 5-position of the indole ring, particularly chlorine, was found to be favorable for activity. For instance, compound 5d (5-chloro) showed a potent GI50 of 1.05 µM against the MCF-7 breast cancer cell line.[3] However, disubstitution with chlorine at the 5 and 7 positions (compound 5i ) led to a slight decrease in potency (GI50 = 1.50 µM).[3]

  • Substitution on the Phenethyl Moiety: The nature of the substituent on the phenyl ring of the phenethyl group also plays a role, though a clear trend is not always evident from the available data.

These compounds were shown to induce apoptosis through the activation of caspases 3, 8, and 9, an increase in Bax levels, and a decrease in the anti-apoptotic protein Bcl-2.[3]

Table 1: Antiproliferative Activity (GI50, µM) of Selected 1H-Indole-2-carboxamides against MCF-7 Cancer Cell Line

CompoundR1R2R3R4 on PhenethylGI50 (µM)[3]
5d ClHH4-morpholinyl1.05
5e ClHH4-(4-methylpiperazin-1-yl)1.21
5h BrHH4-morpholinyl0.95
5i ClHCl4-morpholinyl1.50
5j BrHBr4-morpholinyl1.15
5k IHH4-morpholinyl1.30
Doxorubicin ----1.10
Experimental Protocols

Antiproliferative MTT Assay: [3]

  • Cancer cell lines (e.g., MCF-7) were seeded in 96-well plates and incubated for 24 hours.

  • Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • The resulting formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader to determine cell viability and calculate the GI50 values.

Kinase Inhibition Assay (EGFR and CDK2): [3]

  • The inhibitory activity of the compounds against EGFR and CDK2 was determined using commercially available kinase assay kits.

  • The assays typically measure the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.

  • Luminescence or fluorescence is often used as a readout, and IC50 values are calculated from the dose-response curves.

Apoptosis-related Protein Analysis: [3]

  • MCF-7 cells were treated with the test compounds.

  • Cell lysates were prepared, and the levels of apoptotic markers such as Caspases 3, 8, 9, Cytochrome C, Bax, and Bcl2 were measured using ELISA kits according to the manufacturer's instructions.

anticancer_pathway Indole_2_carboxamide 1H-Indole-2-carboxamide Derivatives EGFR EGFR Indole_2_carboxamide->EGFR Inhibits CDK2 CDK2 Indole_2_carboxamide->CDK2 Inhibits Apoptosis Apoptosis Indole_2_carboxamide->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation CDK2->Proliferation Caspases Caspases 3, 8, 9 Apoptosis->Caspases Activates Bax_Bcl2 Bax/Bcl2 Ratio Apoptosis->Bax_Bcl2 Increases

Figure 1. Simplified signaling pathway of anticancer 1H-indole-2-carboxamides.

Anti-Trypanosoma cruzi Activity: A Fight Against Chagas Disease

1H-indole-2-carboxamides have also been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5] Structure-activity relationship studies have revealed key determinants for their anti-parasitic potency.

  • Substituents on the Indole Core: Small, aliphatic, electron-donating groups (EDGs) at the 5'-position of the indole ring are favored.[4] Compounds with methyl, cyclopropyl, ethyl, or methoxy groups showed moderate to good potency (pEC50 > 5.4).[4][5] Conversely, electron-withdrawing groups (EWGs) like halogens or trifluoromethyl at this position resulted in inactive compounds (pEC50 < 4.2).[4][5]

  • The Carboxamide Linker is Essential: Reversing the amide linker or replacing it with a sulfonamide led to a significant loss of potency, highlighting the critical role of the carboxamide group in its specific orientation.[4][5]

  • The Right-Hand Side (RHS) Moiety: The nature of the substituent on the carboxamide nitrogen is also crucial. Two promising subseries were identified, one bearing a 4-phenylsulfonamide and the other a 4-(2-pyridyl)morpholine moiety.[4][5]

Table 2: Anti-Trypanosoma cruzi Activity (pEC50) of 5'-Substituted 1H-Indole-2-carboxamides

Compound5'-SubstituentpEC50[4][5]
1 Methyl5.8
3 Cyclopropyl5.8
5 Ethyl5.4
6 Methoxy5.7
8 Chlorine< 4.2
10 Trifluoromethyl< 4.2
Experimental Protocols

In Vitro Anti-Trypanosoma cruzi Assay: [4]

  • Host cells (e.g., L6 cells) are seeded in 96-well plates and infected with transgenic T. cruzi trypomastigotes expressing β-galactosidase.

  • After infection, the cells are treated with serial dilutions of the test compounds for a defined period (e.g., 72 hours).

  • The assay is developed by adding a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside).

  • The absorbance is measured to determine the level of parasite growth inhibition, and EC50 values are calculated.

sar_summary cluster_substituents Favorable Substituents Indole_Core Indole Core 5'-Position Other Positions EDG Small EDGs (Me, Et, cPr, OMe) Indole_Core:f0->EDG Favored EWG EWGs (Cl, CF3) Indole_Core:f0->EWG Disfavored Linker Linker Carboxamide Amide Carboxamide Linker:f0->Amide Essential Reversed_Amide Reversed Amide Linker:f0->Reversed_Amide Reduces Activity Sulfonamide Sulfonamide Linker:f0->Sulfonamide Reduces Activity RHS RHS Moiety Amine Substituent Aromatic_Heterocyclic Aromatic/Heterocyclic RHS:f0->Aromatic_Heterocyclic Tolerated

Figure 2. SAR workflow for anti-trypanosomal 1H-indole-2-carboxamides.

Antimicrobial and Antiviral Activities

The 1H-indole-2-carboxamide scaffold has also been explored for its potential as an antimicrobial and antiviral agent. While some studies have reported weak to moderate antibacterial and antifungal activity for certain derivatives, others have shown promising results against specific pathogens.[2][6][7] For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibited high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds showing higher potency than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[6]

In the antiviral arena, indole-containing compounds have been investigated for their activity against a range of viruses, including HIV and HCV.[8][9] For example, a 5,6-dihydroxyindole carboxamide derivative displayed strong anti-HIV-1 integrase activity with an IC50 of 1.4 µM.[8]

Table 3: Antibacterial Activity (MIC, µg/mL) of Selected 5-Bromo-1H-indole-2-carboxamides

CompoundRE. coli[6]P. aeruginosa[6]K. pneumoniae[6]S. Typhi[6]
7a 2-fluorophenyl0.350.451.250.75
7b 3-fluorophenyl0.450.551.150.65
7c 4-fluorophenyl0.550.350.950.55
Ciprofloxacin -0.750.850.550.45
Gentamicin -0.850.950.650.55
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: [6]

  • Bacterial strains are grown in appropriate broth media.

  • Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates.

  • A standardized inoculum of the bacteria is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 1H-indole-2-carboxamide scaffold is a testament to the power of rational drug design, where a core chemical structure can be systematically modified to achieve potent and selective activity against a diverse range of biological targets. The insights gathered from the structure-activity relationship studies presented in this guide underscore the importance of specific substitutions on the indole ring and the carboxamide side chain. For researchers in the field, this versatile scaffold continues to offer a fertile ground for the discovery and development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond. Future explorations could focus on novel substitutions, bioisosteric replacements, and the development of compounds with multi-target activities to combat drug resistance and enhance therapeutic efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 5-methoxy-1H-indole-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 5-methoxy-1H-indole-2-carboxylate, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is critical for minimizing risks associated with this and similar chemical compounds.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazard profile of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not uniformly available, data from structurally related indole compounds indicate potential hazards. Similar compounds are known to cause skin and eye irritation. Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times during handling and disposal. All operations involving the handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Quantitative Hazard Information

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements associated with similar indole compounds. This information should be considered as a precautionary guideline for handling this compound.

Hazard ClassHazard Statement CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or released into the environment.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unreacted compound, contaminated solutions, and any materials that have come into contact with the chemical (e.g., pipette tips, weighing paper, gloves, and absorbent materials).

  • Segregate the waste based on its physical state. Solid waste, such as contaminated lab supplies, should be placed in a designated solid hazardous waste container. Liquid waste, such as reaction mixtures or solutions, should be collected in a separate, designated liquid hazardous waste container.[1][2]

2. Container Management:

  • Select a waste container that is chemically compatible with indole compounds and any solvents present in the waste mixture.[1]

  • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.

  • The waste container must be kept closed at all times, except when actively adding waste, to prevent the release of vapors.[1][2]

3. Labeling:

  • Immediately label the waste container with a hazardous waste tag as soon as the first particle of waste is added.

  • The label must clearly and legibly include the full chemical name: "this compound".

  • List all other components of the waste mixture, including solvents, with their approximate percentages.

  • Mark the appropriate hazard warnings on the label, such as "Toxic," "Harmful," or "Irritant," based on the available safety data.[1]

4. Storage:

  • Store the labeled and sealed hazardous waste container in a designated satellite accumulation area.

  • This storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Ensure secondary containment is in place to contain any potential leaks or spills.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation identify Identify Waste Stream (Solid vs. Liquid) start->identify segregate Segregate Waste identify->segregate containerize Containerize in a Compatible & Labeled Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange for Disposal via EHS or Licensed Contractor store->dispose end End: Proper Disposal dispose->end

References

Personal protective equipment for handling Methyl 5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 5-methoxy-1H-indole-2-carboxylate

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for this compound (CAS No. 67929-86-6), drawing upon safety data for structurally similar indole compounds to ensure best practices in a laboratory setting.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are synthesized from SDSs of closely related indole derivatives and reflect general best practices for handling solid, non-volatile organic compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardRationale
Eye Protection Safety GogglesEuropean Standard EN 166 or equivalent.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1][2]
Body Protection Long-sleeved ClothingStandard laboratory coat.Minimizes skin exposure to the chemical.[1]
Respiratory Protection Particulate RespiratorNIOSH/MSHA or European Standard EN 149 approved.[1]Recommended when handling the solid in a way that may generate dust.[1]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[3] A chemical fume hood is recommended for all manipulations that could generate dust.

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Read and understand the safety information before handling the compound.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin and eyes.[2]

  • Do not breathe in dust.[4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of the chemical in accordance with local, state, and federal regulations.

  • It is advisable to contact a licensed professional waste disposal service.

Contaminated Material Disposal:

  • Contaminated labware, gloves, and other disposable materials should be placed in a sealed, labeled container.

  • Dispose of contaminated materials as chemical waste according to institutional and regulatory guidelines.

Emergency Procedures

In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.[5]

  • If skin irritation occurs, seek medical attention.[2][5]

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[2][5]

  • Remove contact lenses if present and easy to do. Continue rinsing.[2][5]

  • If eye irritation persists, get medical advice/attention.[2][5]

In Case of Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.[5]

  • If the person feels unwell, call a poison center or doctor.[4][5]

In Case of Ingestion:

  • Rinse mouth with water.

  • Seek immediate medical attention.[5]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Review Safety Data (Analogs) B Don Appropriate PPE A->B Proceed once understood C Weigh Solid Compound B->C Enter handling area D Perform Experiment C->D E Decontaminate Work Area D->E Experiment complete F Remove PPE E->F G Segregate Waste F->G Properly doffed H Label Waste Containers G->H I Store Waste for Pickup H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.